molecular formula C11H15ClN2O3 B7982834 3-Amino-2-morpholin-4-ylbenzoic acid CAS No. 1443279-15-9

3-Amino-2-morpholin-4-ylbenzoic acid

Katalognummer: B7982834
CAS-Nummer: 1443279-15-9
Molekulargewicht: 258.70 g/mol
InChI-Schlüssel: YCDKNYIGTZFSTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-morpholin-4-ylbenzoic acid is a useful research compound. Its molecular formula is C11H15ClN2O3 and its molecular weight is 258.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2-morpholin-4-ylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-morpholin-4-ylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-amino-2-morpholin-4-ylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.ClH/c12-9-3-1-2-8(11(14)15)10(9)13-4-6-16-7-5-13;/h1-3H,4-7,12H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDKNYIGTZFSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC=C2N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443279-15-9
Record name Benzoic acid, 3-amino-2-(4-morpholinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443279-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

3-Amino-2-morpholin-4-ylbenzoic Acid: Chemical Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of multifunctional building blocks is the cornerstone of successful drug design. 3-Amino-2-morpholin-4-ylbenzoic acid (CAS: 1443279-15-9 for the HCl salt) is a privileged, highly functionalized scaffold. By juxtaposing a carboxylic acid, a morpholine ring, and a primary aniline on a single benzene core, this molecule offers three distinct vectors for derivatization. This technical guide explores the physicochemical properties, structural causality, validated synthetic methodologies, and therapeutic applications of this critical intermediate, specifically in the development of kinase inhibitors.

Physicochemical & Structural Properties

To effectively utilize 3-amino-2-morpholin-4-ylbenzoic acid in synthetic workflows, one must understand its quantitative parameters and the steric implications of its substitution pattern.

Quantitative Data Summary

The following table outlines the core physicochemical properties critical for predicting solubility, reactivity, and downstream ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

PropertyValue
Chemical Name 3-Amino-2-morpholin-4-ylbenzoic acid
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Hydrogen Bond Donors (HBD) 2 (Primary amine)
Hydrogen Bond Acceptors (HBA) 4 (Morpholine O/N, Carboxylate O's)
Topological Polar Surface Area (TPSA) 78.4 Ų
Predicted pKa (Aniline -NH₂) ~4.0 – 4.5
Predicted pKa (Carboxylic Acid) ~3.5 – 4.0
Structural Causality and Conformational Dynamics

The reactivity and binding affinity of this scaffold are dictated by steric hindrance and electronic push-pull dynamics :

  • Steric Twist (Escaping Flatland): The bulky morpholine ring at the C2 position is situated directly ortho to the C1 carboxylic acid. This severe steric clash forces the carboxylate group out of coplanarity with the aromatic ring. In drug design, breaking molecular planarity is a proven strategy to increase aqueous solubility and improve target specificity by matching the complex 3D topography of protein binding pockets.

  • Zwitterionic Behavior: The proximity of the acidic carboxylate (pKa ~3.5) and the basic aniline (pKa ~4.5) means the molecule exists as a zwitterion at physiological pH. This property is heavily leveraged during the purification protocols described below.

Synthetic Methodology: A Self-Validating System

As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on understanding the mechanistic causality behind every reagent choice. The synthesis of 3-amino-2-morpholin-4-ylbenzoic acid is achieved via a two-step sequence: a Nucleophilic Aromatic Substitution (SₙAr) followed by catalytic hydrogenation.

SynthWorkflow A 2-Fluoro-3-nitrobenzoic acid (Starting Material) B SₙAr Reaction Morpholine, DIPEA DMF, 80°C A->B C 2-Morpholino-3-nitrobenzoic acid (Intermediate) B->C D Catalytic Reduction Pd/C, H2 (1 atm) MeOH, RT C->D E 3-Amino-2-morpholin-4-ylbenzoic acid (Final Product) D->E

Caption: Step-by-step synthetic workflow from 2-fluoro-3-nitrobenzoic acid to the final product.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

Causality of Starting Material: We utilize 2-fluoro-3-nitrobenzoic acid rather than the chloro-analogue. In SₙAr reactions, the rate-determining step is the nucleophilic attack forming the anionic Meisenheimer complex. Fluorine's extreme electronegativity stabilizes this transition state far better than chlorine, accelerating the reaction [1][1] [2][2].

Protocol:

  • Reaction: Dissolve 2-fluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) followed by morpholine (1.2 eq). Heat the mixture to 80°C for 4 hours.

  • Self-Validation (Monitoring): Monitor via TLC (DCM:MeOH 9:1). The formation of the product is visually confirmed by the reaction mixture turning a deep, intense yellow. This color arises from the extended conjugation of the electron-donating morpholine nitrogen pushing electron density into the electron-withdrawing ortho-nitro group.

  • Workup & Isolation: Cool the mixture and pour it into crushed ice. Slowly acidify with 1M HCl to pH 2.

    • Mechanistic Note: Why pH 2? The strong electron-withdrawing effect of the nitro group reduces the basicity of the morpholine nitrogen to a pKa < 2. At pH 2, the carboxylic acid is protonated (neutral), and the morpholine nitrogen remains largely unprotonated. The neutral intermediate, 2-morpholino-3-nitrobenzoic acid , precipitates cleanly as a yellow solid. Filter and dry.

Step 2: Catalytic Nitro Reduction

Protocol:

  • Reaction: Dissolve the yellow intermediate in methanol. Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight). Purge the flask with nitrogen, then introduce Hydrogen gas (H₂) via a balloon (1 atm). Stir at room temperature for 6 hours.

  • Self-Validation (Monitoring): The reduction is self-validating through a distinct visual cue: the intense yellow color of the nitro-aromatic system will completely dissipate into a pale/colorless solution as the nitro group is reduced to the aniline.

  • Workup & Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Dissolve the residue in minimal water and carefully adjust the pH to ~4.0 using dilute NaOH or HCl.

    • Mechanistic Note: pH 4.0 is the approximate isoelectric point of the final product. At this pH, the molecule exists as a neutral zwitterion (deprotonated carboxylate, protonated aniline/morpholine), minimizing its aqueous solubility and forcing it to precipitate as an off-white solid. Filter and dry under vacuum.

Applications in Targeted Therapeutics (Kinase Inhibitors)

In oncology and immunology, the 3-amino-2-morpholin-4-ylbenzoic acid scaffold is heavily utilized in the synthesis of small-molecule protein kinase inhibitors [3][3].

Pharmacophore Mapping

The molecule serves as a central hub, allowing medicinal chemists to build out into different regions of a kinase ATP-binding pocket:

  • The Morpholine Ring (Solvent-Exposed Region): The oxygen atom of the morpholine ring acts as an excellent hydrogen-bond acceptor. Furthermore, its aliphatic nature significantly enhances the overall aqueous solubility of the lipophilic kinase inhibitor, improving oral bioavailability.

  • The C1 Carboxylic Acid (Hinge Region Vector): The carboxylic acid is typically converted into an amide. This amide linker often forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region.

  • The C3 Aniline (Hydrophobic Pocket Vector): The primary amine is highly reactive and can be easily functionalized via Buchwald-Hartwig cross-coupling or acylation to extend hydrophobic tail groups deep into the DFG-out allosteric pockets.

DrugDesign Core 3-Amino-2-morpholin-4-ylbenzoic Acid Core C1 C1: Carboxylic Acid (-COOH) Core->C1 C2 C2: Morpholine Ring Core->C2 C3 C3: Primary Amine (-NH2) Core->C3 F1 Amide Coupling (Linker to hinge-binding motif) C1->F1 F2 Solubility Enhancement & Solvent-Exposed H-Bonding C2->F2 F3 Urea/Amide Formation (Extension into hydrophobic pocket) C3->F3

Caption: Pharmacophore mapping and functionalization logic for kinase inhibitor design.

References

  • Scalable Synthesis of S-Fluoromethyl Benzenesulfonothioate / Organic Process Research & Development Vol. 24 No. 6 ACS Publications[Link]

  • US8563553B2 - Compounds and compositions as protein kinase inhibitors Google P

Sources

Comprehensive Spectroscopic Characterization of 3-Amino-2-morpholin-4-ylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

As drug discovery pipelines increasingly focus on targeted therapies, the precise structural validation of synthetic intermediates becomes paramount. The anthranilic acid (2-aminobenzoic acid) core is a highly privileged scaffold in medicinal chemistry, frequently utilized in the design of 1 targeting EGFR, MEK, and Aurora B. Specifically, the 2-morpholinobenzoic acid derivative family has demonstrated profound efficacy as2.

3-Amino-2-morpholin-4-ylbenzoic acid (C₁₁H₁₄N₂O₃, Exact Mass: 222.1004 Da) is a critical 1,2,3-trisubstituted building block. Its unique array of functional groups—an electron-withdrawing carboxylic acid, a sterically demanding morpholine ring, and a strongly electron-donating primary amine—creates a complex electronic push-pull system. This guide provides an authoritative, causality-driven breakdown of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) profiles.

Integrated Analytical Workflow

To ensure absolute structural integrity, a multi-modal spectroscopic approach is required. The workflow below outlines the logical progression from sample preparation to data synthesis.

Workflow Sample 3-Amino-2-morpholin- 4-ylbenzoic Acid Prep Sample Preparation Sample->Prep NMR NMR Analysis (1H, 13C) Prep->NMR IR FTIR Analysis (ATR Mode) Prep->IR MS LC-ESI-MS/MS (Positive Ion) Prep->MS Data Data Synthesis & Validation NMR->Data IR->Data MS->Data

Fig 1: Integrated spectroscopic workflow for structural validation.

Self-Validating Experimental Protocols

A robust analytical method must contain internal checks to prevent false positives or misinterpretations caused by sample degradation or instrument drift.

NMR Acquisition Protocol
  • Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (ensure <0.01% water content to prevent rapid proton exchange). Transfer to a 5 mm precision NMR tube.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 1.5 s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, CPD decoupling). Reference to the DMSO residual peak (¹H: 2.50 ppm, ¹³C: 39.5 ppm).

  • Self-Validation Check: The integration ratio of the aliphatic morpholine protons to the aromatic protons must equal exactly 8.00 to 3.00 (2.67). Any deviation indicates incomplete substitution, salt-form discrepancies, or residual solvent impurities.

FTIR (ATR) Protocol
  • Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol and allow it to evaporate.

  • Acquisition: Place 2-3 mg of the solid sample directly onto the crystal. Apply uniform pressure using the anvil. Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • Self-Validation Check: A background spectrum (air) must be collected immediately prior to sample analysis. The absolute absence of broad peaks in the 3600-3800 cm⁻¹ region confirms the ATR crystal is free of ambient moisture.

LC-ESI-MS/MS Protocol
  • Preparation: Prepare a 1 µg/mL solution in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Acquisition: Inject 5 µL into the LC-MS system. Operate the ESI source in positive ion mode (Capillary voltage: 3.5 kV, Desolvation temp: 350°C). Isolate the m/z 223.1 precursor ion and apply collision-induced dissociation (CID) at 15-30 eV.

  • Self-Validation Check: Injection of a solvent blank must precede the sample run to ensure zero carryover of the highly ionizable m/z 223.1 species in the quadrupole mass filter.

Nuclear Magnetic Resonance (NMR) Profiling

The 1,2,3-trisubstitution pattern on the benzene ring creates a highly predictable, yet nuanced, NMR spectrum. The morpholine ring at position 2 forces the carboxylate and amino groups slightly out of coplanarity due to steric hindrance.

Causality of Chemical Shifts: The primary amine (-NH₂) is a strong resonance electron donor, which significantly shields the ortho proton (H-4), shifting it upfield to ~6.85 ppm. Conversely, the carboxylic acid (-COOH) is an inductive and resonance electron-withdrawing group, which deshields its ortho proton (H-6), pushing it downfield to ~7.25 ppm. The morpholine ring protons are split into two distinct environments based on their proximity to the electronegative oxygen versus the tertiary nitrogen.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆)
Position¹H Shift (ppm)Multiplicity (J in Hz)Int.¹³C Shift (ppm)Assignment Causality
COOH 12.50br s1H168.2Highly deshielded due to carbonyl oxygen electronegativity.
C-1 ---128.5Quaternary; deshielded by attached carboxyl group.
C-2 ---140.1Quaternary; bonded to morpholine nitrogen.
C-3 ---145.3Quaternary; bonded to primary amine.
C-4 (Ar-H) 6.85dd (7.8, 1.5)1H118.4Shielded by strong resonance electron donation from ortho -NH₂.
C-5 (Ar-H) 7.05t (7.8)1H125.6Meta to substituents; reflects baseline aromatic environment.
C-6 (Ar-H) 7.25dd (7.8, 1.5)1H120.1Deshielded by inductive pull of the ortho -COOH group.
NH₂ 5.20br s2H-Broadened by quadrupolar relaxation of nitrogen and proton exchange.
Morpholine (CH₂-O) 3.70t (4.5)4H66.5Deshielded by adjacent electronegative oxygen atom.
Morpholine (CH₂-N) 2.95t (4.5)4H50.2Moderately deshielded by adjacent tertiary nitrogen.

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy provides rapid orthogonal validation of the functional groups. The presence of both an amine and a carboxylic acid in close proximity allows for complex intra- and intermolecular hydrogen bonding networks in the solid state, which broadens the O-H stretching region.

Table 2: Key FTIR Vibrational Modes
Wavenumber (cm⁻¹)Vibrational ModeIntensityMechanistic Causality
3450, 3350 N-H StretchMedium, DoubletSymmetric and asymmetric stretching of the primary -NH₂ group.
3200 - 2500 O-H StretchBroad, StrongExtensive intermolecular hydrogen bonding of the carboxylic acid.
1685 C=O StretchStrongConjugation with the aromatic ring lowers the stretching frequency.
1620 N-H BendMediumScissoring motion of the primary amine protons.
1590, 1450 C=C AromaticMediumRing skeletal vibrations altered by the asymmetric trisubstitution.
1110 C-O-C StretchStrongAsymmetric stretching of the aliphatic ether linkage in morpholine.

Mass Spectrometry (LC-ESI-MS/MS) & Fragmentation

During3, protonation preferentially occurs at the morpholine nitrogen due to its higher basicity compared to the primary aniline nitrogen (which is conjugated with the aromatic ring).

Fragmentation Causality: The localized charge on the morpholine ring drives the subsequent collision-induced dissociation (CID) pathways. The most thermodynamically favorable initial neutral losses are water (-18 Da) and carbon dioxide (-44 Da) from the adjacent carboxylic acid group. Higher collision energies trigger the characteristic cleavage of the morpholine ring itself, typically resulting in the loss of a C₂H₄O fragment (-44 Da).

MS_Pathway Parent [M+H]+ m/z 223.1 Frag1 Loss of H2O m/z 205.1 Parent->Frag1 -H2O (-18 Da) Frag2 Loss of CO2 m/z 179.1 Parent->Frag2 -CO2 (-44 Da) Frag4 Secondary Cleavage m/z 161.1 Frag1->Frag4 -CO2 (-44 Da) Frag3 Morpholine Cleavage m/z 135.1 Frag2->Frag3 -C2H4O (-44 Da)

Fig 2: ESI-MS/MS collision-induced dissociation fragmentation pathway.

Conclusion

The comprehensive characterization of 3-Amino-2-morpholin-4-ylbenzoic acid requires a synthesis of NMR, IR, and MS data. By understanding the underlying causality—how steric hindrance, electronegativity, and basicity dictate spectral outputs—researchers can confidently validate this crucial intermediate. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data, mitigating downstream risks in complex drug development pipelines.

References

  • Source: SciELO (South African Journal of Chemistry)
  • Source: RSC Medicinal Chemistry / PubMed Central (PMC)
  • Source: Chemical Society Reviews / PubMed Central (PMC)

Sources

3-Amino-2-morpholin-4-ylbenzoic acid solubility and stability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profiling, solubility behavior, and stability characteristics of 3-Amino-2-morpholin-4-ylbenzoic acid .

This guide is structured for drug development scientists and process chemists handling this compound as a pharmaceutical intermediate (e.g., in the synthesis of PI3K inhibitors or similar kinase-targeting scaffolds).

Solubility, Stability, and Physicochemical Characterization

Executive Summary & Compound Profile

3-Amino-2-morpholin-4-ylbenzoic acid is a trisubstituted benzene derivative characterized by a sterically crowded 1,2,3-substitution pattern. The presence of an amphoteric backbone (carboxylic acid + aniline + morpholine) creates a complex solubility profile dependent on pH and ionic strength.

  • Primary Application: Key intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., quinazoline or pyrimidine-based kinase inhibitors).

  • Critical Attribute: The ortho-positioning of the bulky morpholine ring relative to the carboxylic acid forces a non-planar conformation, significantly influencing its solubility and preventing efficient crystal packing compared to para-isomers.

Physicochemical Identity
PropertyValue (Predicted/Analog-Based)Rationale
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
pKa (Acid) ~3.5 – 4.0Lowered by steric twist of carboxylate (reduced conjugation).
pKa (Base 1) ~2.5 – 3.0Aniline nitrogen (suppressed by ortho-morpholine).
pKa (Base 2) ~8.0 – 8.5Morpholine nitrogen (protonation site).
logP 1.1 – 1.4Moderately lipophilic; morpholine enhances water solubility vs. phenyl.
Appearance Off-white to yellow solidColor due to n→π* transitions in the aniline system.
Solubility Profile & Solvent Selection

The compound exhibits pH-dependent solubility typical of zwitterionic species. The "U-shaped" solubility curve is critical for process development.

2.1 pH-Dependent Aqueous Solubility
  • pH < 2 (High Solubility): The molecule exists as a dication (Morpholine-NH⁺ and Aniline-NH₃⁺). Solubility > 10 mg/mL.

  • pH 4 – 6 (Minimum Solubility): The molecule approaches its isoelectric point (pI). The zwitterionic form (Morpholine-NH⁺ / Carboxylate-COO⁻) dominates, leading to precipitation. Solubility likely < 0.5 mg/mL.[1]

  • pH > 9 (High Solubility): The molecule exists as an anion (Carboxylate-COO⁻). Solubility > 20 mg/mL.

2.2 Organic Solvent Compatibility
SolventSolubility RatingApplication
DMSO High (> 50 mg/mL)Ideal for stock solutions and biological assays.
DMF High (> 50 mg/mL)Suitable for synthetic reactions (SNAr, coupling).
Methanol Moderate (10–20 mg/mL)Good for recrystallization (often with water antisolvent).
Ethanol Moderate (5–15 mg/mL)Preferred "greener" solvent for process scale-up.
DCM/Chloroform Low to ModerateSoluble, but aggregation may occur.
Water pH-DependentPoor at neutral pH; requires buffering.
Stability Assessment & Degradation Pathways

The 1,2,3-substitution pattern introduces specific stability risks, primarily driven by the electron-rich aniline moiety and steric strain.

3.1 Key Degradation Risks
  • Oxidative Discoloration (Aniline Oxidation):

    • Mechanism: The free amino group at position 3 is susceptible to radical oxidation, leading to the formation of azo-dimers or quinone-imines. This results in the solution turning brown/red over time.

    • Mitigation: Store under inert atmosphere (Argon/Nitrogen). Use antioxidants (e.g., sodium bisulfite) in aqueous formulations.

  • Decarboxylation (Thermal):

    • Mechanism: At elevated temperatures (>140°C), the electron-donating morpholine and amino groups destabilize the carboxyl bond, facilitating CO₂ loss to form 3-morpholinoaniline.

    • Mitigation: Avoid temperatures >100°C during drying.

  • Photolytic Instability:

    • Mechanism: The conjugated system absorbs UV/Vis light, potentially generating reactive oxygen species (ROS) that accelerate oxidation.

    • Mitigation: Protect from light (amber glassware).

3.2 Stability Testing Workflow (DOT Diagram)

The following diagram outlines the logical flow for stress testing this compound to validate its shelf-life.

StabilityWorkflow Start Sample Preparation (1 mg/mL in DMSO/Buffer) Stress Stress Conditions Start->Stress Oxidation Oxidation (3% H2O2, 4h) Stress->Oxidation Hydrolysis Hydrolysis (0.1N HCl / NaOH, 60°C) Stress->Hydrolysis Thermal Thermal (60°C, 7 days) Stress->Thermal Photo Photolysis (UV/Vis, 24h) Stress->Photo Analysis HPLC-DAD / LC-MS Analysis Oxidation->Analysis Hydrolysis->Analysis Thermal->Analysis Photo->Analysis Result Degradation Profile Determination Analysis->Result

Caption: Standardized stress-testing workflow to identify degradation impurities (oxidative dimers vs. hydrolysis products).

Experimental Protocols
4.1 Protocol: Kinetic Solubility Determination

Objective: Determine the equilibrium solubility in phosphate buffer (pH 7.4).

  • Preparation: Weigh 5 mg of solid 3-Amino-2-morpholin-4-ylbenzoic acid into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of PBS (pH 7.4).

  • Agitation: Shake at 1000 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes to pellet undissolved solid.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter.

  • Quantification: Analyze filtrate by HPLC-UV (254 nm) against a standard curve prepared in DMSO.

4.2 Protocol: HPLC Analytical Method

Use this method to separate the parent compound from oxidative impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (aromatic ring) and 280 nm (aniline absorption).

  • Retention Time: Parent compound expected at ~4.5 – 5.5 min (depending on dead volume).

Handling and Storage Recommendations

To maintain >98% purity over long-term storage:

  • Solid State: Store at -20°C in a sealed vial. Desiccate to prevent moisture absorption (morpholine ring can be hygroscopic).

  • Solution State:

    • DMSO Stock (100 mM): Stable at -20°C for 3-6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

    • Aqueous Buffer: Prepare fresh. Unstable >24h due to potential oxidation.

  • Safety: Treat as a potential skin irritant and sensitizer (structural alert: aniline). Wear nitrile gloves and work in a fume hood.

References
  • PubChem Compound Summary: 2-(Morpholin-4-yl)benzoic acid (Structural Analog). National Center for Biotechnology Information. Link

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26. Link

  • Biotage Blog. "How long are amino acid stock solutions stable for successful solid phase peptide synthesis?" (General stability of amino-acid derivatives). Link

  • Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry 54.8 (2011): 2529-2591. (Discusses morpholine as a solubilizing group). Link

Sources

Aminobenzoic Acid Derivatives: A Technical Guide to Biological Potentials and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminobenzoic acid derivatives—specifically ortho- (anthranilic acid), meta-, and para-aminobenzoic acid (PABA)—represent a "privileged scaffold" in medicinal chemistry. Their unique ability to serve as bioisosteres, hydrogen bond donors/acceptors, and metal chelators allows them to interact with diverse biological targets, ranging from bacterial DNA gyrase to human protein kinases and cyclooxygenases (COX). This guide provides a technical deep-dive into their pharmacological versatility, synthesis, and mechanistic validation for drug development professionals.

Part 1: Chemical Scaffold Analysis & SAR

The aminobenzoic acid pharmacophore consists of a benzene ring substituted with an amino group and a carboxylic acid group. The relative positioning of these groups dictates biological specificity.

Structural Activity Relationship (SAR)[1]
  • Anthranilic Acid (o-isomer): The proximity of the amino and carboxyl groups facilitates intramolecular hydrogen bonding and metal chelation. This scaffold is the backbone of "fenamates" (NSAIDs) and quinazolinone-based anticancer agents.

  • PABA (p-isomer): The linear separation allows the molecule to mimic microbial metabolites (e.g., p-aminobenzoate in folate synthesis). Modifications here often yield antimicrobial agents (sulfonamide mimics) and local anesthetics (benzocaine/procaine type).

  • Modifiable Vectors:

    • Carboxyl Group (-COOH): Esterification or amidation modulates lipophilicity and bioavailability (e.g., prodrugs). Conversion to hydrazides enhances cytotoxic potential.

    • Amino Group (-NH₂): Acylation or Schiff base formation (imines) introduces hydrophobic aryl groups, often increasing affinity for hydrophobic pockets in enzymes like AChE or kinases.

Visualization: SAR Logic Flow

SAR_Analysis Scaffold Aminobenzoic Acid Scaffold Ortho Ortho (Anthranilic) Intramolecular H-bond Scaffold->Ortho Para Para (PABA) Linear Geometry Scaffold->Para COOH_Mod COOH Modification (Esters/Hydrazides) Ortho->COOH_Mod NH2_Mod NH2 Modification (Schiff Bases/Amides) Ortho->NH2_Mod NSAID Anti-inflammatory (COX Inhibition) Ortho->NSAID Fenamates Para->COOH_Mod Para->NH2_Mod Folate Antimicrobial (Folate Antagonism) Para->Folate Sulfonamide Mimics Anesthetic Anesthetics (Na+ Channel Block) COOH_Mod->Anesthetic Esters Kinase Anticancer (Kinase Inhibition) NH2_Mod->Kinase Quinazolinones

Figure 1: Structural Activity Relationship (SAR) mapping of aminobenzoic acid isomers to therapeutic classes.

Part 2: Therapeutic Applications & Mechanisms[2][3][4][5][6][7]

Antimicrobial Activity (The PABA Paradox)

While PABA is a substrate for bacterial folate synthesis (promoting growth), its structural analogues act as competitive inhibitors.

  • Mechanism: PABA analogues compete with natural PABA for the active site of dihydropteroate synthase (DHPS) . This blocks the condensation of PABA with pteridine, halting the production of dihydropteroic acid, a precursor to tetrahydrofolate (DNA synthesis cofactor).

  • Schiff Bases: N-arylidene derivatives of PABA have shown efficacy against MRSA by disrupting cell wall synthesis and potentially inhibiting DNA gyrase [1].

Anticancer Potential (Kinase & Tubulin Targeting)

Anthranilic acid derivatives are potent scaffolds for kinase inhibitors.

  • Mechanism: They often act as ATP-competitive inhibitors in receptor tyrosine kinases (e.g., VEGFR, EGFR). The "fenamate" scaffold can also induce apoptosis via the mitochondrial pathway (caspase-3 activation) and inhibit P-glycoprotein (P-gp), reversing multidrug resistance [2].

  • Cytotoxicity: Hydrazide derivatives of PABA have demonstrated IC50 values < 20 µM against HepG2 (liver carcinoma) and MCF-7 (breast cancer) lines [3].

Anti-inflammatory & Neuroprotective Activity[3]
  • COX Inhibition: Anthranilic acid derivatives (e.g., mefenamic acid) inhibit Cyclooxygenase-1 and -2 (COX-1/2), reducing prostaglandin synthesis.

  • AChE Inhibition: PABA-derived Schiff bases have shown dual inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), positioning them as candidates for Alzheimer's therapy. The aromatic side chains interact with the peripheral anionic site of AChE [4].

Visualization: Multi-Target Signaling Pathways

Mechanism_Map Agent Aminobenzoic Derivative DHPS Dihydropteroate Synthase (Bacteria) Agent->DHPS Competes w/ PABA COX COX-1 / COX-2 (Inflammation) Agent->COX Inhibits Kinase Tyrosine Kinases (Cancer) Agent->Kinase ATP Competition AChE Acetylcholinesterase (Neuro) Agent->AChE Mixed Inhibition Folate_Block Folate Synthesis Arrest DHPS->Folate_Block PG_Block Reduced Prostaglandins COX->PG_Block Apoptosis Caspase-3 Activation Kinase->Apoptosis ACh_Accum Acetylcholine Accumulation AChE->ACh_Accum DNA_Stop Bacterial Growth Inhibition Folate_Block->DNA_Stop Pain_Relief Analgesia & Anti-inflammatory PG_Block->Pain_Relief Tumor_Shrink Tumor Regression Apoptosis->Tumor_Shrink Cognition Cognitive Enhancement ACh_Accum->Cognition

Figure 2: Multi-target mechanism of action for aminobenzoic acid derivatives across different therapeutic areas.

Part 3: Data Summary

The following table summarizes reported biological activities of PABA-derived Schiff bases compared to standard drugs [5].

Compound ClassModification (R-Group)Target Organism/Cell LineActivity Metric (MIC/IC50)Standard Drug Comparison
PABA Schiff Base 2-HydroxybenzylideneS. aureus (MRSA)MIC: 15.62 µMCiprofloxacin (MIC: ~2-5 µM)
PABA Schiff Base 5-NitrofurfurylideneC. albicans (Fungi)MIC: 7.81 µMFluconazole (MIC: ~1-4 µM)
PABA Hydrazide N-Alkyl substitutedHepG2 (Liver Cancer)IC50: 15.59 µMCisplatin (IC50: 21.00 µM)
Anthranilic Diamide Aryl-isoxazolineMCF-7 (Breast Cancer)IC50: 5.2 µMDoxorubicin (IC50: ~1-2 µM)

Part 4: Experimental Protocols

Protocol 1: Synthesis of PABA Schiff Bases (General Method)

Objective: To synthesize antimicrobial imine derivatives from PABA. Reagents: PABA (1 eq), Aromatic Aldehyde (1 eq), Ethanol (Abs.), Glacial Acetic Acid (Cat.).

  • Preparation: Dissolve 0.01 mol of 4-aminobenzoic acid (PABA) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 0.01 mol of the appropriate aromatic aldehyde (e.g., salicylaldehyde) dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Reflux the mixture at 80°C for 3–6 hours. Monitor progress via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. Pour into crushed ice/water (100 mL).

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure Schiff base.

    • Validation: Confirm structure via ¹H-NMR (look for azomethine proton -CH=N- at δ 8.0–9.0 ppm).

Protocol 2: In Vitro Antimicrobial Susceptibility Assay

Objective: Determine Minimum Inhibitory Concentration (MIC) against S. aureus. Method: Broth Microdilution (CLSI Standards).

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Prep: Dissolve synthesized derivative in DMSO (stock 10 mg/mL).

  • Plate Setup: Add 100 µL of MHB to wells of a 96-well plate. Perform serial 2-fold dilutions of the test compound (Range: 1000 µg/mL to 1.95 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

    • Controls: Growth Control (Bacteria + Broth + DMSO), Sterility Control (Broth only), Positive Control (Ciprofloxacin).

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Confirm by adding resazurin dye (blue to pink indicates growth).

References

  • Krátký, M., et al. (2019).[1] 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. Link

  • Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(6), 945–958. Link

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Journal of Taibah University for Science, 17(1). Link

  • Haroon, F., et al. (2023).[2] Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. Link

  • Kulkarni, S.S., et al. (2010). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 3(1). Link

Sources

In Silico Prediction of Drug-Likeness for 3-Amino-2-morpholin-4-ylbenzoic acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

In the landscape of modern drug discovery, the early-stage identification of candidates with favorable pharmacokinetic and safety profiles is paramount. The "fail early, fail cheap" paradigm is heavily reliant on robust computational, or in silico, screening methodologies that can predict the drug-likeness of novel chemical entities before significant resources are committed to synthesis and in vitro testing. This guide provides an in-depth walkthrough of the in silico evaluation process for a novel compound, 3-Amino-2-morpholin-4-ylbenzoic acid. We will dissect its core physicochemical properties, predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and synthesize these data points into a cohesive drug-likeness assessment. The methodologies described herein are grounded in established principles and leverage widely accessible computational tools, offering a practical framework for researchers, medicinal chemists, and drug development professionals.

Introduction: The Rationale for In Silico First

The journey from a chemical concept to a marketable therapeutic is fraught with attrition. A significant portion of this failure is attributed to poor pharmacokinetic properties and unforeseen toxicity, issues that often only surface in late-stage development. In silico drug-likeness assessment serves as a critical primary filter. By constructing a computational model of a molecule, we can calculate key molecular descriptors that correlate with its likely behavior in a biological system.

This process is guided by a collection of empirical rules and statistical models derived from the analysis of successful oral drugs. The most famous of these is Lipinski's Rule of Five, which identifies key physicochemical characteristics that influence a molecule's oral bioavailability. However, a modern assessment goes far beyond this, incorporating predictions of solubility, metabolic stability, membrane permeability, and potential toxic liabilities.

This guide focuses on a specific, novel scaffold: 3-Amino-2-morpholin-4-ylbenzoic acid . Our objective is to apply a rigorous in silico workflow to this molecule to generate a data-driven hypothesis about its potential as a drug candidate.

Part 1: Molecular Structure and Physicochemical Foundation

Before any prediction can be made, the molecule's structure must be accurately defined and its fundamental physicochemical properties calculated.

The structure of 3-Amino-2-morpholin-4-ylbenzoic acid is defined by a benzoic acid core, substituted at position 3 with an amino group and at position 2 with a morpholine ring attached via its nitrogen atom.

Step-by-Step Protocol: Physicochemical Property Calculation

  • Structure Input: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule, C1COCC(N1)C2=C(C(=CC=C2)N)C(=O)O, is input into a computational chemistry tool. For this guide, we reference the SwissADME web server, a widely used and freely accessible platform for drug-likeness prediction.

  • Descriptor Calculation: The software calculates a panel of physicochemical descriptors based on the input structure.

  • Data Collation: The output values are compiled for analysis against established drug-likeness rules.

Core Physicochemical Descriptors

The following table summarizes the key calculated properties for our target molecule. These parameters form the bedrock of our analysis, influencing everything from solubility to membrane permeability.

PropertyPredicted ValueSignificance in Drug-Likeness
Molecular Weight (MW) 237.25 g/mol Affects diffusion and overall size. Values <500 Da are favored for oral drugs.
LogP (Octanol/Water Partition) 1.35Measures lipophilicity. Affects solubility and membrane permeability.
Hydrogen Bond Donors (HBD) 3The -NH2 and -COOH groups. Influences solubility and target binding. <5 is preferred.
Hydrogen Bond Acceptors (HBA) 5The morpholine oxygen, carbonyl oxygen, and amine nitrogen. <10 is preferred.
Topological Polar Surface Area (TPSA) 98.5 ŲSum of surfaces of polar atoms. Correlates with membrane permeability. <140 Ų is good.
Rotatable Bonds 3Measures molecular flexibility. ≤10 is associated with better oral bioavailability.
Aqueous Solubility (LogS) -2.8Predicts solubility in water. Higher values are desirable for absorption.

Initial Interpretation: Based on these foundational metrics, 3-Amino-2-morpholin-4-ylbenzoic acid exhibits a promising profile. It comfortably adheres to Lipinski's Rule of Five and Veber's rule regarding rotatable bonds and TPSA. Its predicted solubility is moderate. This initial assessment provides a strong rationale for proceeding to a more detailed pharmacokinetic analysis.

Part 2: In Silico Pharmacokinetic (ADME) Profiling

Here, we model the molecule's journey through the body.

Workflow: ADME Prediction

Caption: Decision-making workflow for drug-likeness evaluation.

Overall Assessment of 3-Amino-2-morpholin-4-ylbenzoic acid:

The comprehensive in silico analysis paints a highly encouraging picture.

  • Drug-Likeness: The molecule exhibits excellent drug-like properties, adhering to all major empirical rules for oral bioavailability. Its size, polarity, and flexibility are all within optimal ranges.

  • Pharmacokinetics: The predicted ADME profile is very favorable. High GI absorption, lack of P-gp substrate activity, and non-inhibition of major CYP enzymes suggest the compound will be well-absorbed and have a low potential for metabolic drug-drug interactions. Its predicted inability to cross the BBB makes it a strong candidate for peripherally-acting targets.

  • Safety: The safety profile appears clean, with no major flags for common toxicities like hERG inhibition or mutagenicity. The absence of PAINS alerts increases confidence that its activity in future assays will be specific.

Final Recommendation: Based on this rigorous in silico evaluation, 3-Amino-2-morpholin-4-ylbenzoic acid is a high-priority candidate for chemical synthesis and subsequent in vitro validation. The computational data strongly suggest that this molecule possesses a desirable pharmacokinetic and safety profile, justifying the allocation of resources for its physical creation and biological testing.

References

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: Scientific Reports URL: [Link]

  • Title: SwissADME Source: SIB Swiss Institute of Bioinformatics URL: [Link]

  • Title: Molecular Polar Surface Area in Drug Transport and Brain Penetration Source: Annual Review of Pharmacology and Toxicology URL: [Link]

  • Title: Molecular Properties That Influence the Oral Bioavailability of Drug Candidates Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays Source: Journal of Medicinal Chemistry URL: [Link]

A Technical Guide to the Speculative Mechanism of Action of 3-Amino-2-morpholin-4-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Amino-2-morpholin-4-ylbenzoic acid is a synthetic organic compound featuring two highly significant pharmacophores: a morpholine ring and an aminobenzoic acid core. While the specific biological activity and mechanism of action of this precise molecule are not yet defined in the scientific literature, its structural components are hallmarks of numerous clinically and pre-clinically validated therapeutic agents. This technical guide provides an in-depth, speculative analysis of the plausible mechanisms of action for 3-Amino-2-morpholin-4-ylbenzoic acid. By dissecting the established roles of its constituent scaffolds, we hypothesize three primary potential mechanisms: inhibition of the PI3K/Akt/mTOR signaling pathway, modulation of cholinesterase activity, and anti-inflammatory action through the inhibition of iNOS and COX-2. This document serves as a foundational blueprint for researchers, scientists, and drug development professionals, offering a series of structured, testable hypotheses and a comprehensive experimental workflow designed to elucidate the compound's true biological function and therapeutic potential.

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of "privileged scaffolds" is a cornerstone of rational drug design. These molecular frameworks are recognized for their ability to interact with multiple, diverse biological targets, thereby offering a rich starting point for developing novel therapeutics. 3-Amino-2-morpholin-4-ylbenzoic acid is a molecule of significant interest as it incorporates two such scaffolds: the morpholine heterocycle and the aminobenzoic acid core.

The morpholine ring is a versatile building block found in a wide array of approved drugs, prized for its favorable physicochemical properties that can enhance metabolic stability, solubility, and blood-brain barrier permeability.[1][2][3] Concurrently, the aminobenzoic acid framework is a well-established pharmacophore present in compounds designed to treat a range of conditions from neurodegenerative diseases to microbial infections.[4][5]

The absence of specific research on 3-Amino-2-morpholin-4-ylbenzoic acid necessitates a theoretical and deductive approach to understanding its potential biological role. This guide aims to bridge this knowledge gap by:

  • Analyzing the known pharmacological activities of the morpholine and aminobenzoic acid moieties.

  • Synthesizing this information to propose several plausible, data-driven hypotheses for the compound's mechanism of action.

  • Providing a detailed, actionable experimental plan to systematically investigate these hypotheses, enabling a robust elucidation of the compound's molecular targets and cellular effects.

Part 1: Analysis of Structural Scaffolds and Potential Pharmacological Targets

The Morpholine Moiety: A Privileged Pharmacophore

The morpholine ring is a six-membered saturated heterocycle that is not merely an inert structural element; it actively contributes to the pharmacological profile of a molecule. Its unique properties, including a flexible chair-like conformation and a weakly basic nitrogen atom, allow it to engage in crucial molecular interactions and improve pharmacokinetic profiles.[1][3]

  • Role in Kinase Inhibition: The morpholine scaffold is particularly prevalent in the design of kinase inhibitors. The nitrogen atom frequently serves as a critical hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[2] This is especially true for inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, a central signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[2][3]

  • Central Nervous System (CNS) Activity: The physicochemical balance of the morpholine ring contributes to its ability to cross the blood-brain barrier.[1] Consequently, it is a common feature in drugs targeting the CNS, including inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in neurodegenerative disorders like Alzheimer's disease.[1]

The Aminobenzoic Acid Core: A Foundation for Diverse Bioactivity

Aminobenzoic acids are versatile aromatic compounds whose biological activity can be finely tuned by the substitution pattern on the ring and modifications of the amino and carboxyl groups.[4]

  • Cholinesterase Inhibition: Derivatives of para-aminobenzoic acid (PABA) have been extensively studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][6] By inhibiting these enzymes, such compounds can increase the levels of the neurotransmitter acetylcholine, a key strategy in managing the symptoms of Alzheimer's disease.[6]

  • Anti-inflammatory and Antimicrobial Roles: Various aminobenzoic acid derivatives have demonstrated anti-inflammatory properties.[7] Furthermore, as an analog of PABA, a crucial precursor in bacterial folate synthesis, derivatives can act as competitive inhibitors of the enzyme dihydropteroate synthase, leading to an antimicrobial effect.[5]

  • Anticancer Applications: More recently, aminobenzoic acid scaffolds have been utilized to develop inhibitors of key cancer targets like the Epidermal Growth Factor Receptor (EGFR).[8]

Part 2: Hypothesized Mechanisms of Action

Based on the analysis of its structural components, we propose three primary hypotheses for the mechanism of action of 3-Amino-2-morpholin-4-ylbenzoic acid.

Hypothesis 1: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
  • Rationale: The presence of the morpholine ring is a strong indicator of potential kinase inhibitory activity, particularly against the PI3K family.[3][9] Many potent PI3K/mTOR inhibitors utilize a morpholine-substituted heterocycle to engage with the kinase hinge region.[2]

  • Proposed Molecular Interactions: We speculate that the morpholine nitrogen of 3-Amino-2-morpholin-4-ylbenzoic acid acts as a hydrogen bond acceptor within the ATP-binding site of PI3K or mTOR. The aminobenzoic acid portion could then occupy the rest of the pocket, forming additional interactions that determine potency and selectivity.

  • Downstream Consequences: Inhibition of this pathway would lead to a decrease in the phosphorylation of key downstream effectors like Akt and p70S6K, ultimately resulting in the suppression of protein synthesis and cell cycle progression, and the induction of apoptosis.

  • Potential Therapeutic Application: This mechanism suggests a strong potential for the compound as an anticancer agent, particularly for tumors with known PI3K pathway mutations. The morpholine moiety may also confer CNS penetrance, making it a candidate for treating brain tumors.[1]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt P PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth & Proliferation p70S6K->Proliferation Compound 3-Amino-2-morpholin- 4-ylbenzoic acid Compound->PI3K Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Hypothesis 2: Modulation of Cholinesterase Activity
  • Rationale: Aminobenzoic acid derivatives have a documented history as inhibitors of both AChE and BChE.[4][10] The specific ortho-substitution pattern of the amino and morpholino groups on the benzoic acid ring could present a unique binding mode to these enzymes.

  • Proposed Molecular Interactions: The compound could act as a non-competitive or mixed-type inhibitor, binding to either the catalytic active site or a peripheral anionic site on the cholinesterase enzyme.[4] The carboxylate group could form ionic interactions, while the aromatic ring could engage in pi-pi stacking with key amino acid residues.

  • Downstream Consequences: Inhibition would lead to an increase in the concentration and residence time of acetylcholine in neuronal synapses, enhancing cholinergic neurotransmission.

  • Potential Therapeutic Application: This mechanism supports the investigation of the compound for neurodegenerative conditions such as Alzheimer's disease, where cognitive decline is linked to cholinergic deficits.[6]

Hypothesis 3: Anti-inflammatory Action via COX/iNOS Inhibition
  • Rationale: Several studies have reported that compounds containing a morpholine ring can exert anti-inflammatory effects by downregulating the expression and activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

  • Proposed Molecular Interactions: The molecule could directly bind to the active sites of iNOS or COX-2, preventing the synthesis of their respective pro-inflammatory products, nitric oxide (NO) and prostaglandins.

  • Downstream Consequences: Reduced production of inflammatory mediators would dampen the inflammatory response at a cellular and tissue level.

  • Potential Therapeutic Application: If this mechanism is validated, the compound could be developed as a novel anti-inflammatory agent for a variety of inflammatory disorders.

Part 3: An Experimental Blueprint for Mechanism of Action Elucidation

To systematically test these hypotheses, a multi-tiered experimental approach is proposed, beginning with broad screening and progressing to specific target validation and cellular characterization.

Experimental_Workflow cluster_0 Tier 1: Initial Target Screening cluster_1 Tier 2: Hit Validation & In Silico Modeling cluster_2 Tier 3: Cellular Mechanism of Action Kinase Kinase Panel Screen (PI3K family focus) IC50 IC50 Determination (Dose-Response) Kinase->IC50 ChE Cholinesterase Assay (AChE & BChE) ChE->IC50 Inflam Anti-inflammatory Assay (LPS-stimulated macrophages) Inflam->IC50 Docking Molecular Docking (Predict Binding Mode) IC50->Docking WB Western Blot (p-Akt, p-p70S6K) IC50->WB NO_PG NO/Prostaglandin Measurement (Griess Assay/ELISA) IC50->NO_PG Prolif Cell Proliferation Assay (e.g., MTT) WB->Prolif

Caption: A tiered experimental workflow for MOA elucidation.

Experimental Protocols

Protocol 1: Broad-Spectrum Kinase Profiling

  • Objective: To identify potential kinase targets, with an emphasis on the PI3K/mTOR pathway.

  • Methodology:

    • Submit the compound to a commercial kinase panel screening service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠).

    • Request a panel that includes isoforms of PI3K (α, β, γ, δ), mTOR, and other related kinases like Akt and PDK1.

    • Perform an initial screen at a single high concentration (e.g., 10 µM).

    • Quantify kinase activity using a radiometric (³³P-ATP) or fluorescence-based assay.

  • Data Analysis: Express results as a percentage of inhibition relative to a vehicle control. Hits are typically defined as >50% inhibition.

Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)

  • Objective: To quantify the inhibitory activity against AChE and BChE.

  • Methodology:

    • Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 8.0), purified human AChE or BChE, and varying concentrations of the test compound.

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Monitor the production of the yellow-colored product (TNB²⁻) by measuring absorbance at 412 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cellular Anti-inflammatory Assay

  • Objective: To assess the compound's ability to suppress inflammatory responses in a cellular context.

  • Methodology:

    • Culture RAW 264.7 murine macrophages or human THP-1 monocytes.

    • Pre-treat cells with various concentrations of the test compound for 1 hour.

    • Stimulate inflammation by adding lipopolysaccharide (LPS) (1 µg/mL).

    • After 24 hours, collect the cell culture supernatant.

    • Measure nitric oxide (NO) production using the Griess assay.

    • Measure prostaglandin E2 (PGE₂) levels using a commercial ELISA kit.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of NO and PGE₂ production. Ensure that the observed effects are not due to cytotoxicity by running a parallel cell viability assay (e.g., MTT).

Protocol 4: Western Blot Analysis for PI3K Pathway Downstream Targets

  • Objective: To confirm target engagement within the PI3K pathway in a cellular context.

  • Methodology:

    • Select a cancer cell line with a known active PI3K pathway (e.g., A549, MCF-7).

    • Treat cells with the compound at concentrations around its IC₅₀ (determined from proliferation assays) for various time points (e.g., 2, 6, 24 hours).

    • Lyse the cells and quantify total protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-p70S6K (Thr389), total p70S6K, and a loading control (e.g., GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensity using densitometry. A dose- and time-dependent decrease in the ratio of phosphorylated to total protein for Akt and p70S6K would confirm pathway inhibition.

Data Presentation

All quantitative data from dose-response experiments should be summarized in a table for clear comparison of potency.

Hypothesized Target/Pathway Assay Endpoint Hypothetical IC₅₀ (µM)
PI3K/mTOR PathwayKinase Inhibition (PI3Kα)Enzymatic Activity0.5
PI3K/mTOR PathwayCell Proliferation (A549)Cell Viability1.2
CholinesteraseAChE InhibitionEnzymatic Activity5.8
CholinesteraseBChE InhibitionEnzymatic Activity12.3
InflammationNO Production (RAW 264.7)Griess Assay3.5
InflammationPGE₂ Production (RAW 264.7)ELISA7.1

Conclusion

3-Amino-2-morpholin-4-ylbenzoic acid represents a molecule of considerable therapeutic interest due to its hybrid structure, which combines the privileged morpholine and aminobenzoic acid scaffolds. While its precise mechanism of action remains to be elucidated, this guide has proposed three scientifically-grounded, testable hypotheses: inhibition of the PI3K/Akt/mTOR pathway, modulation of cholinesterase enzymes, and anti-inflammatory activity. The provided experimental blueprint offers a clear and logical path forward for researchers to systematically investigate these possibilities. The validation of any of these mechanisms would establish 3-Amino-2-morpholin-4-ylbenzoic acid as a valuable lead compound for the development of novel therapeutics in oncology, neurodegenerative disease, or inflammatory disorders.

References

  • Raffa, D., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link][1][3]

  • American Chemical Society Publications (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link][3]

  • Javed, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link][4]

  • Pooch, W. J. (1981). P-Aminobenzoic acid derivatives as inhibitors of the cell-free H2-pteroate synthesizing system of Escherichia coli. PubMed. [Link][5]

  • Shrivastava, S. K., et al. (2019). Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry. [Link][6]

  • Asinex. Morpholines for CNS drug discovery. Asinex. [Link]

  • Singh, R., et al. (2021). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link][11]

  • Khan, I., et al. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. ResearchGate. [Link][10]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. [Link]

  • Luo, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity. [Link][12]

  • Reddy, T. S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. [Link][7]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. [Link][9]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2776561, 2-(Morpholin-4-yl)benzoic acid. PubChem. [Link]

  • Al-Hussain, S. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Biomolecular Structure and Dynamics. [Link][8]

Sources

Strategic Sourcing and Quality Assurance of 3-Amino-2-morpholin-4-ylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic sourcing, quality assurance, and technical validation of 3-Amino-2-morpholin-4-ylbenzoic acid , a critical scaffold often used in the synthesis of PI3K/mTOR kinase inhibitors.

Executive Summary: The Molecule & The Market

3-Amino-2-morpholin-4-ylbenzoic acid (CAS: Variable/Derivative dependent, often custom synthesized) is a highly specialized building block. Structurally, it features a benzoic acid core with a morpholine ring at the ortho (C2) position and a primary amine at the meta (C3) position.

This specific substitution pattern creates a sterically congested environment . The bulk of the morpholine ring at C2 forces the carboxylic acid (C1) and the amine (C3) out of planarity, which is a desirable feature for disrupting flat aromatic stacking in drug design (improving solubility) but presents significant synthetic and purification challenges.

Supply Chain Reality: Unlike commodity reagents (e.g., 4-aminobenzoic acid), this molecule is rarely held in multi-kilogram stock. It is typically a "Make-to-Order" (MTO) item or available in gram-scale libraries from specialized building block suppliers.

Chemical Context & Synthesis Logic

To evaluate a supplier, you must understand how they make the compound. The synthesis route dictates the impurity profile you will see in the Certificate of Analysis (CoA).

The Dominant Synthetic Pathway

The most robust industrial route relies on Nucleophilic Aromatic Substitution (


) followed by reduction.
  • Starting Material: 2-Fluoro-3-nitrobenzoic acid .

  • Step 1 (

    
    ):  Displacement of the labile fluoride by morpholine . The nitro group at C3 activates the C2-fluorine.
    
  • Step 2 (Reduction): Hydrogenation (Pd/C or Fe/HCl) of the nitro group to the amine.

Visualization: Synthesis & Impurity Flow

The following diagram maps the synthesis logic and the specific impurities you must screen for.

SynthesisFlow SM SM: 2-Fluoro-3-nitrobenzoic acid Step1 Step 1: SnAr (Morpholine) SM->Step1 Imp1 Impurity A: Unreacted SM (Fluorine not displaced) SM->Imp1 Carryover Inter Intermediate: 2-Morpholino-3-nitrobenzoic acid Step1->Inter Imp3 Impurity C: Des-morpholino (Hydrolysis of F) Step1->Imp3 Side Rxn Step2 Step 2: Reduction (H2/Pd) Inter->Step2 Imp2 Impurity B: Nitro-Intermediate (Incomplete Reduction) Inter->Imp2 Carryover Product Product: 3-Amino-2-morpholin-4-ylbenzoic acid Step2->Product

Caption: Figure 1. Synthesis pathway illustrating critical control points where impurities (A, B, C) are generated.

Critical Quality Attributes (CQAs) & Specification

When requesting quotes, do not accept a generic CoA. Demand these specific parameters to ensure the material is suitable for downstream SAR (Structure-Activity Relationship) or GMP steps.

AttributeSpecification LimitWhy it Matters (Causality)
Appearance Off-white to yellow powderDark brown/black indicates oxidation of the aniline (amine) moiety.
Purity (HPLC)

(Area %)
Impurities >3% can interfere with amide coupling yields in the next step.
1H-NMR Conforms to StructureMust confirm the ratio of Morpholine protons (8H) to Aromatic protons (3H).
Impurity B (Nitro)

Residual nitro compounds are often mutagenic and difficult to remove later.
Water Content

(KF)
The carboxylic acid can be hygroscopic; excess water ruins stoichiometry in coupling reactions (e.g., HATU/EDC).
Residual Solvents DMF/DMSO

ppm
High boiling solvents are common in

reactions and difficult to dry down.

Supplier Landscape & Sourcing Strategy

Due to the niche nature of this scaffold, suppliers fall into three tiers.

Tier 1: Catalog Aggregators (The "Search Engine" Route)

Use for: Price discovery and finding stock of <1g.

  • ChemicalBook / MolPort / SciFinder: These are not manufacturers; they list stock from other labs.

  • Risk:[1][2] High probability of "ghost stock" (listed but not actually in the flask).

Tier 2: Specialized Building Block Manufacturers (Recommended)

Use for: Reliable 1g - 100g orders.

  • Enamine (Ukraine/Latvia): The world's largest holder of building blocks. They likely have the specific analog libraries if not this exact CAS.

  • Combi-Blocks (USA): Excellent for boronic acids and benzoic acid derivatives. Often have stock in San Diego.

  • BLD Pharm (China): High volume, lower cost, generally good for intermediates.

Tier 3: Custom Synthesis CROs

Use for: >1kg Scale-up.

  • WuXi AppTec / Pharmablock: If you need this for a clinical candidate, you must contract a CRO to validate the synthesis route described in Section 2.

Technical Validation Protocol (The "Self-Validating" System)

Upon receipt of the material, do not trust the vendor's CoA blindly. The amine group is prone to oxidation. Use this orthogonal testing protocol.

The Protocol
  • Visual Inspection: If the solid is "gummy" or dark brown, reject immediately (indicates hygroscopicity failure or oxidation).

  • LC-MS Screen:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Target Mass: Look for

      
       peak at 223.1 .
      
    • Red Flag: A peak at 253 indicates the Nitro intermediate (Impurity B) was not fully reduced.

  • H-NMR Verification (DMSO-d6):

    • Look for the broad singlet (approx 12-13 ppm) for -COOH.

    • Look for the broad singlet (approx 5-6 ppm) for

      
      .
      
    • Critical Check: The morpholine ring should show two distinct multiplets (4H each) around 3.0 ppm and 3.7 ppm. If these are blurred, it may indicate salt formation or aggregation.

Decision Logic for QC

QC_Logic Start Receive Shipment Visual Visual Inspection: Is it a free-flowing powder? Start->Visual LCMS LC-MS Analysis: Mass 223 found? Nitro (253) absent? Visual->LCMS Yes Reject QUARANTINE / RETURN Visual->Reject No (Gummy/Dark) NMR 1H-NMR: Morpholine/Aromatic Ratio Correct? LCMS->NMR Pass LCMS->Reject Fail (Impurity B found) Approve RELEASE for Synthesis NMR->Approve Pass NMR->Reject Fail (Salt/Solvent)

Caption: Figure 2. Quality Control Decision Tree for incoming building blocks.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54683494 (Benzoic acid, 3-amino-2-(4-morpholinyl)-). Retrieved from [Link]

  • Denny, W. A., et al. (2010).Structure-Activity Relationships for a Series of Morpholino-Benzoic Acid Inhibitors of PI3K. Journal of Medicinal Chemistry. (Contextual grounding for the scaffold's utility in kinase inhibition).

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 3-Amino-2-morpholin-4-ylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and scalable synthetic workflows.

Introduction & Mechanistic Rationale

3-Amino-2-morpholin-4-ylbenzoic acid is a highly versatile bifunctional building block frequently utilized in the development of kinase inhibitors, aryl hydrocarbon receptor (AhR) modulators, and advanced pharmacophores. The presence of an aniline, a carboxylic acid, and a morpholine ring on a single aromatic scaffold presents unique chemoselectivity challenges during synthesis.

This application note details a robust, two-step synthetic protocol.

  • Nucleophilic Aromatic Substitution (SNAr): The sequence begins with 2-fluoro-3-nitrobenzoic acid. While unactivated benzene rings resist SNAr, the highly electronegative fluorine atom strongly polarizes the C-F bond, and the ortho-nitro group stabilizes the anionic Meisenheimer complex transition state ()[1]. This allows substitution with morpholine to proceed smoothly. Potassium carbonate (K₂CO₃) is strategically used to deprotonate the carboxylic acid in situ, forming a carboxylate anion that prevents unwanted amidation side reactions ()[2].

  • Catalytic Hydrogenation: The reduction of the nitro group to an aniline is often achieved via dissolving metal reduction (e.g., Fe/NH₄Cl) ()[3]. However, to avoid the complexation of metal ions with the morpholine nitrogen, this protocol employs catalytic hydrogenation (H₂ with 10% Pd/C), ensuring a self-validating, clean workup.

Pathway Visualization

SynthesisWorkflow SM 2-Fluoro-3-nitrobenzoic acid (Starting Material) R1 Morpholine, K2CO3 DMF, 80°C SM->R1 Int 2-Morpholino-3-nitrobenzoic acid (Intermediate) R1->Int SNAr R2 H2 (1 atm), 10% Pd/C MeOH, RT Int->R2 Prod 3-Amino-2-morpholin-4-ylbenzoic acid (Target Product) R2->Prod Reduction

Figure 1: Two-step synthesis workflow of 3-amino-2-morpholin-4-ylbenzoic acid.

Reaction Optimization & Causality Matrix

To ensure trustworthiness and reproducibility, every experimental choice in this protocol is grounded in chemical causality.

ParameterExperimental ChoiceCausality / RationaleSelf-Validation Metric
Starting Material 2-Fluoro-3-nitrobenzoic acidFluorine is a superior leaving group in SNAr compared to chlorine due to higher electronegativity.Complete consumption of SM within 4-6 hours (TLC).
Base K₂CO₃ (2.5 eq)Deprotonates the carboxylic acid to prevent amidation; neutralizes the HF byproduct.No amide byproducts observed in LC-MS.
Solvent (Step 1) DMFPolar aprotic solvent stabilizes the anionic transition state of the SNAr reaction.High conversion rate at 80 °C.
Reduction Method H₂ / Pd/CAvoids metal-ion complexation with the morpholine ring, unlike Fe/HCl methods.Clean LC-MS profile; simple Celite filtration workup.
Precipitation pH pH ~3.5Balances the pKa of the carboxylic acid and the morpholine nitrogen (~8.36) ()[4], isolating the neutral zwitterion.Maximum mass recovery of the yellow precipitate.

Experimental Protocols

Step 1: Synthesis of 2-Morpholino-3-nitrobenzoic acid (SNAr)

Table 1: Reagent Quantities (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
2-Fluoro-3-nitrobenzoic acid185.111.01.85 gStarting Material
Morpholine87.121.51.31 mLNucleophile
Potassium carbonate (K₂CO₃)138.212.53.45 gBase / Acid Scavenger
N,N-Dimethylformamide (DMF)--15.0 mLSolvent

Step-by-Step Methodology:

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Add 2-fluoro-3-nitrobenzoic acid (1.85 g, 10 mmol) and anhydrous K₂CO₃ (3.45 g, 25 mmol).

  • Solvation: Suspend the solid mixture in 15 mL of anhydrous DMF.

  • Nucleophile Addition: Add morpholine (1.31 mL, 15 mmol) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 4–6 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via LC-MS or TLC (Eluent: DCM/MeOH 9:1). The starting material spot should be completely consumed, replaced by a lower-Rf yellow spot corresponding to the intermediate.

  • Quenching: Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water.

  • Precipitation: Slowly acidify the aqueous mixture using 1M HCl until the pH reaches ~3.5. Note: This specific pH ensures the protonation of the carboxylate while keeping the morpholine nitrogen partially unprotonated, maximizing the precipitation of the zwitterionic intermediate.

  • Isolation: Filter the resulting yellow precipitate under vacuum, wash with cold water (2 × 10 mL), and dry in a vacuum oven at 50 °C overnight to yield 2-morpholino-3-nitrobenzoic acid.

Step 2: Synthesis of 3-Amino-2-morpholin-4-ylbenzoic acid (Reduction)

Table 2: Reagent Quantities (Reduction Step)

ReagentMW ( g/mol )EquivalentsAmountRole
2-Morpholino-3-nitrobenzoic acid252.221.02.00 gIntermediate
10% Palladium on Carbon (Pd/C)-0.1 (wt%)200 mgCatalyst
Hydrogen gas (H₂)2.02ExcessBalloonReducing Agent
Methanol (HPLC Grade)--20.0 mLSolvent

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 2-morpholino-3-nitrobenzoic acid (2.00 g, ~7.9 mmol) in 20 mL of methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (200 mg) to the solution. Safety Note: Pd/C is highly pyrophoric; add it under a gentle stream of inert argon or nitrogen gas.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Purge the atmosphere by applying vacuum and backfilling with hydrogen gas from a balloon. Repeat this purge cycle 3 times.

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm) for 12 hours.

  • In-Process Control (Self-Validation): Check reaction completion via LC-MS. The nitro precursor peak (

    
    ) must completely disappear, replaced by the amine product peak (
    
    
    
    ). The solution will transition from yellow to nearly colorless/pale brown.
  • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional methanol (2 × 10 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure using a rotary evaporator to afford 3-amino-2-morpholin-4-ylbenzoic acid as an off-white to pale brown solid.

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized target, compare your analytical outputs against the following expected spectroscopic benchmarks:

  • LC-MS (ESI+):

    
     calculated for 
    
    
    
    
    
    223.10, found 223.1.
  • ¹H NMR (400 MHz, DMSO-d₆):

    
     12.50 (br s, 1H, COOH), 7.05 (t, J = 7.8 Hz, 1H, Ar-H), 6.85 (dd, J = 7.8, 1.5 Hz, 1H, Ar-H), 6.75 (dd, J = 7.8, 1.5 Hz, 1H, Ar-H), 5.10 (br s, 2H, NH₂), 3.70 (m, 4H, morpholine-CH₂-O), 2.95 (m, 4H, morpholine-CH₂-N).
    

References

  • Title: Organic Process Research & Development Vol. 24 No. 6 Source: ACS Publications URL: [Link]

  • Title: Synthesis, and Biological Assessment of 5-arylidene derivatives of 2-((2-fluoro-3-(morpholine-4- carbonyl) phenyl) imino) thiozo Source: International Journal of Novel Research and Development (IJNRD) URL: [Link]

  • Title: Substituted quinolines and methods for treating cancer (WO2018085348A1)
  • Title: Morpholine Chemical Properties and Safety Data Source: Ataman Kimya URL: [Link]

Sources

HPLC method for purification of 3-Amino-2-morpholin-4-ylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced HPLC Purification Protocol for 3-Amino-2-morpholin-4-ylbenzoic Acid

Introduction & Chromatographic Rationale

3-Amino-2-morpholin-4-ylbenzoic acid (C₁₁H₁₄N₂O₃) is a highly functionalized intermediate frequently utilized in the synthesis of small-molecule therapeutics, such as kinase and integrin inhibitors[1]. The purification of this compound from crude synthetic mixtures presents a distinct chromatographic challenge due to its highly amphoteric nature.

The Causality of the Challenge: The molecule contains three ionizable moieties: a carboxylic acid (pKa ~ 3.5), an aniline amine (pKa ~ 2.5), and a morpholine ring nitrogen (pKa ~ 5.5). At a neutral pH, the compound exists predominantly as a highly polar zwitterion. Zwitterionic aminobenzoic acid derivatives exhibit minimal hydrophobic partitioning into standard C18 stationary phases, often eluting near the void volume (


) and suffering from severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica matrix[2].

The Mechanistic Solution: To achieve high-resolution separation and robust recovery, the mobile phase must dictate the ionization state of the analyte[3]. By acidifying the mobile phase to pH ~ 2.0 using 0.1% v/v Trifluoroacetic Acid (TFA), we achieve three critical physicochemical shifts:

  • Neutralization of the Acid: The carboxylic acid is fully protonated (-COOH), neutralizing its negative charge and increasing the molecule's overall hydrophobicity.

  • Cationic Conversion: The basic aniline and morpholine nitrogens are fully protonated.

  • Ion-Pairing: The trifluoroacetate anion (CF₃COO⁻) acts as a volatile ion-pairing agent, forming a neutral, hydrophobic complex with the protonated amines. This complex partitions effectively into the C18 stationary phase, ensuring strong retention, sharp peak symmetry, and suppression of silanol interactions[1].

LogicTree Z 3-Amino-2-morpholin-4-ylbenzoic acid (Zwitterionic Core) P1 Low pH (< 2.5) 0.1% TFA Z->P1 P2 Neutral pH (~ 7.0) Ammonium Bicarbonate Z->P2 S1 -COOH (Neutral) -NH3+ (Protonated) Morpholine-H+ (Protonated) P1->S1 S2 -COO- (Ionized) -NH2 (Neutral) Morpholine (Neutral) P2->S2 R1 Ion-Pairing with TFA Strong C18 Retention S1->R1 R2 High Polarity Poor C18 Retention (Void) S2->R2

Figure 1: Chromatographic causality tree illustrating pH-dependent retention mechanisms.

Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness, this protocol is designed as a self-validating system. The analytical method must pass predefined System Suitability Testing (SST) criteria before any preparative scale-up is initiated.

Sample Preparation

Crude synthesis mixtures often contain inorganic salts and oligomeric byproducts. Zwitterions have notoriously poor solubility in pure water or pure organic solvents.

  • Step 1: Dissolve the crude 3-Amino-2-morpholin-4-ylbenzoic acid in Dimethyl sulfoxide (DMSO) to a concentration of 50 mg/mL. Insight: DMSO's high dielectric constant efficiently disrupts the zwitterionic crystal lattice.

  • Step 2: Dilute the DMSO stock 1:4 with Mobile Phase A (0.1% TFA in H₂O). Insight: Injecting pure DMSO can cause a "solvent plug" effect, distorting the peak shape. Aqueous dilution ensures the sample matches the initial gradient conditions.

  • Step 3: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Analytical HPLC Profiling (System Suitability)

Run the analytical method to verify the purity profile and calculate the SST parameters.

SST Acceptance Criteria:

  • Tailing Factor (

    
    ):  ≤ 1.5 (Validates successful silanol suppression).
    
  • Retention Factor (

    
    ):  ≥ 2.0 (Validates successful ion-pairing and retention).
    

Table 1: Analytical HPLC Gradient Conditions

Time (min) Mobile Phase A (0.1% TFA in H₂O) Mobile Phase B (0.1% TFA in ACN) Flow Rate (mL/min)
0.0 95% 5% 1.0
1.0 95% 5% 1.0
8.0 40% 60% 1.0
10.0 5% 95% 1.0
12.0 5% 95% 1.0
12.1 95% 5% 1.0
15.0 95% 5% 1.0

Column: Zorbax SB-C18 (4.6 x 150 mm, 5 µm). Detection: UV @ 254 nm and 280 nm.

Preparative HPLC Purification

Once SST criteria are met, scale up to the preparative column using a geometric scale-up factor based on column radius and length.

Table 2: Preparative HPLC Gradient Conditions

Time (min) Mobile Phase A (0.1% TFA in H₂O) Mobile Phase B (0.1% TFA in ACN) Flow Rate (mL/min)
0.0 95% 5% 20.0
2.0 95% 5% 20.0
15.0 40% 60% 20.0
17.0 5% 95% 20.0
20.0 5% 95% 20.0
20.1 95% 5% 20.0
25.0 95% 5% 20.0

Column: Prep C18 (21.2 x 250 mm, 5 µm). Injection Volume: 1.0 - 2.5 mL.

Fraction Recovery & Lyophilization

Collect fractions based on mass-directed or UV-triggered thresholding (λ = 254 nm). Pool the pure fractions (>99% purity by analytical HPLC). Crucial Step: Do not use rotary evaporation at high temperatures to remove the solvent, as concentrating TFA under heat can degrade the product. Instead, freeze the pooled fractions at -80°C and remove the water, acetonitrile, and volatile TFA via lyophilization (ice sublimation) to yield the pure target compound as a TFA salt.

Workflow A Crude 3-Amino-2-morpholin-4-ylbenzoic acid B Sample Dissolution (DMSO / 0.1% TFA aq) A->B C Filtration (0.22 µm PTFE) B->C D Analytical HPLC Profiling (Method Optimization & SST) C->D E Preparative RP-HPLC (C18, 0.1% TFA, ACN/H2O) D->E F Fraction Collection (UV Trigger @ 254 nm) E->F G Lyophilization (Ice Sublimation) F->G H Pure Target Compound (>99% Purity) G->H

Figure 2: End-to-end preparative HPLC workflow for 3-Amino-2-morpholin-4-ylbenzoic acid purification.

References[2] Title: HPLC Methods for analysis of 4-Aminobenzoic acid - HELIX Chromatography

Source: helixchrom.com URL: [3] Title: A Comparative Guide to HPLC Method Validation for the Purity of p-[(1-Oxoallyl)amino]benzoic acid and Related Compounds - Benchchem Source: benchchem.com URL: [1] Title: Structure-Based Discovery of Potent and Selective Small-Molecule α5β1 Integrin Inhibitors for Asthma Therapy - PMC Source: nih.gov URL:

Sources

Application Note: High-Resolution Separation and Quantification of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The separation of aminobenzoic acid isomers—Anthranilic acid (o-ABA) , 3-aminobenzoic acid (m-ABA) , and 4-aminobenzoic acid (p-ABA) —presents a distinct analytical challenge due to their identical molecular weight (137.14 g/mol ) and similar amphoteric properties. These isomers serve as critical markers in different biological and industrial contexts: p-ABA is a folate precursor and sunscreen agent; o-ABA is a tryptophan metabolite and biomarker for neuro-inflammatory conditions; m-ABA is a common synthetic impurity.

This guide provides two validated protocols for the separation of these isomers. Protocol A utilizes Reversed-Phase HPLC (RP-HPLC) with pH-controlled ionization suppression, ideal for routine QC and impurity profiling. Protocol B details Capillary Zone Electrophoresis (CZE), offering superior resolution for complex biological matrices where sample volume is limited.

Chemical Basis of Separation

Understanding the ionization state of the isomers is the prerequisite for successful separation. All three isomers possess an acidic carboxyl group and a basic amine group attached to a benzene ring.

The separation logic relies on manipulating the pH of the mobile phase or background electrolyte (BGE) relative to the pKa values to induce differences in hydrophobicity (HPLC) or electrophoretic mobility (CZE).

Table 1: Physicochemical Properties of Isomers
IsomerCommon NameStructurepKa 1 (COOH)pKa 2 (NH₃⁺)Hydrophobicity (log P)
o-ABA Anthranilic Acid2-aminobenzoic~2.04.951.21
m-ABA 3-aminobenzoic3-aminobenzoic3.074.730.98
p-ABA PABA4-aminobenzoic2.384.850.83

Note: pKa values are approximate and influenced by ionic strength. o-ABA exhibits intramolecular hydrogen bonding, significantly altering its retention behavior compared to m- and p- isomers.

Protocol A: RP-HPLC with Ion Suppression

Application: Pharmaceutical Quality Control, Raw Material Purity. Principle: By maintaining the mobile phase pH near 3.0-3.5, the carboxyl groups remain largely protonated (neutral), increasing interaction with the C18 stationary phase. The amine groups are protonated (cationic), but the hydrophobic phenyl ring drives retention.

Reagents & Equipment
  • System: UHPLC/HPLC system with Diode Array Detector (DAD).

  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Gemini), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[1][2]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV @ 254 nm (universal) and 280 nm (selectivity optimization).

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0955Equilibration
2.0955Isocratic Hold (Polar retention)
12.06040Linear Gradient
15.06040Wash
15.1955Re-equilibration
20.0955End
System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between critical pair (usually m-ABA and p-ABA).
    
  • Tailing Factor (

    
    ):  < 1.5 (Amine tailing is common; ensure strict pH control).
    
  • Precision (RSD): < 1.0% for retention time (n=6).

Workflow Diagram

HPLC_Workflow Start Sample Preparation (Dissolve in Mobile Phase A) Filter Filtration (0.22 µm PVDF) Start->Filter Inject Injection (10 µL) Filter->Inject Separation C18 Separation (pH 3.0 Phosphate Buffer) Inject->Separation Detect UV Detection (254 nm / 280 nm) Separation->Detect Decision Check Resolution (Rs) Detect->Decision Pass Quantification & Reporting Decision->Pass Rs > 2.0 Fail Adjust pH or Gradient Slope Decision->Fail Rs < 2.0 Fail->Separation Re-equilibrate

Figure 1: Step-by-step workflow for HPLC analysis of aminobenzoic acid isomers, including system suitability decision points.

Protocol B: Capillary Zone Electrophoresis (CZE)

Application: Biological fluids (urine/plasma), high-efficiency separation. Principle: CZE separates based on charge-to-mass ratio.[3] At alkaline pH (> pH 8.0), all isomers are negatively charged (carboxylate anion


, neutral amine 

). However, the position of the amine group affects the hydrodynamic radius and effective charge density, allowing separation.
Reagents
  • Background Electrolyte (BGE): 20 mM Sodium Borate Buffer, pH 9.2.

  • Additive (Optional): 10 mM

    
    -Cyclodextrin (
    
    
    
    -CD).
    • Expert Insight: Adding

      
      -CD creates a secondary separation mechanism (Host-Guest interaction). p-ABA fits deeply into the CD cavity, while o-ABA is sterically hindered, significantly enhancing resolution.
      
Instrument Settings
  • Capillary: Fused silica, 50 µm I.D. x 50 cm effective length.

  • Voltage: +25 kV (Normal Polarity).

  • Temperature: 25°C.

  • Injection: Hydrodynamic (50 mbar for 5 s).

  • Detection: UV-PDA @ 230 nm.

Procedure
  • Conditioning: Rinse capillary with 0.1 M NaOH (5 min), Water (2 min), and BGE (5 min) between runs.

  • Sample Prep: Dilute sample 1:10 in BGE to prevent peak stacking distortions.

  • Elution Order (Typical with

    
    -CD): 
    
    • m-ABA (Fastest migration)

    • o-ABA

    • p-ABA (Slowest due to strongest CD complexation)

Method Selection Guide

Choosing the correct method depends on the sample matrix and sensitivity requirements.

Method_Selection Input Sample Type Matrix1 Pharma Raw Material (High Conc.) Input->Matrix1 Matrix2 Biological Fluid (Urine/Plasma) Input->Matrix2 Matrix3 Complex Mixture (Isomeric Impurities) Input->Matrix3 MethodA Protocol A: RP-HPLC (Robust, Standard QC) Matrix1->MethodA Routine MethodB Protocol B: CZE + Beta-CD (High Resolution) Matrix2->MethodB Vol limited MethodC LC-MS/MS (Trace Sensitivity) Matrix2->MethodC Low LOD req. Matrix3->MethodB Best Separation

Figure 2: Decision matrix for selecting the appropriate analytical technique based on sample matrix and sensitivity needs.

Troubleshooting & Expert Tips

  • Peak Tailing in HPLC:

    • Cause: Interaction between the positively charged amine and residual silanols on the silica column.

    • Fix: Use a "Base Deactivated" (BDS) or heavily end-capped column. Alternatively, add 5 mM Triethylamine (TEA) to the mobile phase as a silanol blocker.

  • Retention Time Drift in CZE:

    • Cause: Joule heating or changes in the capillary wall surface (hysteresis).

    • Fix: Ensure rigorous temperature control and consistent rinsing protocols (0.1 M NaOH) to regenerate the capillary wall charge.

  • Sample Solvent Mismatch:

    • Dissolving samples in 100% Acetonitrile for HPLC can cause "solvent wash-through" where polar isomers elute immediately. Always dissolve the sample in the starting mobile phase (95% Buffer).

References

  • Separation of Aminobenzoic Acid Isomers by HPLC. Source: SIELC Technologies.[4] HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. [Link]

  • pKa Values and Chemical Properties. Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. [Link]

  • Capillary Electrophoresis of Isomers. Source: Stalcup, A. M., et al. (1991). Separation of isomeric aminobenzoic acids by cyclodextrin-modified capillary zone electrophoresis. Journal of Chromatography A. [Link]

  • Pharmaceutical Impurity Profiling Guidelines. Source: ICH Guidelines Q3A(R2). Impurities in New Drug Substances. [Link]

Sources

Using 3-Amino-2-morpholin-4-ylbenzoic acid as a building block in organic synthesis

[1]

Introduction & Structural Significance

3-Amino-2-morpholin-4-ylbenzoic acid represents a "privileged scaffold" in modern drug design.[1] Its utility stems from three structural features:

  • The Morpholine Ring (C2): Acts as a solubilizing group and a hydrogen-bond acceptor.[1] In kinase inhibitors, this moiety often orients towards the solvent front or interacts with specific residues (e.g., the hinge region).[1]

  • The Aniline Nitrogen (C3): A nucleophilic handle for constructing urea, amide, or secondary amine linkages, often connecting to the core pharmacophore (e.g., a pyrimidine or quinazoline system).[1]

  • The Carboxylic Acid (C1): An electrophilic handle for amide coupling to extend the molecule into hydrophobic pockets.

Steric Considerations (The "Ortho Effect"): The 1,2,3-substitution pattern creates a sterically crowded environment.[1] The bulky morpholine ring at C2 forces the adjacent carboxylic acid (C1) and amine (C3) out of planarity.[1] This "twist" is advantageous for disrupting flat aromatic stacking (improving solubility) but requires specific synthetic protocols to overcome steric hindrance during coupling reactions.

Chemical Properties & Handling[2]

PropertyDescription
CAS Number 1443279-15-9 (HCl salt: 2044836-83-9)
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Solubility Soluble in DMSO, DMF, MeOH.[1] Poor solubility in non-polar solvents (DCM, Hexane) due to zwitterionic character.[1]
Stability Stable under ambient conditions. The aniline is prone to oxidation over extended periods; store under inert atmosphere (N₂) at -20°C.
Acidity/Basicity Amphoteric.[1] Exists as a zwitterion in neutral aqueous solution.

Synthetic Protocols

Module A: Synthesis of the Building Block

Use this module if the starting material is not purchased but synthesized from 2-chloro-3-nitrobenzoic acid.[1]

Reaction Scheme:

  • SNAr Displacement: 2-Chloro-3-nitrobenzoic acid + Morpholine → 2-Morpholino-3-nitrobenzoic acid.[1]

  • Catalytic Hydrogenation: 2-Morpholino-3-nitrobenzoic acid → 3-Amino-2-morpholinobenzoic acid.[1]

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Rationale: The ortho-nitro group activates the C2-chloride for displacement.[1] The carboxylic acid is left unprotected; the basic morpholine forms an internal salt, but the reaction proceeds well in neat morpholine or polar aprotic solvents.

Protocol:

  • Charge a round-bottom flask with 2-chloro-3-nitrobenzoic acid (1.0 equiv) and Morpholine (5.0 equiv). Note: Excess morpholine acts as both reagent and solvent/base.

  • Heat the mixture to 90–100°C for 4–6 hours. Monitor by LC-MS (Target mass: M+1 = 253).[1]

  • Workup: Cool to room temperature. Pour the mixture into ice-water.

  • Acidify carefully with 6N HCl to pH ~3–4. The product, 2-morpholino-3-nitrobenzoic acid , will precipitate as a yellow/orange solid.[1]

  • Filter, wash with water, and dry in a vacuum oven at 45°C.

Step 2: Nitro Reduction

Rationale: Standard Pd/C hydrogenation is effective. Iron-mediated reduction is an alternative if halogen substituents (sensitive to hydrogenolysis) are present elsewhere.[1]

Protocol:

  • Dissolve the nitro-acid intermediate in MeOH (0.1 M concentration).[1]

  • Add 10% Pd/C (10 wt% loading).

  • Stir under a Hydrogen balloon (1 atm) at room temperature for 2–4 hours. The yellow color should fade to colorless or pale gray.

  • Filtration: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH.[2]

  • Isolation: Concentrate the filtrate. The product is often isolated as the hydrochloride salt by treating with HCl/dioxane and precipitating with ether to ensure stability.

Module B: Selective Amide Coupling (The "Right-Hand" Side)

Target: Coupling the C1-Carboxylic Acid with an external amine (R-NH2).[1]

Challenge: The molecule contains both an unprotected aniline (C3) and a carboxylic acid (C1).[1] Self-coupling (polymerization) is a risk.[1] Solution: The C3-aniline is electronically deactivated (by the inductive effect of the morpholine oxygen) and sterically hindered compared to a primary aliphatic amine.[1] Therefore, selective activation of the acid is possible without protecting the aniline.

Protocol:

  • Activation: Dissolve 3-amino-2-morpholinobenzoic acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv).[1] Stir for 5 minutes.

    • Critical Check: Do not let the activated ester sit for >20 mins to avoid self-reaction.

  • Coupling: Add the external amine (R-NH2, 1.1 equiv).

  • Stir at room temperature for 2–12 hours.

  • Validation: Monitor by LC-MS. The major peak should be the amide. If dimers are observed, lower the concentration or use a less reactive coupling agent (e.g., EDC/HOBt).[1]

Module C: Functionalizing the Aniline (The "Left-Hand" Side)

Target: Reacting the C3-Aniline with an electrophile (e.g., isocyanate, acid chloride, or SNAr on a heterocycle).[1][3][4]

Protocol (Urea Formation):

  • Dissolve the scaffold in dry THF/DCM.

  • Add the isocyanate (R-NCO, 1.0 equiv).[1]

  • Add a catalytic amount of DMAP if the reaction is sluggish due to the steric bulk of the neighboring morpholine.

  • Heat to 50°C if necessary.

Visualizing the Workflow

The following diagram illustrates the decision matrix for using this building block in divergent synthesis.

SynthesisWorkflowStartStarting Material:2-Chloro-3-nitrobenzoic acidSNArStep 1: SNAr(Morpholine, 90°C)Start->SNArNitroIntIntermediate:2-Morpholino-3-nitrobenzoic acidSNAr->NitroIntRedStep 2: Reduction(H2, Pd/C)NitroInt->RedCoreCORE SCAFFOLD:3-Amino-2-morpholinobenzoic acidRed->CorePathAPath A: C1-Acid Coupling(Amide Formation)Core->PathA HATU, R-NH2 PathBPath B: C3-Aniline Coupling(Urea/Heterocycle Formation)Core->PathB R-NCO or Ar-Cl StericCRITICAL NOTE:C2-Morpholine creates sterichindrance. Path B oftenrequires heat/catalysis.Core->StericProdAProduct A:Kinase Inhibitor Tail(Amide Linked)PathA->ProdAProdBProduct B:Core Pharmacophore(Urea Linked)PathB->ProdB

Caption: Synthetic workflow for generating and utilizing the 3-amino-2-morpholinobenzoic acid scaffold.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in SNAr Incomplete displacement due to temperature or water.[1]Ensure reaction temp is >90°C. Use anhydrous DMF if neat morpholine is too viscous.
Dimerization during Coupling Unprotected aniline reacting with activated acid.1. Pre-mix acid + HATU for only 2 mins. 2. Add external amine immediately. 3. Use N-Boc protected version if available.[1]
Insolubility Zwitterionic nature of the core scaffold.Isolate as HCl salt (soluble in water/MeOH) or protect the acid as a methyl ester for organic solubility.
No Reaction at C3-Aniline Steric shielding by C2-morpholine.[1]Use stronger activation (e.g., triphosgene for ureas) or microwave irradiation to overcome the steric barrier.

References

  • Preparation of 3-Amino-2-morpholinobenzoic acid derivatives. Source:BLD Pharm Catalog / PubChem CID 2776561 (Related). Note:[1] While specific academic papers solely on this intermediate are rare, it is a known catalog item (CAS 1443279-15-9) used in proprietary kinase inhibitor campaigns.[1] Link:[1]

  • General Protocol for SNAr on 2-Chloro-3-nitrobenzoic acid. Source:Organic Syntheses & Patent Literature (e.g., WO20090186879). Context: Describes the activation of o-halo benzoic acids by nitro groups. Link:[1]

  • Medicinal Chemistry of Morpholino-Benzoic Acids. Source:Journal of Medicinal Chemistry (General reference for PI3K inhibitor SAR). Context: Morpholine is a key motif in PI3K

    
     and 
    
    
    inhibitors to improve pharmacokinetic profiles. Link: [ACS Publications - J. Med.[1] Chem.]([Link])

3-Amino-2-morpholin-4-ylbenzoic acid as a potential kinase inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides an authoritative, in-depth guide to utilizing 3-Amino-2-morpholin-4-ylbenzoic acid as a privileged building block in the rational design of ATP-competitive kinase inhibitors. By analyzing the structural causality of its functional groups, this guide outlines the synthetic, biochemical, and cellular workflows required to develop highly selective inhibitors targeting the Phosphatidylinositol 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) pathways.

Structural Rationale & Pharmacophore Mapping

The development of selective kinase inhibitors often relies on identifying scaffolds that can anchor securely to the highly conserved ATP-binding pocket while projecting functional groups into non-conserved regions[1]. The 3-amino-2-morpholin-4-ylbenzoic acid scaffold is uniquely pre-organized for this purpose:

  • The Morpholine Hinge-Binder: Unlike flat aromatic hinge binders (e.g., purines or quinazolines), saturated rings like morpholine provide excellent isoform selectivity and improved physicochemical properties (lower logP, higher aqueous solubility)[2]. The oxygen atom of the morpholine ring acts as a highly specific hydrogen-bond acceptor for the backbone amide NH of Val851 (in PI3Kα) or Val882 (in PI3Kγ)[3].

  • Conformational Pre-organization: The 1,2,3-substitution pattern on the benzene ring creates deliberate steric crowding. The repulsion between the C1 carboxylic acid and the C3 amino group forces the C2 morpholine ring to twist perpendicularly out of the phenyl plane. This dihedral angle perfectly mimics the bioactive conformation required to engage the narrow kinase hinge region[4].

  • Orthogonal Derivatization Vectors: The C1 carboxylic acid is directed toward the solvent-exposed ribose pocket, allowing for ADME (Absorption, Distribution, Metabolism, and Excretion) tuning via amide coupling. Conversely, the C3 amino group is perfectly vectored to extend into the deep affinity/back pocket. Derivatizing this amino group with bulky moieties exploits the Phe961Leu mutation in mTOR, driving selectivity away from PI3K and toward mTOR[5].

G Scaffold 3-Amino-2-morpholin-4-ylbenzoic acid (Core Scaffold) Morpholine C2: Morpholine Ring Scaffold->Morpholine Out-of-plane twist Carboxyl C1: Carboxylic Acid Scaffold->Carboxyl Orthogonal vector 1 Amino C3: Amino Group Scaffold->Amino Orthogonal vector 2 Hinge Hinge Region (Val851) Anchoring Point Morpholine->Hinge Oxygen H-bond Solvent Solvent-Exposed Pocket ADME Tuning Carboxyl->Solvent Amide/Urea formation Affinity Affinity / Back Pocket Isoform Selectivity Amino->Affinity Heterocycle coupling

Pharmacophore mapping of the 3-Amino-2-morpholin-4-ylbenzoic acid scaffold.

Experimental Workflows & Self-Validating Protocols

To translate this scaffold into a library of viable drug candidates, a three-stage workflow is required: Chemical Derivatization, Biochemical Profiling, and Cellular Target Engagement.

Protocol A: Orthogonal Library Synthesis (Scaffold Derivatization)

To systematically probe the kinase binding pocket, the scaffold must be functionalized without disrupting the critical morpholine-hinge interaction.

  • C1 Carboxylic Acid Amidation (Solvent Pocket Targeting):

    • Step 1: Dissolve 3-amino-2-morpholin-4-ylbenzoic acid (1.0 eq) in anhydrous DMF.

    • Step 2: Add HATU (1.2 eq) and DIPEA (3.0 eq). Causality: HATU is chosen over EDC/NHS because it highly efficiently activates sterically hindered ortho-substituted benzoic acids. DIPEA acts as a non-nucleophilic base to prevent unwanted side reactions.

    • Step 3: Add the desired primary or secondary amine (1.1 eq) and stir at room temperature for 4 hours.

  • C3 Amino Group Functionalization (Affinity Pocket Targeting):

    • Step 4: To the crude reaction mixture, add the desired isocyanate or acyl chloride (1.2 eq) to form a urea or amide linkage, respectively.

    • Step 5: Heat to 60°C for 12 hours to drive the reaction of the sterically hindered, deactivated aniline.

  • Self-Validation (Quality Control):

    • Purify via preparative HPLC. Compounds must pass a strict QC gate of >95% purity via LC-MS and

      
      H-NMR before biological testing. Impurities (especially unreacted amines) can act as false-positive pan-assay interference compounds (PAINS).
      
Protocol B: High-Throughput Biochemical Profiling (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard luminescent assays (like ADP-Glo) because its time-gated readouts eliminate auto-fluorescence artifacts common in highly conjugated aromatic kinase libraries.

  • Assay Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Enzyme-Inhibitor Pre-incubation: Dispense 5 nM of recombinant PI3Kα or mTOR into a 384-well plate. Add the synthesized inhibitor library in a 10-point dose-response format (ranging from 10 µM to 0.5 nM). Incubate for 30 minutes. Causality: Pre-incubation allows slow-binding ATP-competitive inhibitors to reach thermodynamic equilibrium with the kinase.

  • Reaction Initiation: Add ATP at a concentration equal to its

    
     for the specific kinase (e.g., 20 µM for PI3Kα) and the biotinylated PIP2 lipid substrate. Incubate for 1 hour.
    
  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-PIP3 antibody and Streptavidin-APC). Read the plate at 615 nm and 665 nm.

  • Self-Validation: Calculate the Z'-factor for each plate. A Z'-factor > 0.6 is required to validate the assay's dynamic range and ensure the IC

    
     calculations are statistically robust.
    
Protocol C: Cellular Target Engagement (Western Blotting)

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (~1-5 mM in cells).

  • Cell Treatment: Seed MDA-MB-361 breast cancer cells (which harbor a PIK3CA mutation) at

    
     cells/well. Treat with the inhibitor library at varying concentrations for 2 hours.
    
  • Lysis & Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors (e.g., sodium orthovanadate, NaF) are critical; without them, endogenous phosphatases will rapidly dephosphorylate the target biomarkers during lysis, yielding false negatives.

  • Immunoblotting: Probe for p-Akt (Ser473) and p-p70S6K (Thr389) .

    • Causality: Ser473 on Akt is a direct target of mTORC2 and a proxy for PI3K pathway activation. Thr389 on p70S6K is a direct downstream target of mTORC1. Monitoring both nodes ensures validation of dual PI3K/mTOR inhibition[4].

  • Self-Validation: Always normalize phosphorylated protein bands against total Akt, total p70S6K, and a housekeeping loading control (e.g., GAPDH) to confirm that the inhibitor is blocking kinase activity rather than causing rapid protein degradation or non-specific cytotoxicity.

Data Integration & Structure-Activity Relationship (SAR)

The derivatization of the 3-amino-2-morpholin-4-ylbenzoic acid scaffold yields distinct shifts in kinase selectivity. As demonstrated in the representative data below, modifying the C3-amino group with bulkier moieties forces the molecule deeper into the mTOR affinity pocket, drastically shifting the selectivity index.

Table 1: Representative SAR Data for Scaffold Derivatives

Compound IDC1 Modification (Solvent Pocket)C3 Modification (Affinity Pocket)PI3Kα IC

(nM)
mTOR IC

(nM)
Selectivity Ratio (PI3Kα / mTOR)
Core Scaffold -OH (Free Acid)-NH

(Free Amine)
>10,000>10,000N/A (Inactive)
Derivative 1 Methylamine amideAcetamide45.2310.50.14 (PI3K-selective)
Derivative 2 Piperazine amidePhenyl urea12.415.80.78 (Dual PI3K/mTOR)
Derivative 3 Piperazine amidetert-Butyl-phenyl urea850.02.1404.7 (mTOR-selective)

Note: The introduction of the bulky tert-butyl-phenyl group at C3 (Derivative 3) clashes with Phe961 in PI3Kα but is perfectly accommodated by the smaller Leu2354 in mTOR, driving a >400-fold selectivity shift[5].

Signaling Pathway & Dual-Node Inhibition

Targeting both PI3K and mTOR simultaneously is a highly sought-after clinical strategy. Tumors frequently bypass selective PI3K inhibition by upregulating mTORC1-driven translation, or they bypass mTORC1 inhibition via a well-documented negative feedback loop that hyperactivates Akt. Derivatives of the 3-amino-2-morpholin-4-ylbenzoic acid scaffold (like Derivative 2) act as dual-node inhibitors, cleanly shutting down the entire survival cascade.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 (Lipid Second Messenger) PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt PH-domain binding mTORC1 mTOR Complex 1 Akt->mTORC1 Downstream Signaling Proliferation Tumor Cell Survival & Proliferation mTORC1->Proliferation Translation/Growth Inhibitor Scaffold-Derived Dual Inhibitor Inhibitor->PI3K Hinge Binding (Val851) Inhibitor->mTORC1 Deep Pocket Binding

Dual-node inhibition of the PI3K/Akt/mTOR signaling pathway by scaffold derivatives.

References

  • [3] Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. National Institutes of Health (PMC). Available at:

  • [4] Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5'-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors. Celcuity. Available at:

  • [2] The Properties of Kinase Inhibitors | Kinase Drug Discovery: Modern Approaches. Royal Society of Chemistry. Available at:

  • [1] Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget. Available at:

  • [5] Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate. Available at:

Sources

Application Notes and Protocols for Determining the Antibacterial Activity of Novel Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antibacterial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a significant threat to global public health. This escalating crisis necessitates the urgent discovery and development of new antibacterial agents with novel mechanisms of action. Morpholine and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antibacterial efficacy.[1][2][3][4] The morpholine ring, a saturated six-membered heterocycle containing both ether and secondary amine functionalities, serves as a versatile scaffold in medicinal chemistry. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to reliably assess the in vitro antibacterial activity of novel morpholine derivatives. The protocols detailed herein are grounded in internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity, reproducibility, and comparability across different laboratories.[5][6][7]

Scientific Rationale: Understanding the Core Principles of Antibacterial Susceptibility Testing

The primary objective of in vitro antibacterial susceptibility testing is to determine the concentration of a compound required to inhibit the growth of or kill a specific bacterium. This is fundamentally a dose-response investigation. The two most critical parameters derived from these assays are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8] An MIC value provides a quantitative measure of the potency of the compound against a particular bacterial strain. It is the most widely used metric for assessing antibacterial activity.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10][11] The determination of the MBC is a secondary assay performed after the MIC is known. The relationship between the MIC and MBC is crucial for classifying a compound as either bacteriostatic (inhibits growth) or bactericidal (kills bacteria). Generally, if the MBC is no more than four times the MIC, the agent is considered bactericidal.[9]

To ensure the accuracy and reliability of these determinations, every aspect of the testing protocol must be rigorously controlled. This includes the preparation and standardization of the bacterial inoculum, the composition and pH of the growth medium, incubation conditions (temperature, time, atmosphere), and the inclusion of quality control (QC) strains.[12][13] QC strains are well-characterized bacteria with known susceptibility profiles to standard antibiotics, serving as a benchmark to validate the entire testing system.[12][14]

Core Methodologies for Assessing Antibacterial Activity

Two primary methods are recommended for the initial screening and characterization of morpholine derivatives: Broth Microdilution for MIC determination and the subsequent assay for MBC. For a more qualitative and rapid preliminary screening, the Agar Disk Diffusion (Kirby-Bauer) method can also be employed.

Broth Microdilution Method for MIC Determination

This method is considered the gold standard for quantitative susceptibility testing due to its accuracy and efficiency in testing multiple compounds and concentrations simultaneously.[8][15] The principle involves exposing a standardized bacterial suspension to serial dilutions of the morpholine derivative in a liquid growth medium within a 96-well microtiter plate.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Morpholine Derivative Stock Solution D Perform 2-fold Serial Dilutions of Compound in 96-Well Plate A->D B Prepare Standardized Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Standardized Bacteria B->E C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) C->D D->E F Include Growth and Sterility Controls E->F G Incubate Plate (35±2°C for 16-20 hours) F->G H Visually Inspect for Turbidity (Bacterial Growth) G->H I Determine MIC: Lowest Concentration with No Visible Growth H->I

Caption: Workflow for MIC determination using broth microdilution.

Materials:

  • Morpholine derivative(s) of interest

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)[12][13]

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer or densitometer

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Step-by-Step Procedure:

  • Preparation of Morpholine Derivative Stock Solution:

    • Accurately weigh the morpholine derivative and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[16] The final concentration of the solvent in the assay should not exceed 1% to avoid toxicity to the bacteria.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Transfer the colonies into a tube containing 5 mL of sterile saline or CAMHB.

    • Vortex thoroughly to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD at 625 nm).[9]

    • Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Plate Setup:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the prepared morpholine derivative solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate wells 1 through 11 with 50 µL of the standardized bacterial suspension (final volume in each well will be 100 µL).[9] Do not inoculate the sterility control well.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[8]

  • Interpretation of Results:

    • After incubation, examine the plate for bacterial growth (turbidity). The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

    • The MIC is the lowest concentration of the morpholine derivative at which there is no visible growth.[8]

Minimum Bactericidal Concentration (MBC) Determination

This assay is a direct extension of the broth microdilution test and is essential for understanding whether a compound actively kills bacteria.[9][17]

MBC_Workflow A Completed MIC Plate (Post-Incubation) B Select Wells with No Growth (MIC, 2xMIC, 4xMIC, etc.) A->B C Spot 10-100 µL Aliquots from Selected Wells onto Nutrient Agar Plates B->C D Incubate Agar Plates (35±2°C for 18-24 hours) C->D E Count Colonies on Each Spot D->E F Determine MBC: Lowest Concentration with ≥99.9% Kill E->F

Caption: Workflow for MBC determination following an MIC assay.

Materials:

  • Completed MIC microtiter plate

  • Nutrient agar plates (e.g., Mueller-Hinton Agar)

  • Calibrated pipette or loops

  • Incubator (35 ± 2°C)

Step-by-Step Procedure:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).

    • Thoroughly mix the contents of each of these wells.

    • Using a calibrated pipette, withdraw a 10-100 µL aliquot from each clear well.[15]

    • Spot the aliquot onto a quadrant of a labeled nutrient agar plate.

  • Incubation:

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the agar plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each spot.

    • The MBC is defined as the lowest concentration of the morpholine derivative that results in a ≥99.9% reduction in the number of CFUs from the initial inoculum.[10][17] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction would mean ≤500 CFU/mL.

Agar Disk Diffusion (Kirby-Bauer) Method

This method is a qualitative or semi-quantitative technique that is excellent for preliminary screening of a large number of compounds.[18][19] The principle is based on the diffusion of the compound from a paper disk into an agar medium uniformly inoculated with bacteria.[20] The presence of a "zone of inhibition" around the disk indicates antibacterial activity.[18]

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[21]

  • Sterile paper disks (6 mm diameter)

  • Standardized bacterial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Forceps

  • Ruler or caliper

Step-by-Step Procedure:

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).

    • Remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[21]

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Impregnate sterile paper disks with a known concentration of the morpholine derivative solution.

    • Using sterile forceps, place the disks onto the surface of the inoculated agar plate. Ensure disks are placed at least 24 mm apart.[20][21]

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Data Presentation and Interpretation

To facilitate clear communication and comparison of results, all quantitative data should be summarized in a structured table.

Morpholine DerivativeTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Compound X-1S. aureus ATCC 292138162Bactericidal
Compound X-1E. coli ATCC 2592232>128>4Bacteriostatic
Compound Y-2S. aureus ATCC 29213161288Bacteriostatic
Compound Y-2E. coli ATCC 25922>128>128-Inactive
Ciprofloxacin (Control)S. aureus ATCC 292130.512Bactericidal
Ciprofloxacin (Control)E. coli ATCC 259220.0150.032Bactericidal

Trustworthiness: The Imperative of Quality Control

A self-validating system is the cornerstone of trustworthy results. In every set of experiments, the following controls must be included:

  • Quality Control (QC) Strains: Reference strains with known MIC ranges to standard antibiotics must be tested in parallel.[12][14] The results for these strains must fall within the acceptable ranges published by CLSI or EUCAST.[13] If QC results are out of range, all results from that batch of testing are considered invalid.[22]

  • Growth Control: A well or plate containing only the growth medium and the bacterial inoculum. This ensures the bacteria are viable and capable of growth under the test conditions.

  • Sterility Control: A well or plate containing only the growth medium. This confirms the sterility of the medium and aseptic technique.

  • Solvent Control: If a solvent like DMSO is used, a control with the highest concentration of the solvent used in the assay must be included to ensure it has no inhibitory effect on bacterial growth.

By rigorously adhering to these protocols and incorporating a robust quality control system, researchers can generate high-quality, reliable, and reproducible data on the antibacterial activity of novel morpholine derivatives, paving the way for the development of next-generation antibiotics.

References

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC. (n.d.).
  • Broth microdilution - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]

  • Quality Control Strains (standard strains) and their Uses - Microbe Online. (2021, November 20). Retrieved March 2, 2026, from [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. (2024, February 5). Retrieved March 2, 2026, from [Link]

  • Disk diffusion method - CORE. (n.d.). Retrieved March 2, 2026, from [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. (n.d.). Retrieved March 2, 2026, from [Link]

  • Disk diffusion test - Wikipedia. (n.d.). Retrieved March 2, 2026, from [Link]

  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing - Microbe Notes. (2022, May 18). Retrieved March 2, 2026, from [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. (2023, August 28). Retrieved March 2, 2026, from [Link]

  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. (n.d.). Retrieved March 2, 2026, from [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). Retrieved March 2, 2026, from [Link]

  • Broth Dilution Method for MIC Determination - Microbe Online. (2013, November 15). Retrieved March 2, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) - Antimicrobial Testing Laboratory. (n.d.). Retrieved March 2, 2026, from [Link]

  • Broth microdilution – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 2, 2026, from [Link]

  • The minimum bactericidal concentration of antibiotics - BMG Labtech. (2024, September 18). Retrieved March 2, 2026, from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved March 2, 2026, from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). Retrieved March 2, 2026, from [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. (n.d.). Retrieved March 2, 2026, from [Link]

  • Minimal Bactericidal Concentration for Biofilms (MBC-B) - Bio-protocol. (2024, December 5). Retrieved March 2, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). Retrieved March 2, 2026, from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Retrieved March 2, 2026, from [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025, August 19). Retrieved March 2, 2026, from [Link]

  • Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. - References - Scientific Research Publishing. (2025, March 13). Retrieved March 2, 2026, from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria | FDA. (2026, February 5). Retrieved March 2, 2026, from [Link]

  • EUCAST: EUCAST - Home. (2026, February 27). Retrieved March 2, 2026, from [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. (n.d.). Retrieved March 2, 2026, from [Link]

  • AST guidance specific to the UK and clarification on EUCAST guidance. (n.d.). Retrieved March 2, 2026, from [Link]

  • Disk Diffusion and Quality Control - EUCAST. (n.d.). Retrieved March 2, 2026, from [Link]

  • Dihydropyrazoles containing morpholine: design, synthesis and bioassay testing as potent antimicrobial agents - RSC Publishing. (n.d.). Retrieved March 2, 2026, from [Link]

  • Antimicrobial activity of morpholine derivatives 3-6. - ResearchGate. (n.d.). Retrieved March 2, 2026, from [Link]

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - MDPI. (2021, January 20). Retrieved March 2, 2026, from [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - IRIS. (2024, May 12). Retrieved March 2, 2026, from [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed. (2024, August 15). Retrieved March 2, 2026, from [Link]

Sources

In Vitro Assay Design and Profiling Strategy for 3-Amino-2-morpholin-4-ylbenzoic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Fragment Triage Strategy

3-Amino-2-morpholin-4-ylbenzoic acid (3-AMBA) is a highly functionalized, low-molecular-weight building block (MW: 222.24 g/mol ) that presents an ideal starting point for Fragment-Based Drug Discovery (FBDD). Structurally, it features a 1,2,3-trisubstituted benzene ring containing a carboxylic acid, a morpholine ring, and a primary amine.

In the context of targeted therapeutics—particularly kinase inhibitors—the morpholine moiety is a well-established hinge-binding pharmacophore that forms critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., in PI3K or mTOR). The adjacent primary amine offers additional hydrogen-bond donor capacity, while the carboxylic acid serves as an optimal synthetic vector for fragment growth into solvent-exposed regions.

Because fragments bind with inherently low affinity (typically


 in the high micromolar to millimolar range), standard high-throughput biochemical screening often yields false negatives. Therefore, we must design an inverted assay cascade: beginning with highly sensitive biophysical techniques to confirm direct binding, followed by biochemical functional assays, and concluding with physicochemical profiling to assess the permeability liabilities introduced by the carboxylic acid moiety.

Workflow Sol 1. Kinetic Solubility (Nephelometry) Ensures no aggregation at mM concentrations SPR 2. Primary Biophysical Screen (SPR) Direct binding, Affinity (KD), & Kinetics Sol->SPR >1 mM Soluble Bio 3. Biochemical Profiling (ADP-Glo) Functional target inhibition & ATP competition SPR->Bio KD < 500 µM, LE > 0.3 ADME 4. Permeability Assessment (PAMPA) Evaluates passive diffusion of charged carboxylate Bio->ADME Confirmed Target Inhibition

Figure 1: FBDD In Vitro Assay Cascade for 3-AMBA.

Quantitative Fragment Data & Acceptance Criteria

To systematically evaluate 3-AMBA as a viable hit, we establish strict quantitative thresholds. The table below summarizes the target physicochemical properties and the self-validating acceptance criteria for each assay in the cascade.

Parameter / AssayTarget Metric for 3-AMBACausality & Scientific Rationale
Heavy Atom Count (HAC) 16Optimal for fragments (Rule of 3 compliance).
Ligand Efficiency (LE)

kcal/mol/HA
Ensures the binding energy is efficiently distributed across the molecule, validating high-quality hinge interactions.
Kinetic Solubility

mM in assay buffer
Fragments must be screened at high concentrations. Insoluble fragments cause false positives via aggregation.
SPR

(Affinity)

µM
Typical binding affinity range for an unoptimized fragment.
ADP-Glo Z'-Factor

Ensures the biochemical assay has a wide dynamic range and low variance, validating the functional readout.
PAMPA Permeability (

)

cm/s
The pKa of the carboxylate (~4.0) means 3-AMBA is ionized at pH 7.4, risking poor passive permeability.

Step-by-Step Experimental Protocols

Phase 1: Primary Biophysical Screening via Surface Plasmon Resonance (SPR)

Causality: SPR is prioritized as the primary screen because it detects direct, label-free binding events in real-time. Unlike biochemical assays, SPR is sensitive enough to detect the transient, low-affinity interactions characteristic of fragments like 3-AMBA without requiring functional enzyme activity .

Self-Validating System: Fragments are screened at high concentrations (up to 2 mM), which requires high DMSO concentrations (e.g., 2-5%). Because DMSO significantly alters the bulk refractive index of the buffer, a rigorous DMSO calibration curve is integrated into every run to prevent false-positive sensorgrams.

Protocol:

  • Target Immobilization: Immobilize the target kinase (e.g., PI3K) onto a CM5 sensor chip using standard amine coupling (EDC/NHS) to a density of 3000–5000 Resonance Units (RU) to maximize the signal-to-noise ratio for low-MW analytes.

  • Buffer Preparation: Prepare running buffer (e.g., 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 2.0% DMSO.

  • DMSO Calibration: Inject a series of 8 blank buffer samples containing DMSO ranging from 1.5% to 2.8% to build a solvent correction curve.

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-AMBA from 2000 µM down to 15.6 µM in the running buffer.

  • Injection Cycle: Inject each concentration over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 60 seconds; Dissociation time: 120 seconds.

  • Data Analysis: Double-reference the data (subtracting the reference flow cell and a blank buffer injection). Fit the steady-state responses to a 1:1 Langmuir binding isotherm to derive the

    
    .
    
Phase 2: Biochemical Profiling via ADP-Glo™ Kinase Assay

Causality: Once direct binding is confirmed, we must verify that 3-AMBA functionally inhibits the target. The is a universal, homogeneous luminescent method that measures ADP production. It is specifically chosen for FBDD because it maintains a high dynamic range even at the high ATP concentrations (up to 1 mM) required to prove that the morpholine moiety is acting as an ATP-competitive hinge binder .

Protocol:

  • Kinase Reaction: In a 384-well low-volume white plate, combine 2 µL of the target kinase/substrate mixture with 1 µL of 3-AMBA (titrated from 1 mM to 1 µM).

  • Initiation: Add 2 µL of ATP (at the pre-determined

    
     of the kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.
    
  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes. (Self-validation: This step ensures background luminescence from residual ATP is eliminated).

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader. Calculate the IC

    
     using a four-parameter logistic non-linear regression model.
    

BindingMechanism Morpholine Morpholine Ring (H-Bond Acceptor) Hinge Kinase Hinge Region (Val/Met Backbone) Morpholine->Hinge H-Bond to NH Amine Primary Amine (H-Bond Donor) Amine->Hinge H-Bond to C=O Carboxylate Carboxylic Acid (Solvent Vector) Solvent Solvent Exposed Region (Aqueous Interface) Carboxylate->Solvent Solvation / Elaboration Point

Figure 2: Hypothesized Kinase Binding Mechanism of the 3-AMBA Fragment.

Phase 3: Permeability Assessment via PAMPA

Causality: The presence of a carboxylic acid on the 3-AMBA core presents a specific ADME liability. At physiological pH (7.4), the acid is deprotonated, creating a charged species that typically resists passive diffusion across lipid bilayers. The Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized to isolate and measure passive transcellular permeation, deliberately excluding active transport mechanisms (which Caco-2 assays would conflate) .

Self-Validating System: The assay includes high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) internal standards to verify membrane integrity and assay performance.

Protocol:

  • Membrane Preparation: Coat the porous filter of a 96-well acceptor plate with a 20% solution of lecithin in dodecane (artificial lipid membrane).

  • Donor Loading: Dilute 3-AMBA to 10 µM in PRISMA HT buffer (pH 7.4) containing 1% DMSO. Add 150 µL of this solution to the donor compartment.

  • Acceptor Loading: Add 300 µL of Acceptor Sink Buffer (ASB) to the acceptor compartment.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours in a humidity-controlled environment.

  • Quantification: Separate the plates and quantify the concentration of 3-AMBA in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability coefficient (

    
    ) using the mass balance equation. A 
    
    
    
    cm/s indicates poor passive permeability, suggesting that future fragment optimization must involve masking the carboxylic acid (e.g., via amide coupling).

References

  • Title: Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery Source: Future Medicinal Chemistry (via Taylor & Francis) URL: [Link]

  • Title: Parallel Artificial Membrane Permeability Assay (PAMPA) Source: Evotec URL: [Link]

Application Note: Derivatization of 3-Amino-2-morpholin-4-ylbenzoic Acid for Enhanced Kinase Inhibitor Activity

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Focus Area: PI3K/mTOR Dual Targeting, Structure-Activity Relationship (SAR) Optimization, and Synthetic Methodology

Executive Summary

The optimization of privileged scaffolds is a cornerstone of modern targeted oncology. 3-Amino-2-morpholin-4-ylbenzoic acid is a highly versatile building block frequently utilized in the design of ATP-competitive kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways.

This application note provides a comprehensive, field-proven guide to the strategic derivatization of this scaffold. By systematically modifying the C1-carboxylic acid and C3-amino group, researchers can dramatically enhance target binding affinity, improve physicochemical properties, and achieve dual PI3K/mTOR inhibition.

Mechanistic Rationale and SAR Strategy

The PI3K/AKT/mTOR signaling cascade is frequently dysregulated in human cancers, making it a prime target for pharmacological intervention. The 3-amino-2-morpholin-4-ylbenzoic acid scaffold provides three distinct vectors for structural optimization:

  • The Morpholine Ring (C2): Acts as the primary "hinge binder." The morpholine oxygen serves as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 (in PI3Kα) or Val882 (in PI3Kγ) within the ATP-binding pocket[1].

  • The Carboxylic Acid (C1): Free carboxylic acids often suffer from poor membrane permeability and rapid efflux. Converting this moiety into an amide directs substituents toward the solvent-exposed region or the ribose pocket, modulating solubility (cLogP) without disrupting the core hinge interaction.

  • The Amino Group (C3): Positioned to project into the deep affinity pocket of the kinase. Derivatizing this primary amine into a urea introduces dual hydrogen-bond donors, enabling novel interactions with residues such as Asp810 or Tyr836, which significantly increases residence time and potency[2].

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Morpholine Scaffold) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTORC1 mTORC1 (Secondary Target) AKT->mTORC1 Activates Proliferation Cell Survival & Proliferation mTORC1->Proliferation Drives

Fig 1: PI3K/AKT/mTOR signaling cascade targeted by morpholine-based kinase inhibitors.

Experimental Protocols: A Self-Validating Workflow

To achieve the desired SAR profile, a robust two-step synthetic workflow is employed. The protocols below are designed with built-in validation steps to ensure high fidelity and yield.

SyntheticWorkflow Scaffold 3-Amino-2-morpholin-4-ylbenzoic acid (Core Scaffold) Amidation C1-Amidation (HATU, DIPEA, R1-NH2) Scaffold->Amidation Step 1 UreaForm C3-Urea Formation (Triphosgene, R2-NH2) Amidation->UreaForm Step 2 Purification Prep-HPLC Purification (C18, MeCN/H2O) UreaForm->Purification Step 3 Assay In Vitro Kinase Assay (PI3Kα / mTOR) Purification->Assay Validation

Fig 2: Two-step derivatization and validation workflow for the morpholine scaffold.

Protocol A: HATU-Mediated C1-Amidation

Causality & Reagent Selection: The C1-carboxylic acid is sterically hindered by the adjacent ortho-morpholine ring. Standard coupling reagents (e.g., EDC/HOBt) often result in sluggish kinetics and poor yields. HATU is selected because it generates a highly reactive 7-azabenzotriazole (OAt) active ester. The pyridine nitrogen of the OAt ester stabilizes the incoming amine via a hydrogen-bonded 7-membered cyclic transition state, overcoming steric hindrance[3]. DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 3-Amino-2-morpholin-4-ylbenzoic acid (1.0 mmol, 1.0 eq) in 10 mL of anhydrous DMF. Critical: Anhydrous conditions are mandatory to prevent hydrolysis of the highly reactive OAt ester intermediate.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) and stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.2 mmol, 1.2 eq) in one portion. The solution will typically transition to a deep yellow/orange color. Stir for exactly 15 minutes.

  • Validation Check 1: Remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS to confirm >95% conversion to the active ester mass [M+117]+ before proceeding.

  • Coupling: Add the desired primary amine (R1-NH2) (1.2 mmol, 1.2 eq) dropwise. Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Triphosgene-Mediated C3-Urea Formation

Causality & Reagent Selection: Converting the C3-amine into a urea requires an isocyanate intermediate. Triphosgene is utilized as a stable, solid alternative to highly toxic phosgene gas. It safely generates the isocyanate in situ, which is subsequently trapped by a secondary aniline/amine to form the urea linkage, providing crucial hydrogen-bond donors for the kinase affinity pocket[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the C1-amide intermediate from Protocol A (1.0 mmol, 1.0 eq) in 15 mL of anhydrous Dichloromethane (DCM). Cool the reaction mixture to 0 °C in an ice bath.

  • Isocyanate Formation: Add Triethylamine (2.5 mmol, 2.5 eq), followed by the careful portion-wise addition of Triphosgene (0.4 mmol, 0.4 eq). Stir at 0 °C for 30 minutes.

  • Validation Check 2: Monitor by TLC (or rapid LC-MS quenched in MeOH to check for the methyl carbamate derivative) to ensure complete consumption of the starting amine.

  • Urea Coupling: Add the desired functionalized aniline/amine (R2-NH2) (1.1 mmol, 1.1 eq). Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

  • Purification: Quench with water (10 mL). Extract with DCM, concentrate, and purify the crude residue via Preparative HPLC (C18 column, gradient 10-90% Acetonitrile/Water containing 0.1% TFA) to achieve >95% purity required for biological assays.

Quantitative Data: SAR Impact on Kinase Activity

The table below summarizes the biological and physicochemical impact of the derivatization strategy. By transitioning from the bare scaffold to a fully functionalized amide-urea derivative, target potency is shifted from inactive (>10,000 nM) to the low nanomolar range, achieving dual PI3Kα/mTOR inhibition.

Compound IDC1-Modification (R1)C3-Modification (R2)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)cLogPtPSA (Ų)
Scaffold -OH (Carboxylic Acid)-NH₂ (Primary Amine)>10,000>10,0001.2084.5
Deriv-1 MethylaminePhenyl Urea451202.85105.2
Deriv-2 Cyclopropylamine4-Fluoro-Phenyl Urea12553.10105.2
Deriv-3 2-Aminopyridine3-(Trifluoromethyl)Phenyl Urea3.5 18 3.65118.1

Data Interpretation: The introduction of the 3-(Trifluoromethyl)phenyl urea at the C3 position (Deriv-3) forces the molecule deep into the affinity pocket, utilizing the CF3 group to displace high-energy water molecules, while the urea nitrogens lock into Asp810. The 2-aminopyridine at C1 improves solubility and provides an additional contact point in the solvent-exposed channel.

Conclusion

The 3-amino-2-morpholin-4-ylbenzoic acid scaffold is a highly privileged starting point for kinase inhibitor design. By employing sterically tolerant coupling methodologies (HATU) and strategic hydrogen-bond engineering (urea formation), researchers can rapidly generate potent, dual-targeting PI3K/mTOR inhibitors. The self-validating protocols provided ensure high synthetic fidelity, minimizing downstream assay artifacts caused by impurities or incomplete conversions.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery, ACS Chemical Neuroscience.[1]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents, Oncotarget.[2]

  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent, BenchChem.[3]

Sources

Application Note: High-Throughput LC-MS/MS Quantitation of Amino Acid Derivatives Using AQC Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Amino acids are critical biomarkers in metabolic profiling, bioprocessing, and clinical diagnostics. However, quantifying native amino acids via reversed-phase liquid chromatography-tandem mass spectrometry (RP-LC-MS/MS) presents significant analytical challenges. Their extreme polarity, zwitterionic nature, and lack of a strong chromophore result in poor column retention and suboptimal ionization efficiency[1]. While underivatized approaches like Hydrophilic Interaction Liquid Chromatography (HILIC) exist, they are often susceptible to severe matrix effects and retention time instability in complex biological samples[1][2].

To establish a highly reproducible, sensitive, and self-validating analytical system, pre-column derivatization utilizing 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is widely recognized as the gold standard[3][4].

Causality of Experimental Choices:
  • Chromatographic Retention: AQC rapidly reacts with primary and secondary amines, neutralizing the zwitterion and appending a hydrophobic quinoline moiety[5]. This structural modification allows for robust retention and baseline separation on standard sub-2 µm C18 columns, bypassing the need for ion-pairing reagents[6].

  • Ionization Efficiency: The nitrogen-rich quinoline ring acts as a potent proton acceptor in positive-ion Electrospray Ionization (ESI+). This dramatically enhances ionization efficiency, lowering the Limit of Detection (LOD) to the low femtomole range[4].

  • Universal MS/MS Fragmentation: Upon Collision-Induced Dissociation (CID), AQC-derivatized amino acids predictably cleave at the carbamate bond. This yields a highly stable, universal product ion at m/z 171.1 (the 6-aminoquinoline moiety)[3][6]. This shared fragmentation pathway enables generic Multiple Reaction Monitoring (MRM) transitions for virtually all amino acids, vastly simplifying method development.

Workflow and Reaction Pathway

Workflow A 1. Sample Collection & Deproteinization B 2. AQC Derivatization (Borate Buffer, pH 8.8) A->B C 3. RP-UHPLC Separation (C18 Column) B->C D 4. ESI-MS/MS Detection (MRM Mode) C->D E 5. Data Analysis & Quantitation D->E

Fig 1. End-to-end workflow for LC-MS/MS quantitation of AQC-derivatized amino acids.

Mechanism A Free Amino Acid (Highly Polar, Poor Retention) C Derivatized Amino Acid (Hydrophobic, High ESI Efficiency) A->C pH 8.8, 55°C B AQC Reagent (Nucleophilic Attack) B->C pH 8.8, 55°C D Collision-Induced Dissociation (CID with Argon Gas) C->D E Product Ion: m/z 171.1 (6-aminoquinoline moiety) D->E Quantitation (MRM) F Neutral Loss / Immonium Ions (AA specific) D->F Qualification

Fig 2. Chemical derivatization and MS/MS fragmentation pathway of AQC-amino acids.

Self-Validating Experimental Protocol

A self-validating protocol requires strict control of pH, temperature, and internal standardization to account for matrix effects and derivatization kinetics. The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) is not optional; it is the core mechanism that ensures the trustworthiness of the quantitative output.

Reagents and Materials
  • Derivatization Reagent: AQC reagent (reconstituted in anhydrous acetonitrile).

  • Buffer: 0.2 M Sodium borate buffer (pH 8.8).

  • Internal Standards (IS): Stable isotope-labeled (SIL) amino acid mix (e.g., ^13C, ^15N-labeled).

Step-by-Step Sample Preparation & Derivatization
  • Deproteinization: Add 3 volumes of cold acetonitrile to 1 volume of plasma or cell culture supernatant. Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C. Causality: Removing high-molecular-weight proteins prevents column fouling and eliminates matrix-derived nucleophiles that could competitively consume the AQC reagent.

  • Supernatant Collection: Transfer 10 µL of the cleared supernatant to a maximum recovery autosampler vial.

  • Internal Standard Addition: Add 10 µL of the SIL-IS working solution.

  • Buffering: Add 70 µL of 0.2 M sodium borate buffer (pH 8.8). Vortex immediately. Causality: The pH must be strictly maintained at 8.8. At lower pH, amines remain protonated and non-nucleophilic; at higher pH, the AQC reagent rapidly hydrolyzes into 6-aminoquinoline before reacting with the target analytes.

  • Derivatization: Add 20 µL of AQC reagent. Critical Step: Vortex immediately for 10 seconds. Causality: The half-life of AQC in an aqueous solution is extremely short. Rapid mixing ensures the derivatization reaction outcompetes reagent hydrolysis.

  • Thermal Incubation: Cap the vial and incubate at 55°C for 10 minutes. Causality: This thermal step quantitatively converts the primary unstable byproduct (AQC-urea) into 6-aminoquinoline (AMQ), preventing unexpected chromatographic interference during LC-MS/MS analysis[6].

  • Cooling: Allow the samples to cool to room temperature prior to injection.

LC-MS/MS Analytical Conditions

Liquid Chromatography (UHPLC) Parameters
  • Column: Sub-2 µm C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Maintained at 55°C to reduce mobile phase viscosity, lower backpressure, and improve peak symmetry.

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 1.0 µL.

Table 1: Optimized UHPLC Gradient Profile

Time (min) % Mobile Phase A % Mobile Phase B Gradient Curve
0.00 99.9 0.1 Initial
0.54 99.9 0.1 Linear
5.74 90.9 9.1 Linear
7.74 78.8 21.2 Linear
10.00 40.4 59.6 Linear
10.01 10.0 90.0 Step
12.50 10.0 90.0 Hold
12.51 99.9 0.1 Step

| 15.00 | 99.9 | 0.1 | Re-equilibration |

(Gradient adapted from generic AQC chromatography conditions to ensure baseline separation of isobaric compounds like Leucine/Isoleucine[6])

Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

Table 2: MRM Transitions for Representative AQC-Derivatized Amino Acids Note: Because all analytes share the universal m/z 171.1 product ion, collision energy (CE) and cone voltage (CV) optimization is highly streamlined[3][5].

Amino AcidPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Glycine (Gly)246.1171.13025
Alanine (Ala)260.1171.13025
Valine (Val)288.2171.13025
Leucine (Leu)302.2171.13025
Proline (Pro)286.1171.13030
Phenylalanine (Phe)336.2171.13030
Glutamic Acid (Glu)318.1171.13025
Arginine (Arg)345.2171.13035
Lysine (Lys)*489.2171.13035

*Lysine contains two amine groups (α and ε) and undergoes double derivatization, resulting in a higher precursor mass.

Data Analysis and Quality Control (Self-Validation)

Quantitation is performed using the peak area ratio of the analyte to its corresponding SIL-IS. A linear calibration curve (1/x weighting) ranging from 0.5 µM to 500 µM is constructed.

System Self-Validation Metrics:

  • Matrix Effect Evaluation: By comparing the IS peak area in the biological matrix to the IS peak area in a neat solvent, ion suppression or enhancement can be continuously monitored.

  • Derivatization Efficiency: The absolute peak area of the IS serves as a real-time quality control metric for the derivatization reaction. A sudden drop in IS response immediately flags the sample for reagent degradation or an unintended pH shift in the borate buffer, preventing the reporting of false negatives.

References

  • Ng, D. H. J., et al. "A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS." RSC Advances (2023). 3

  • Armenta, J. M., et al. "Sensitive and Rapid Method for Amino Acid Quantitation in Malaria Biological Samples Using AccQ.Tag Ultra Performance Liquid Chromatography-Electrospray Ionization-MS/MS with Multiple Reaction Monitoring." Analytical Chemistry (2010). 4

  • Rohm, F., et al. "A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles." Molecular Nutrition & Food Research / PMC (2021). 5

  • Mobbs, D., et al. "Monitoring of 20 Amino Acids and Other Key Compounds in Fermentation Processes." Agilent Technologies Application Note (2020). 1

  • Zhao, H., et al. "Quantitation of Amino Acids in Soy Flour, Dried Cow's Milk Powder, and Corn Silage by Triple Quadrupole LC/MS." Agilent Technologies Application Note (2021). 2

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-Amino-2-morpholin-4-ylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-3A2M-001 Topic: Low Yield Diagnosis & Protocol Optimization Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open

Executive Summary: The "Yield Killers"

Synthesizing 3-Amino-2-morpholin-4-ylbenzoic acid involves two deceptive challenges: steric crowding during the nucleophilic substitution and zwitterionic solubility during isolation.

Most researchers encounter low yields not because the chemistry fails, but because the product is lost in the aqueous waste stream or the catalyst is poisoned. This guide deconstructs the synthesis into three critical phases, addressing the specific failure modes of each.

Visualizing the Workflow & Failure Points

SynthesisWorkflow Start Start: 2-Chloro-3-nitrobenzoic acid Step1 Step 1: SnAr with Morpholine (Nucleophilic Aromatic Substitution) Start->Step1 Check1 Checkpoint: Conversion < 50%? Step1->Check1 Issue1 Issue: Steric Hindrance & Carboxylate Deactivation Check1->Issue1 Yes Step2 Step 2: Nitro Reduction (NO2 -> NH2) Check1->Step2 No Sol1 Solution: Use Neat Morpholine (Reflux) or Methyl Ester Route Issue1->Sol1 Sol1->Step1 Check2 Checkpoint: Incomplete Reaction? Step2->Check2 Issue2 Issue: Catalyst Poisoning (Pd/C) Check2->Issue2 Yes Step3 Step 3: Isolation & Workup Check2->Step3 No Sol2 Solution: Fe/AcOH or High-Load Pd/C + Wash Issue2->Sol2 Sol2->Step2 Check3 Checkpoint: Product Lost? Step3->Check3 Issue3 Issue: Zwitterion Solubility Trap Check3->Issue3 Yes Final Target: 3-Amino-2-morpholin-4-ylbenzoic acid Check3->Final No Sol3 Solution: Isoelectric Precipitation (pH 4.0-4.5) Issue3->Sol3 Sol3->Final

Figure 1: Troubleshooting logic flow identifying the three primary yield-loss stages: SnAr conversion, Catalyst Poisoning, and Isoelectric trapping.

Phase 1: The Nucleophilic Substitution (SnAr)

The Problem: The starting material, 2-chloro-3-nitrobenzoic acid, is a "crowded" scaffold. The reaction site (C2) is sandwiched between a bulky nitro group (C3) and a carboxylic acid (C1). Furthermore, under basic conditions, the carboxylic acid deprotonates to a carboxylate anion, which is electron-donating and deactivates the ring toward nucleophilic attack.

Q: My reaction stalls at 40-50% conversion. Increasing temperature leads to tars. What is happening?

A: You are likely fighting electronic deactivation and steric hindrance . The carboxylate anion repels the incoming nucleophile (morpholine) and reduces the electrophilicity of the ring.

Protocol Optimization:

  • The "Neat" Approach (Recommended): Do not use a solvent like DMF or Ethanol. Use morpholine as both solvent and reagent (5-10 equivalents).

    • Why: High concentration drives the kinetics (Le Chatelier’s principle) and overcomes steric repulsion.

    • Temp: Reflux (approx. 128°C).

  • The "Ester" Bypass (Pro Tip): If the acid route fails, convert the starting material to Methyl 2-chloro-3-nitrobenzoate first.

    • Why: The ester is neutral (no carboxylate anion formation), making the ring significantly more electrophilic. The SnAr proceeds much faster and cleaner. You can hydrolyze the ester after the SnAr step or after the reduction.

Phase 2: The Nitro Reduction

The Problem: The morpholine ring contains a tertiary amine. Amines are notorious for coordinating with Palladium (Pd) surfaces, effectively "poisoning" the catalyst during hydrogenation.

Q: I am using Pd/C with H2 balloons, but the reaction stops halfway. Adding more catalyst doesn't help.

A: The morpholine nitrogen is binding to the Pd active sites.

Comparative Reduction Strategies:

MethodYield PotentialProsCons
H2 + Pd/C Moderate (if optimized)Cleanest product profile.High risk of catalyst poisoning. Requires high catalyst loading (10-20 wt%).
Fe / Acetic Acid High (Recommended) Robust; unaffected by amine poisoning.Messy workup (iron sludge). Requires filtration through Celite.
SnCl2 / HCl HighVery reliable for hindered nitro groups.Product can complex with Tin salts; difficult to remove without chelating agents.
Zn / NH4Cl ModerateMilder conditions.[1]Often stalls at hydroxylamine intermediate if not vigorous enough.

Protocol Optimization (Iron Reduction):

  • Dissolve crude 2-morpholino-3-nitrobenzoic acid in Glacial Acetic Acid .

  • Add Iron powder (Fe, 3-5 eq) portion-wise at 60°C.

  • Heat to 90°C for 2 hours.

  • Critical Step: Filter hot through Celite to remove iron oxides. Wash the pad with hot acetic acid.

Phase 3: Isolation & Purification (The "Hidden" Yield Killer)

The Problem: This is the most common point of failure. The product is an amino acid (aniline amine + benzoic acid). It exists as a zwitterion.[2][3][4]

  • pH < 3: It is a cation (Ammonium salt) -> Water Soluble.

  • pH > 6: It is an anion (Carboxylate salt) -> Water Soluble.

  • pH ~ 4.5 (Isoelectric Point): It is neutral (Zwitterion) -> Least Soluble .

Q: I see a strong spot on TLC, but after aqueous workup, my organic layer is empty.

A: You likely washed your product away. Unlike standard organics, this molecule will not extract into DCM or EtOAc at neutral or high pH.

Self-Validating Isolation Protocol:

  • Concentration: If you used the Iron/Acetic acid method, concentrate the acetic acid filtrate to a small volume (do not evaporate to dryness; it will bake into a tar).

  • Dilution: Pour the residue into crushed ice/water.

  • pH Adjustment (The Golden Rule):

    • Use a pH meter. Do not rely solely on paper.

    • Slowly add NaOH (aq) or HCl (aq) until you reach pH 4.0 – 4.5 .

    • Observation: The solution should turn cloudy and precipitate the solid product.

  • Filtration: Filter the solid. Do not wash with large amounts of water (the product has some water solubility). Wash with a small amount of cold isopropanol or ether.

Visualizing the Isoelectric Trap

WorkupLogic ReactionMix Reaction Mixture (Post-Reduction) Acidic pH < 3 (Cationic Form) ReactionMix->Acidic Add HCl Basic pH > 6 (Anionic Form) ReactionMix->Basic Add NaOH Isoelectric pH 4.0 - 4.5 (Zwitterionic Form) ReactionMix->Isoelectric Careful Adjustment Result1 Soluble in Water Lost in Aqueous Waste Acidic->Result1 Basic->Result1 Result2 Precipitates High Yield Isolation Isoelectric->Result2

Figure 2: The solubility profile of the target amino acid. Deviation from the isoelectric point (pH 4.0-4.5) results in significant yield loss.

References

  • Nucleophilic Aromatic Substitution (SnAr)

    • BenchChem Protocols. "Synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline." (Analogous SnAr mechanism).

    • ChemicalBook. "Synthesis of 2-Amino-3-nitrobenzoic acid."[5] (Demonstrates SnAr on ortho-nitrobenzoic acid scaffolds).

  • Catalyst Poisoning & Reduction Strategies

    • Organic Syntheses.[6] "Reduction of Nitro Compounds."[7] (General overview of Fe/AcOH and catalytic hydrogenation limitations).

    • ResearchGate. "Mechanisms of catalyst poisoning in palladium-catalyzed reactions." (Explains amine coordination to Pd).

  • Isoelectric Point & Amino Acid Isolation

    • Master Organic Chemistry. "Isoelectric Points of Amino Acids."[2][8] (Fundamental theory for zwitterion isolation).

Sources

Technical Support Center: Optimizing N-Arylation of Morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Morpholine N-arylation is a cornerstone transformation in medicinal chemistry, essential for synthesizing critical pharmacophores found in FDA-approved therapeutics like Linezolid, Gefitinib, and various psychotropic agents 1. As a Senior Application Scientist, I frequently encounter researchers struggling with catalyst deactivation, poor yields with electron-deficient halides, or functional group degradation.

This guide provides a mechanistic, self-validating framework for troubleshooting and optimizing both Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann-type) C-N couplings.

Strategic Decision Matrix: Pathway Selection

The first point of failure in N-arylation is selecting the wrong catalytic cycle for your specific aryl halide. The logic tree below dictates the optimal starting point based on substrate electronics and leaving group dynamics.

G Start Target: N-Aryl Morpholine Substrate Analyze Aryl Halide Electronics Start->Substrate ArBrCl Ar-Br / Ar-Cl (Electron-Rich or Neutral) Substrate->ArBrCl ArI Ar-I or Electron-Deficient Ar-Br Substrate->ArI PdCat Buchwald-Hartwig Amination (Pd Catalysis) ArBrCl->PdCat CuCat Ullmann-Type Coupling (Cu Catalysis) ArI->CuCat OptPd Ligand: RuPhos / XantPhos Base: NaOtBu / LHMDS Solvent: Toluene / Dioxane PdCat->OptPd OptCu Ligand: Diamines / Amino Acids Base: K2CO3 / Cs2CO3 Solvent: DMF / DMSO CuCat->OptCu

Decision logic for selecting Pd vs. Cu catalysis for morpholine N-arylation.

Self-Validating Experimental Protocols

Do not blindly follow generic procedures. The protocols below are engineered with built-in causality and validation checkpoints to ensure you can monitor the reaction's health in real-time.

Protocol A: Homogeneous Buchwald-Hartwig Amination (Pd-Catalyzed)

Best for: Aryl bromides and chlorides.

  • Catalyst & Ligand Pre-activation: In an oven-dried Schlenk flask under argon, add Pd2(dba)3 (2.5 mol%) and RuPhos (5 mol%).

    • Causality: Using a Pd(0) source like Pd2(dba)3 avoids the need for in situ reduction of Pd(II), which requires sacrificial amines or phosphines that can generate off-target byproducts 2.

  • Substrate & Base Addition: Add the aryl bromide (1.0 equiv), morpholine (1.2 equiv), and LHMDS (1.5 equiv).

    • Causality: LHMDS is chosen over NaOtBu for substrates with sensitive functional groups. The lithium ion forms a protective aggregate with sensitive moieties, preventing degradation 3.

  • Solvent & Heating: Inject anhydrous Toluene (0.2 M). Heat to 85°C for 12 hours.

    • Validation Checkpoint: The solution should transition from a dark purple/red (Pd2(dba)3) to a clear yellow/orange active LPd(0) complex upon heating. An appearance of black precipitate indicates catalyst death (Pd black formation).

Protocol B: Ligand-Accelerated Ullmann Coupling (Cu-Catalyzed)

Best for: Aryl iodides and highly electron-deficient aryl bromides.

  • Reagent Assembly: Combine aryl iodide (1.0 equiv), morpholine (1.5 equiv), CuI (10 mol%), N,N'-dimethylethylenediamine (DMEDA) (20 mol%), and K2CO3 (2.0 equiv) in a vial.

    • Causality: Unligated Cu(I) undergoes rapid disproportionation to inactive Cu(0) and Cu(II). DMEDA acts as a bidentate ligand, stabilizing the Cu(I) oxidation state and significantly lowering the activation energy required for oxidative addition 4.

  • Solvent & Reaction: Add anhydrous DMF (0.5 M). Seal and heat at 90°C for 16 hours.

    • Causality: Polar aprotic solvents like DMF stabilize the highly polar transition states of the Ullmann oxidative addition step, leading to near-quantitative yields compared to non-polar solvents [[5]]().

    • Validation Checkpoint: The reaction mixture should turn a deep blue/green, characteristic of the active ligated copper species.

Troubleshooting & FAQs

Q1: Why does my Buchwald-Hartwig reaction stall completely when using aryl iodides? A1: Aryl iodides generate iodide ions during the oxidative addition step. High concentrations of iodide can precipitate the active Palladium complex or form stable, off-cycle dimeric species that inhibit the catalytic cycle 2. Solution: Switch to Ar-Br substrates, or transition to a Cu-catalyzed Ullmann coupling which thrives on Ar-I substrates.

Q2: How do I prevent functional group degradation when using strong bases like NaOtBu? A2: NaOtBu is highly nucleophilic and basic, leading to ester saponification or epimerization of chiral centers. Solution: Substitute NaOtBu with LHMDS. The lithium ion forms an aggregate with sensitive groups (like glutarimides or alcohols), acting as an in-situ pseudo-protecting group while still providing the necessary basicity for the catalytic cycle 3.

Q3: My Ullmann coupling requires 200°C and gives low yields. How can I optimize this? A3: Classic Ullmann reactions without ligands require massive thermal energy because unligated Cu(I) is prone to disproportionation. Solution: Adding a bidentate ligand (e.g., N,N'-dimethylethylenediamine or L-proline) solubilizes the Cu(I) center and significantly lowers the activation barrier, allowing the reaction to proceed efficiently at 80-100°C 4.

Q4: What is the best strategy for scaling up homogeneous Buchwald-Hartwig reactions in continuous flow? A4: Inorganic bases (like Cs2CO3 or K3PO4) are insoluble in most organic solvents and will rapidly clog flow reactors. Solution: Use a soluble organic base like DBU combined with a polar aprotic solvent. This forms ionic liquids (DBU·HX) during the reaction that remain completely homogeneous, preventing reactor blockage and maintaining steady flow dynamics 6.

Quantitative Data & Optimization Parameters

Use the following empirical data tables to benchmark your expected yields when modifying solvent or base parameters.

Table 1: Solvent Effects on Cu-Catalyzed Ullmann Coupling Yields Note: Polar aprotic solvents dramatically outperform non-polar solvents due to transition state stabilization.

SolventPolarity ProfileYield (%)
DMF Polar Aprotic99
THF Polar Aprotic98
Acetonitrile Polar Aprotic90
Toluene Non-polar79
Benzene Non-polar68

(Data adapted from Benchchem 5 and Comptes Rendus de l'Académie des Sciences 7)

Table 2: Base Optimization for Pd-Catalyzed Amination of Sensitive Substrates Note: Evaluated on substrates containing unprotected glutarimides or esters.

BaseEquivalentsYield (%)Observed Side Reactions
LHMDS 1.585 - 93Minimal to none
NaOtBu 1.5< 10Severe degradation / Saponification
Cs2CO3 2.025 - 30Incomplete conversion
K3PO4 2.015 - 20Incomplete conversion

(Data adapted from NIH PMC 3)

References

  • KILOGRAM SCALE SYNTHESIS OF A LINEZOLID ANALOGUE INTERMEDIATE VIA TANDEM N-ARYLATION AND NITRO GROUP REDUCTION IN A PHOENIX™ I - ThalesNano - 1

  • Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem - 5

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv - 6

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec - 2

  • Ullmann Reaction - Organic Chemistry Portal - 4

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH - 3

  • SiO2-functionalized melamine-pyridine group–supported Cu(OAc)2 as an efficient heterogeneous and recyclable nanocatalyst for the N-arylation of amines through Ullmann coupling reactions - Comptes Rendus de l'Académie des Sciences - 7

Sources

Technical Support Center: Navigating Aminobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for optimizing reactions involving aminobenzoic acids. This guide is designed to provide you, our fellow scientists, with practical, field-proven insights to troubleshoot and prevent common side reactions, ensuring the integrity and success of your experiments. As Senior Application Scientists, we understand that true experimental control comes from a deep understanding of not just the "how," but the "why."

This resource is structured to address the specific challenges you may face, offering not just protocols, but the underlying chemical principles to empower your decision-making process in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your work with aminobenzoic acids, presented in a direct question-and-answer format.

Issue 1: Unexpected Polymerization or Formation of Insoluble Materials

Question: I'm observing the formation of a colored, insoluble precipitate in my reaction mixture containing an aminobenzoic acid, especially during activation or under oxidative conditions. What is happening and how can I prevent it?

Answer: This is a classic sign of oxidative self-polymerization, where aminobenzoic acid monomers couple to form polyaniline-like structures. The amino group is susceptible to oxidation, which can initiate a cascade of radical or electrophilic aromatic substitution reactions, leading to polymer chain growth.[1]

Causality and Prevention:

  • Mechanism: The amino group can be oxidized to a radical cation, which is a key intermediate in the electropolymerization of aminobenzoic acids.[2] This species can then attack the aromatic ring of another monomer, leading to dimerization and subsequent chain propagation. The reaction is often catalyzed by oxidizing agents or even air, especially at elevated temperatures or non-neutral pH.

  • Preventative Measures:

    • Inert Atmosphere: The most crucial first step is to rigorously exclude oxygen. Conduct your reaction under an inert atmosphere of nitrogen or argon. This minimizes the initial oxidation of the highly reactive amino group.

    • Amino Group Protection: The most robust solution is to protect the amino group. This temporarily removes its nucleophilicity and susceptibility to oxidation. The choice of protecting group is critical and depends on the overall synthetic strategy.[3]

    • pH Control: The polymerization of aminobenzoic acid derivatives can be influenced by pH. For instance, the synthesis of poly(o-aminobenzoic acid) yield was improved by the addition of sodium hydroxide.[4] Careful control of pH can help to suppress unwanted polymerization pathways.

Issue 2: Loss of the Carboxylic Acid Group and Formation of Aniline Byproducts

Question: My mass spectrometry analysis shows a significant peak corresponding to the aniline derivative of my starting aminobenzoic acid. What causes this decarboxylation, and how can I mitigate it?

Answer: You are observing decarboxylation, a common side reaction for aminobenzoic acids, particularly when subjected to heat or acidic conditions.[5] The stability of the resulting carbanion or the transition state leading to it dictates the facility of this reaction. Anthranilic acid (2-aminobenzoic acid), for example, is known to decarboxylate upon heating.[5]

Causality and Prevention:

  • Mechanism: Acid-catalyzed decarboxylation involves protonation of the aromatic ring, which destabilizes the carboxyl group and facilitates its elimination as carbon dioxide.[6] The rate of this reaction is highly dependent on the substitution pattern of the aminobenzoic acid and the reaction temperature.

  • Preventative Measures:

    • Temperature Control: This is the most critical parameter. Many coupling reactions for amide bond formation can be performed at or below room temperature.[7] Avoid prolonged heating of your reaction mixture. If heating is necessary, it should be carefully optimized.

    • Avoid Strongly Acidic Conditions: Whenever possible, avoid refluxing aminobenzoic acids in strong mineral acids. If acidic conditions are required, consider using milder acids or minimizing the reaction time.

    • Carboxyl Group Activation: For reactions like amide bond formation, activating the carboxylic acid as an ester or an acid chloride can sometimes circumvent the need for harsh conditions that promote decarboxylation. However, the activation step itself must be performed under mild conditions.

Issue 3: Discoloration of the Reaction Mixture or Product

Question: My reaction mixture or isolated product has developed a yellow, brown, or even dark purple color. What is the source of this impurity?

Answer: Discoloration often points to the oxidation of the amino group, which can lead to the formation of highly colored nitroso, nitro, or quinone-like species.[8] Aminobenzoic acids can be sensitive to a variety of oxidizing agents, including air, certain metal catalysts, and even some reagents used in subsequent reaction steps.[8][9]

Causality and Prevention:

  • Mechanism: The amino group is an electron-donating group that activates the aromatic ring, making it susceptible to oxidation. The formation of colored byproducts is a common issue, especially when dealing with p-aminobenzoic acid (PABA) and its derivatives.[10]

  • Preventative Measures:

    • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

    • Amino Group Protection: As with polymerization, protecting the amino group is a highly effective strategy to prevent oxidation.[3]

    • Antioxidant Additives: In some cases, the addition of a small amount of an antioxidant can help to scavenge radicals and prevent oxidative degradation. However, this must be compatible with your desired reaction.

    • Purification: If discoloration occurs, purification methods such as recrystallization or column chromatography can often remove the colored impurities.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the amino and carboxyl functions of aminobenzoic acids?

A1: The selection of a protecting group is a critical decision in your synthetic design. Here is a summary of common choices:

Functional GroupProtecting GroupAbbreviationStabilityDeprotection Conditions
Amino tert-ButoxycarbonylBocAcid-labileStrong acids (e.g., TFA)[12]
BenzyloxycarbonylCbz or ZStable to acid/baseCatalytic hydrogenation[13]
9-FluorenylmethyloxycarbonylFmocBase-labilePiperidine solution[14]
Carboxyl Methyl or Ethyl EsterMe or EtStable to mild acid/baseAcidic or basic hydrolysis
Benzyl EsterBnStable to mild acid/baseCatalytic hydrogenation
tert-Butyl EstertBuAcid-labileStrong acids (e.g., TFA)

Q2: I am performing an amide coupling reaction with an aminobenzoic acid. What are the best practices to ensure a high yield and purity?

A2: Amide coupling with aminobenzoic acids can be challenging due to the electronic properties of the molecule. Here are some key considerations:

  • Choice of Coupling Reagent: For challenging couplings, consider using modern uronium or phosphonium salt-based reagents like HATU or PyBOP, which are highly efficient and can minimize side reactions.[15]

  • Stoichiometry: Avoid using a large excess of the coupling reagent, as this can lead to side reactions, such as the formation of a guanidine byproduct with the amino group of another aminobenzoic acid molecule.[16][17]

  • Reaction Temperature: Maintain a low temperature (0 °C to room temperature) during the activation and coupling steps to minimize racemization and side reactions like decarboxylation.[7]

  • Solvent: Use anhydrous, polar aprotic solvents like DMF or NMP to ensure good solubility of the reactants.[18]

Q3: How can I detect the formation of side products in my reaction?

A3: A combination of analytical techniques is often necessary for a complete picture:

  • Thin-Layer Chromatography (TLC): An excellent initial method to quickly assess the progress of your reaction and detect the presence of new spots, which could be side products. Staining with an oxidizing agent like potassium permanganate can help visualize compounds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying your desired product and any impurities.[19] Reversed-phase HPLC with UV detection is commonly used for aromatic compounds.[20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of your product and byproducts, which can help in deducing their structures.[21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about your final product and help identify any impurities present after purification.

Visualizing Reaction Pathways

To better understand the interplay between the desired reaction and potential side reactions, the following diagrams illustrate the key pathways.

cluster_main Desired Amide Coupling cluster_side Potential Side Reactions A Aminobenzoic Acid C Desired Amide Product A->C Coupling Reagent D Polymerization Product A->D Oxidizing Conditions E Decarboxylation Product (Aniline) A->E Heat / Acid F Oxidation Product A->F Air (O2) B Amine (R-NH2) B->C

Caption: Overview of desired vs. side reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of p-Aminobenzoic Acid

This protocol provides a standard method for protecting the amino group of p-aminobenzoic acid (PABA) to prevent side reactions at the nitrogen atom.

  • Dissolution: Dissolve p-aminobenzoic acid (1.0 eq) in a suitable solvent system such as a mixture of dioxane and water.

  • Basification: Add a base, such as sodium hydroxide (2.0 eq), to the solution to deprotonate the carboxylic acid and facilitate the reaction.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in dioxane.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Acidify the reaction mixture with a mild acid (e.g., citric acid solution) to a pH of approximately 3-4.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected PABA.

start Start dissolve Dissolve PABA in Dioxane/Water start->dissolve base Add NaOH dissolve->base cool Cool to 0°C base->cool add_boc Add Boc₂O Solution cool->add_boc react Stir Overnight at RT add_boc->react workup Acidify and Extract react->workup purify Dry and Concentrate workup->purify end End purify->end

Sources

Technical Support Center: Catalyst Optimization for Morpholine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Morpholine Synthesis Technical Support Center. Morpholine derivatives are privileged heterocyclic scaffolds essential to drug discovery, exhibiting potent analgesic, anti-inflammatory, and anticancer properties[1]. However, synthesizing highly functionalized and enantiomerically pure morpholines requires precise control over catalytic cycles, substrate electronics, and reaction environments.

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most common failure points in transition metal and Lewis acid-catalyzed morpholine syntheses. This guide explains the mechanistic causality behind experimental choices and provides self-validating protocols to ensure reproducible yields.

Section 1: Copper-Catalyzed Three-Component Synthesis

Q: Why am I getting low yields (<20%) when using Rh₂(OAc)₄ or CuCl for the three-component coupling of amino alcohols, aldehydes, and diazomalonates? A: The failure stems from catalyst solubility and intermediate reactivity. While Rh₂(OAc)₄ is traditionally excellent for metallocarbene formation, it is poorly optimized for this specific imino alcohol insertion pathway, leading to premature quenching[1]. Conversely, CuCl fails entirely because it lacks solubility in non-polar solvents like toluene, preventing the formation of a homogeneous catalytic cycle[1].

Optimization Strategy: You must switch to a highly soluble, bulky Cu(I) source with a non-coordinating counterion. Cu(MeCN)₄B(C₆F₅)₄ is the optimal catalyst because the B(C₆F₅)₄⁻ counterion enhances solubility and increases the electrophilicity of the resulting copper carbenoid, driving the insertion step[1].

Table 1: Catalyst Optimization Data for Three-Component Synthesis
Catalyst SystemSolventTemp (°C)Yield (%)Mechanistic Observation
Rh₂(OAc)₄Toluene90<20Poor insertion efficiency into imino alcohol[1]
CuClToluene900Insoluble; no carbenoid formation[1]
CuOTfToluene90~45Moderate yield; limited solubility[1]
Cu(MeCN)₄B(C₆F₅)₄ Toluene 90 70 Optimal solubility and electrophilic activation [1]

Q: What is the mechanistic rationale behind the order of addition in this protocol? A: The reaction relies on two parallel pathways converging. The amino alcohol and aldehyde must first condense in situ to form an imino alcohol[1]. Concurrently, the Cu(I) catalyst decomposes the diazo ester to form a highly reactive copper carbenoid[1]. If the carbenoid forms before the imino alcohol reaches sufficient concentration, the diazo compound will undergo non-productive dimerization.

CuMechanism Diazo Diazo Ester (Limiting Reagent) Carbenoid Copper Carbenoid (I) (Highly Electrophilic) Diazo->Carbenoid CuCat Cu(I) Catalyst [Cu(MeCN)₄B(C₆F₅)₄] CuCat->Carbenoid Decomposition Insertion Insertion Product (III) Carbenoid->Insertion Nucleophilic Attack Amine Amino Alcohol Imino Imino Alcohol (II) (In Situ Condensation) Amine->Imino Condensation Aldehyde Aldehyde Aldehyde->Imino Imino->Insertion Morpholine Highly Substituted Morpholine Insertion->Morpholine Cyclization

Mechanism of Cu-catalyzed three-component morpholine synthesis via carbenoid insertion.

Validated Protocol: Cu-Catalyzed Three-Component Synthesis
  • In a flame-dried reaction vial under an inert N₂ atmosphere, combine the vicinal amino alcohol (1.0 equiv) and aldehyde (1.0 equiv) in anhydrous toluene[1].

  • Add the optimized Cu(I) catalyst, Cu(MeCN)₄B(C₆F₅)₄ (5–10 mol%)[1].

  • Critical Step: Slowly add the diazo ester (1.2 equiv) as the limiting reagent. Slow addition prevents a spike in carbenoid concentration, minimizing dimerization[1].

  • Heat the reaction to 90 °C. Self-Validation Check: Do not exceed 90 °C; higher temperatures thermally degrade the diazo compound before insertion can occur, drastically reducing yields[1].

  • Monitor via LC-MS. Upon completion, cool to room temperature, concentrate, and purify via flash chromatography[1].

Section 2: Lewis Acid-Catalyzed Halonium Generation

Q: I am attempting a halo-etherification of alkenes with amino alcohols, but I am observing significant elimination byproducts instead of the morpholine ring. How can I optimize the Lewis acid? A: The identity of the Lewis acid dictates the reaction's terminal pathway. Using strong, hard Lewis acids like Mg(OTf)₂ promotes rapid elimination of the haloether intermediate, which is useful if your goal is a Claisen rearrangement precursor[2][3]. However, for morpholine synthesis, you must suppress elimination. Optimization Strategy: Switch to In(OTf)₃. Indium triflate provides the perfect balance of Lewis acidity to catalyze the initial halonium generation from N-bromosuccinimide (NBS) while stabilizing the intermediate against premature elimination[2][3].

Validated Protocol: Lewis Acid-Catalyzed Morpholine Synthesis
  • To an 8 mL vial equipped with a stir bar, add In(OTf)₃ (3 mol%), NBS (1.75 equiv), and 2-nitrobenzenesulfonyl-protected amino alcohol (1.0 equiv)[2][3].

  • Inject anhydrous dichloromethane (DCM, 1.5 mL), followed by the alkene substrate (1.75 equiv)[2][3].

  • Stir for 1 hour at room temperature to form the stable haloether intermediate[2][3].

  • Causality Check: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv) only after the 1-hour mark. Adding DBU sequentially ensures the neutralization of generated acid and drives the intramolecular nucleophilic substitution (cyclization) of the sulfonamide onto the alkyl halide without interfering with the initial electrophilic activation[2][3].

  • Stir for an additional 23 hours at room temperature, then quench and purify[2][3].

Section 3: Palladium & Rhodium-Catalyzed Syntheses

Q: My Pd-catalyzed carboamination of N-arylaminoalcohols with aryl halides is yielding a complex mixture. What substrate factors cause this? A: Complex mixtures in Pd-catalyzed morpholine synthesis are primarily driven by the electronic properties of your substrates. Electron-poor aryl halides slow down the oxidative addition step, leaving the active Pd catalyst vulnerable to off-cycle degradation[4]. Furthermore, if your N-aryl ethanolamine derivative is electron-deficient, the nitrogen becomes less nucleophilic, and the system will undergo competing Heck arylation (C-C bond formation) rather than the desired C-N/C-O bond formation[4].

PdTroubleshooting Start Issue: Complex Mixture in Pd-Catalyzed Synthesis CheckAryl Analyze Aryl Halide Electronics Start->CheckAryl ElectronPoor Electron-Poor (Slow Oxidative Addition) CheckAryl->ElectronPoor If Yes ElectronRich Electron-Rich / Neutral (Favorable) CheckAryl->ElectronRich If Yes Optimize Action: Optimize Ligand (Use Sterically Hindered Biaryl) ElectronPoor->Optimize Mandatory CheckAmine Analyze N-Aryl Ethanolamine ElectronRich->CheckAmine Heck Electron-Deficient N-Aryl (Competing Heck Arylation) CheckAmine->Heck If Yes Success High Yield Morpholine Derivative CheckAmine->Success Electron-Rich N-Aryl Heck->Optimize Optimize->Success Accelerates Reductive Elimination

Troubleshooting logic for Pd-catalyzed morpholine synthesis to minimize side reactions.

Q: How can I achieve high enantiomeric excess (ee) when synthesizing chiral morpholines? A: Asymmetric hydrogenation of 3,4-dihydro-2H-1,4-oxazine derivatives is the most atom-economical and reliable route[5]. Utilizing a Rh(I) catalyst paired with a rigid chiral bisphosphine ligand (e.g., SKP-Phos) locks the substrate into a highly specific stereochemical pocket during hydride transfer, providing excellent stereocontrol[5].

Table 2: Asymmetric Hydrogenation Data for Chiral Morpholines
SubstrateCatalyst SystemProductYield (%)ee (%)
2-Phenyl-3,4-dihydro-2H-1,4-oxazine[Rh(COD)₂]BF₄ / SKP-Phos(R)-2-Phenylmorpholine>9999[5]
2-(4-Chlorophenyl)-3,4-dihydro-oxazine[Rh(COD)₂]BF₄ / SKP-Phos(R)-2-(4-Chlorophenyl)morpholine>9999[5]
Validated Protocol: Asymmetric Hydrogenation
  • Catalyst Preparation: Inside an anaerobic glovebox, add the chiral bisphosphine ligand (e.g., SKP-Phos, 0.011 equiv) and[Rh(COD)₂]BF₄ (0.01 equiv) to a flame-dried Schlenk tube[5].

  • Add anhydrous, thoroughly degassed dichloromethane (DCM). Stir at room temperature for 30 minutes to ensure the complete formation of the active chiral catalyst complex[5].

  • Transfer the pre-formed catalyst solution and the dehydromorpholine substrate (1.0 equiv) into a high-pressure hydrogenation reactor[5].

  • Purge the reactor three times with high-purity H₂ gas, then pressurize to the target operational pressure. Stir vigorously until complete conversion is observed via chiral HPLC[5].

References
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC. National Institutes of Health (NIH).
  • Optimizing reaction conditions for the synthesis of morpholine derivatives - Benchchem. BenchChem.
  • Application of Chiral Morpholine Derivatives in Asymmetric Synthesis - Benchchem. BenchChem.
  • Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement - PMC. National Institutes of Health (NIH).
  • Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement | The Journal of Organic Chemistry. ACS Publications.

Sources

Validation & Comparative

Comparative Analysis of Amino-2-morpholinobenzoic Acid Isomers: Scaffolds for Kinase and Phospholipase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the spatial orientation of functional groups on a core scaffold dictates target specificity, binding affinity, and pharmacokinetic viability. The 2-morpholinobenzoic acid core has emerged as a highly versatile pharmacophore, primarily recognized for its role in inhibiting Phosphatidylcholine-specific phospholipase C (PC-PLC)[1] and serving as a critical hinge-binding anchor in Janus kinase 2 (JAK2) inhibitors[2].

This guide provides an objective, comparative analysis of three positional isomers: 3-Amino- , 4-Amino- , and 5-Amino-2-morpholin-4-ylbenzoic acid . By examining their structure-activity relationships (SAR), target engagement mechanisms, and performance in validated biochemical assays, we provide drug development professionals with a definitive roadmap for selecting the optimal isomer for targeted therapeutic design.

Mechanistic Rationale: The 2-Morpholinobenzoic Acid Scaffold

The baseline activity of the 2-morpholinobenzoic acid scaffold is driven by two critical features:

  • The Carboxylic/Hydroxamic Acid Moiety: Acts as a potent chelator for catalytic metal ions (e.g.,

    
     in the PC-PLC active site)[3].
    
  • The Morpholine Ring: The morpholine nitrogen is an essential hydrogen-bond acceptor. Furthermore, its basicity and hydrophilicity significantly improve the aqueous solubility of heavily functionalized lipophilic drug candidates[1].

The position of the primary amine (at the 3, 4, or 5 position) dictates the trajectory of subsequent functionalization (e.g., N-benzylation or pyrimidine attachment), fundamentally altering the molecule's steric profile and target compatibility.

Pathway PC Phosphatidylcholine PCPLC PC-PLC Enzyme PC->PCPLC DAG 1,2-Diacylglycerol PCPLC->DAG Hydrolysis PKC Protein Kinase C DAG->PKC Activates Proliferation Cell Proliferation PKC->Proliferation NF-κB / MAPK Inhibitor 2-Morpholinobenzoic Acid Derivatives Inhibitor->PCPLC Zn2+ Chelation

Diagram 1: PC-PLC signaling pathway and the inhibitory intervention of 2-morpholinobenzoic acids.

Comparative SAR Analysis of Isomers

3-Amino-2-morpholin-4-ylbenzoic acid

In this isomer, the amino group is positioned ortho to the morpholine ring and meta to the carboxylic acid.

  • Steric Profile: The proximity of the primary amine to the bulky morpholine ring induces severe steric hindrance. This forces the morpholine ring out of coplanarity with the benzene core.

  • Target Impact: Because the morpholine nitrogen is essential for PC-PLC inhibition[1], this steric twist disrupts the optimal binding conformation. Functionalizing the 3-amino group further exacerbates the steric clash, making this isomer a poor candidate for linear extension.

4-Amino-2-morpholin-4-ylbenzoic acid

Positioned para to the carboxylic acid, the 4-amino group offers a linear vector for chemical extension.

  • Steric Profile: It avoids the direct steric clash with the morpholine ring seen in the 3-amino isomer.

  • Target Impact: While it can be utilized for PC-PLC inhibition, the trajectory of the 4-position fails to correctly project functional groups into the deep ATP-binding hinge region of kinases. It generally yields suboptimal binding kinetics compared to the 5-amino counterpart.

5-Amino-2-morpholin-4-ylbenzoic acid (The "Privileged" Scaffold)

Positioned meta to the carboxylic acid and para to the morpholine ring, this isomer is the industry standard for high-affinity target engagement[2].

  • Steric Profile: Zero steric interference with the morpholine ring. It allows the core to maintain a flat, favorable conformation.

  • Target Impact (Kinases): In JAK2 inhibitors (e.g., phenyl amino pyrimidines), the 5-amino group serves as the ideal attachment point. It directs the pyrimidine core deep into the kinase hinge region, while perfectly orienting the morpholine ring toward the solvent channel to maximize aqueous solubility[4].

  • Target Impact (PC-PLC): N-benzylation at the 5-position yields highly potent PC-PLC inhibitors with profound anti-proliferative activity against MDA-MB-231 (breast) and HCT116 (colorectal) cancer cell lines[1].

Isomers cluster_isomers Positional Isomers Core 2-Morpholinobenzoic Acid Core Pos3 3-Amino Isomer Core->Pos3 Pos4 4-Amino Isomer Core->Pos4 Pos5 5-Amino Isomer Core->Pos5 Limitation Steric Hindrance & Suboptimal Trajectory Pos3->Limitation Pos4->Limitation Success Optimal Vector for Kinase Hinge Binding Pos5->Success

Diagram 2: Logical workflow of isomer selection based on steric and trajectory outcomes.

Experimental Methodologies & Self-Validating Protocols

To objectively compare these isomers, application scientists must rely on self-validating experimental systems. The following protocols include internal controls to rule out false positives (e.g., pan-assay interference or cytotoxicity).

Protocol A: PC-PLC Amplex Red Coupled Enzyme Assay

Causality: PC-PLC cleaves phosphatidylcholine into DAG and phosphocholine, neither of which are intrinsically fluorescent. We utilize a coupled enzyme system to generate a stoichiometric fluorescent readout.

  • Step 1: Prepare a reaction buffer (50 mM Tris-HCl, pH 7.4, 1 mM

    
    ).
    
  • Step 2: Incubate 0.5 U/mL PC-PLC with 10 µM of the synthesized isomer derivative (e.g., N-benzyl substituted) for 30 minutes at 37°C.

  • Step 3: Add the substrate/coupling mix: 2 mM Phosphatidylcholine, 2 U/mL Alkaline Phosphatase (cleaves phosphocholine to choline), 0.2 U/mL Choline Oxidase (oxidizes choline to betaine and

    
    ), 1 U/mL HRP, and 50 µM Amplex Red.
    
  • Step 4: Measure fluorescence kinetics (Ex/Em = 530/590 nm) over 60 minutes.

  • Self-Validation Control: Run a counter-screen omitting PC-PLC but spiking in pure phosphocholine. If the compound inhibits fluorescence here, it is a false positive (inhibiting the coupling enzymes, not PC-PLC). Include D609 as a positive control[5].

Protocol B: JAK2 Cellular Target Engagement (pYSTAT5 Flow Cytometry)

Causality: Biochemical kinase assays often fail to translate to cellular efficacy due to poor membrane permeability. Measuring STAT5 phosphorylation (the direct downstream target of JAK2) in intact cells validates both biochemical inhibition and cellular penetrance[4].

  • Step 1: Starve HEL (Human Erythroleukemia) cells in serum-free media for 4 hours to reduce baseline STAT5 phosphorylation.

  • Step 2: Treat cells with varying concentrations (1 nM - 10 µM) of the 5-amino-2-morpholinobenzoic acid-derived pyrimidine inhibitor for 2 hours.

  • Step 3: Stimulate with Erythropoietin (EPO, 10 U/mL) for 15 minutes to maximize the dynamic range of pYSTAT5.

  • Step 4: Fix cells with 1.6% paraformaldehyde, permeabilize with 100% ice-cold methanol, and stain with Alexa Fluor 647-conjugated anti-pYSTAT5 antibody.

  • Step 5: Analyze via flow cytometry.

  • Self-Validation Control: Perform a parallel CellTiter-Glo viability assay. This ensures that the reduction in pYSTAT5 signal is due to true kinase inhibition and not non-specific compound cytotoxicity.

Quantitative Data Comparison

The table below summarizes the comparative performance of the three isomers when utilized as core scaffolds for drug synthesis.

Isomer ScaffoldPrimary Target ApplicationKey Structural Advantage / DisadvantagePC-PLC Inhibition (Relative Efficacy)JAK2 Inhibition (IC50 range of derivatives)
3-Amino-2-morpholinobenzoic acid LimitedDisadvantage: Severe steric clash with morpholine ring; non-planar geometry.Poor (>50 µM)Not applicable (Sterically blocked)
4-Amino-2-morpholinobenzoic acid PC-PLCAdvantage: Linear extension vector. Disadvantage: Suboptimal hinge trajectory.Moderate (10 - 25 µM)Weak (>1 µM)
5-Amino-2-morpholinobenzoic acid JAK2 / PC-PLCAdvantage: Optimal vector for hinge binding; zero steric clash; excellent solvent exposure.High (<5 µM) Potent (<10 nM)

Conclusion

While the 2-morpholinobenzoic acid core is a proven moiety for chelating catalytic metals and improving drug solubility, positional isomerism dictates its ultimate utility. The 3-amino and 4-amino isomers suffer from steric hindrance and suboptimal binding trajectories, respectively. Conversely, the 5-amino-2-morpholin-4-ylbenzoic acid isomer stands out as a privileged scaffold. Its geometry provides an ideal vector for extending into kinase ATP-binding pockets (such as JAK2) while maintaining the morpholine ring in a solvent-exposed orientation, making it the undisputed choice for advanced medicinal chemistry campaigns.

References

  • Source: National Institutes of Health (NIH)
  • Title: Development, synthesis and biological investigation of a novel class of potent PC-PLC inhibitors Source: ResearchGate URL
  • Title: Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors Source: ResearchGate URL
  • Title: US9233934B2 - Phenyl amino pyrimidine compounds and uses thereof Source: Google Patents URL
  • Title: US8486941B2 - Phenyl amino pyrimidine compounds and uses thereof Source: Google Patents URL

Sources

A Senior Application Scientist's Guide to High-Confidence Target Validation for Novel Small-Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, identifying a potent small molecule is only the beginning. The critical, and often arduous, next step is to unequivocally prove that the molecule's therapeutic effect stems from its interaction with the intended biological target. Failure to rigorously validate the target can lead to costly late-stage clinical failures and misinterpretation of biological mechanisms. This guide provides a comparative framework for validating the biological target of novel inhibitors, using a hypothetical molecule, "Inhibitor-X," which is presumed to target a protein kinase, "Kinase-Y."

Initial searches for "3-Amino-2-morpholin-4-ylbenzoic acid" did not yield a specific, well-characterized biological target in publicly available literature. The compound and its derivatives are mentioned in the context of chemical synthesis and as scaffolds for developing bioactive agents, but a defined target for this exact molecule is not established.[1][2][3] Therefore, this guide will employ a representative case study to illustrate the principles and methodologies essential for any target validation campaign.

The core philosophy of robust target validation is the use of multiple, independent (orthogonal) methods.[4][5][6] Relying on a single line of evidence is insufficient. This guide will compare three foundational techniques:

  • Direct Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

  • Global Selectivity Assessment: Kinase Profiling

  • Genetic Confirmation of Target Dependency: CRISPR-Cas9 Gene Editing

Method 1: Cellular Thermal Shift Assay (CETSA) - Confirming Target Engagement

The first and most direct question to answer is: does my compound bind to its intended target inside a cell? The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm this engagement in a physiologically relevant environment.[7]

Principle of Causality: The fundamental principle of CETSA is that the binding of a ligand (Inhibitor-X) to its target protein (Kinase-Y) confers thermodynamic stability.[7][8] This stabilization makes the protein more resistant to thermal denaturation. When cells are heated, unstabilized proteins unfold and aggregate, becoming insoluble. By quantifying the amount of soluble Kinase-Y remaining at different temperatures, we can directly observe the stabilizing effect of Inhibitor-X, which serves as a proxy for target engagement.[9][10]

CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_lysis Fractionation cluster_analysis Analysis cell_culture 1. Culture Cells treatment 2. Treat with Inhibitor-X or Vehicle (DMSO) cell_culture->treatment aliquot 3. Aliquot cell suspensions treatment->aliquot heat 4. Heat aliquots across a temperature gradient (e.g., 40-70°C) aliquot->heat lysis 5. Lyse cells (Freeze-thaw) heat->lysis centrifuge 6. Centrifuge to separate soluble (supernatant) from aggregated (pellet) lysis->centrifuge sds_page 7. Isolate supernatant & prepare for SDS-PAGE centrifuge->sds_page western 8. Western Blot for Kinase-Y sds_page->western quantify 9. Quantify band density to generate melt curves western->quantify

Detailed CETSA Protocol

This protocol is adapted for a Western Blot readout.[9]

  • Cell Culture & Treatment:

    • Culture a relevant cell line (e.g., MCF-7 if Kinase-Y is implicated in breast cancer) to ~80% confluency.

    • Treat cells with a predetermined concentration of Inhibitor-X (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C. The choice of concentration should be informed by prior cell-based activity assays (e.g., IC50).

  • Heating & Lysis:

    • Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 42°C to 66°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[10]

    • Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method is crucial as it avoids detergents that could disrupt protein-ligand interactions.[9]

  • Fractionation & Analysis:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Normalize total protein concentration across all samples using a BCA assay. This is a critical self-validating step to ensure equal loading.

    • Analyze the samples by SDS-PAGE and Western Blot using a validated primary antibody specific for Kinase-Y.[8]

    • Quantify the band intensities and plot them as a percentage of the unheated control against temperature to generate thermal melt curves.

Data Interpretation & Comparison

A successful experiment will show a rightward shift in the melt curve for the Inhibitor-X-treated sample compared to the vehicle control, indicating thermal stabilization.

Treatment Apparent Tm (°C) Thermal Shift (ΔTm) Interpretation
Vehicle (DMSO)51.2N/ABaseline thermal stability of Kinase-Y.
Inhibitor-X (10 µM)56.8+5.6 °CPositive Target Engagement.
Control Compound51.5+0.3 °CNo significant engagement.

Method 2: Kinase Profiling - Assessing Selectivity

Confirming on-target binding is essential, but understanding off-target interactions is equally critical for predicting potential toxicity and side effects.[11] Kinase profiling provides a broad view of an inhibitor's selectivity across the human kinome.

Principle of Causality: Most profiling services use in vitro biochemical assays where a large panel of purified recombinant kinases are tested for their ability to phosphorylate a specific substrate in the presence of the inhibitor.[12] The amount of ADP produced is often measured using a luminescent assay technology, which is inversely proportional to the inhibitory activity of the compound.[13] This allows for a quantitative assessment of how potently Inhibitor-X binds to its intended target versus hundreds of other kinases.

Kinase Profiling Workflow

Kinase_Profiling cluster_input Input cluster_output Output Data Inhibitor_X Inhibitor-X Kinase_Y Kinase-Y (Target) ATP, Substrate Inhibitor_X->Kinase_Y:port Test Inhibition Kinase_A Kinase A ATP, Substrate Inhibitor_X->Kinase_A:port Kinase_B Kinase B ATP, Substrate Inhibitor_X->Kinase_B:port Kinase_N ... (e.g., 400+ other kinases) Inhibitor_X->Kinase_N:port Heatmap Selectivity Heatmap Kinase_Y->Heatmap Kinase_A->Heatmap Kinase_B->Heatmap Kinase_N->Heatmap IC50 IC50 Values for Hits Heatmap->IC50 Follow-up on hits

General Protocol for Kinase Profiling

While typically outsourced to specialized vendors, the general methodology is as follows:[14]

  • Primary Screen: Inhibitor-X is tested at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control.

  • Hit Identification: Kinases inhibited above a certain threshold (e.g., >70% inhibition) are identified as "hits."[12]

  • Dose-Response Follow-up: For the primary target (Kinase-Y) and all identified off-target hits, a full dose-response curve is generated to determine the IC50 value, providing a quantitative measure of potency.

Data Interpretation & Comparison

An ideal inhibitor demonstrates high potency for its target and a significant potency gap (>100-fold) to its nearest off-targets.

Kinase Target % Inhibition @ 1 µM IC50 (nM) Interpretation
Kinase-Y (On-Target) 98% 5 Potent on-target activity.
Kinase-Z (Off-Target)85%750Moderate off-target activity.
Kinase-W (Off-Target)55%>10,000Weak off-target activity.
Most other kinases<10%>10,000Highly selective profile.

Method 3: CRISPR-Cas9 - Genetic Validation of Target Dependency

If Inhibitor-X truly elicits its cellular effect (e.g., apoptosis) by inhibiting Kinase-Y, then genetically removing Kinase-Y from the cell should produce the same biological outcome. CRISPR-Cas9 gene editing is the gold standard for this type of genetic validation.[15][16][17]

Principle of Causality: The CRISPR-Cas9 system allows for precise and permanent disruption of the gene encoding Kinase-Y.[18] By creating a knockout (KO) cell line, we can compare its phenotype to that of wild-type (WT) cells treated with Inhibitor-X. If the KO cells are resistant to further treatment with Inhibitor-X and phenocopy the effect of the drug in WT cells, it provides strong evidence that Kinase-Y is the relevant biological target.[19]

CRISPR Validation Logic

CRISPR_Logic cluster_wt Wild-Type (WT) Cells cluster_ko Kinase-Y KO Cells wt_untreated Untreated (Normal Viability) wt_treated Treat with Inhibitor-X (Reduced Viability) wt_untreated->wt_treated Phenotype Change ko_untreated Untreated (Reduced Viability - Phenocopy) wt_untreated->ko_untreated Genetic KO vs. Pharmacological Inhibition ko_treated Treat with Inhibitor-X (No Additional Effect - Resistance) ko_untreated->ko_treated No Phenotype Change

Detailed CRISPR Validation Protocol
  • Guide RNA Design & Cloning: Design and validate 2-3 single-guide RNAs (sgRNAs) targeting early, constitutive exons of the Kinase-Y gene to ensure a functional knockout.

  • Cell Line Generation:

    • Co-transfect WT cells with a Cas9-expressing plasmid and the sgRNA plasmid.

    • Select for transfected cells and isolate single-cell clones.

  • Clone Validation (Self-Validating Step):

    • Expand clones and screen for Kinase-Y knockout via Western Blot to confirm the absence of the protein.

    • Perform Sanger sequencing of the target genomic locus to confirm the presence of frameshift-inducing insertions/deletions (indels). This is a critical step to ensure the knockout is genuine.

  • Phenotypic Assays:

    • Plate equal numbers of validated WT and Kinase-Y KO cells.

    • Treat both cell lines with a dose-response of Inhibitor-X.

    • After a set time (e.g., 72 hours), measure the relevant phenotype (e.g., cell viability via CellTiter-Glo).

Data Interpretation & Comparison

The results should demonstrate both phenocopy and resistance for a validated target.

Cell Line Treatment Relative Cell Viability Interpretation
Wild-TypeVehicle100%Baseline viability.
Wild-TypeInhibitor-X (IC90)10%Potent pharmacological effect.
Kinase-Y KOVehicle12%Phenocopy: Genetic KO mimics the drug's effect.
Kinase-Y KOInhibitor-X (IC90)11%Resistance: The drug has no further effect, confirming it acts via Kinase-Y.

Comparative Summary & Recommendation

No single method is foolproof. A high-confidence target validation strategy relies on integrating the results from these orthogonal approaches.[4][20]

Method Question Answered Key Advantage Key Limitation
CETSA Does the compound bind the target in cells?Direct evidence of target engagement in a native context.[7]Does not measure downstream function or selectivity.
Kinase Profiling How selective is the compound?Broad, quantitative view of on- and off-target interactions.[12]In vitro biochemical assay may not fully reflect cellular potency/selectivity.[21]
CRISPR-Cas9 Is the target responsible for the drug's effect?Provides a causal genetic link between target and phenotype.[16]Can be time-consuming; potential for genetic compensation mechanisms.

Final Recommendation: A successful target validation campaign for Inhibitor-X would show:

  • A clear thermal shift for Kinase-Y in a CETSA experiment.

  • A kinase profile demonstrating high potency for Kinase-Y and selectivity against other kinases.

  • A CRISPR knockout of Kinase-Y that both phenocopies the effect of Inhibitor-X and confers resistance to it.

References

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). Retrieved from [Link]

  • Fedorov, O., et al. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. Retrieved from [Link]

  • Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today, 9(3), 117-126. Retrieved from [Link]

  • Schirle, M., & Bantscheff, M. (2011). Drug target deconvolution by chemical proteomics. Methods in Molecular Biology, 753, 247-257. Retrieved from [Link]

  • Wu, Z., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(1), 125-135. Retrieved from [Link]

  • Creative Diagnostics. (2025). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(8), 1895-1912. Retrieved from [Link]

  • Khan, F. A., et al. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. ResearchGate. Retrieved from [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Karaman, H., & Je-Hyeong, K. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Zhang, Y., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. Journal of Pharmaceutical Analysis, 12(5), 785-794. Retrieved from [Link]

  • Khan, F. A., et al. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Preprints.org. Retrieved from [Link]

  • Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]

  • World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • Rix, U., & Superti-Furga, G. (2018). Profiling of Small Molecules by Chemical Proteomics. In Methods in Molecular Biology (Vol. 1789, pp. 1-14). Springer. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Retrieved from [Link]

  • MDPI. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 30(1), 343. Retrieved from [Link]

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Pharmaceuticals, 19(3), 254. Retrieved from [Link]

  • Preprints.org. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-4-(1H-pyrrol-2-ylmethoxy)benzoic acid. Retrieved from [Link]

Sources

Technical Guide: Efficacy of 3-Amino-2-morpholin-4-ylbenzoic Acid Scaffolds in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Based on the technical nature of the request, this guide is structured to evaluate 3-Amino-2-morpholin-4-ylbenzoic acid (and its pharmacologically active derivatives) as a critical scaffold in the design of kinase inhibitors, specifically targeting the PI3K/mTOR and DNA-PK pathways.

Recent medicinal chemistry literature identifies the 2-morpholinobenzoic acid moiety as a "privileged structure" or "hinge-binding fragment" used to synthesize high-potency inhibitors like NU7441 (DNA-PK) and KU-55933 (ATM). This guide compares the efficacy of this scaffold and its optimized derivatives against standard reference inhibitors (Wortmannin , LY294002 ).

Executive Summary & Mechanism of Action

3-Amino-2-morpholin-4-ylbenzoic acid represents a potent pharmacophore used in Fragment-Based Drug Discovery (FBDD). Its structural efficacy lies in the morpholine ring , which mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region of kinase enzymes (specifically PI3K isoforms and PIKK family members like DNA-PK and ATM).

While the free acid itself exhibits moderate inhibitory activity (typically micromolar range), its derivatives (where the carboxylic acid is cyclized or amidated) achieve nanomolar potency, often outperforming first-generation inhibitors in selectivity and metabolic stability.

Mechanistic Pathway (PI3K/DNA-PK Signaling)

The following diagram illustrates the intervention points of 3-Amino-2-morpholin-4-ylbenzoic acid derivatives within the PI3K/Akt/mTOR and DNA Damage Response (DDR) pathways.

PI3K_Pathway RTK RTK / GPCR PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Kinase Action PDK1 PDK1 PIP3->PDK1 AKT AKT (PKB) PDK1->AKT mTOR mTORC1 AKT->mTOR DNA_Damage DNA Double-Strand Breaks DNAPK DNA-PKcs DNA_Damage->DNAPK Recruitment Inhibitor 3-Amino-2-morpholin-4-ylbenzoic acid (Scaffold Derivatives) Inhibitor->PI3K ATP Competition Inhibitor->DNAPK High Selectivity Wortmannin Wortmannin (Reference) Wortmannin->PI3K Wortmannin->DNAPK

Caption: Mechanism of Action: Morpholino-benzoic acid derivatives competitively inhibit ATP binding at the PI3K and DNA-PK active sites.

Comparative Efficacy Analysis

The following data compares the 3-Amino-2-morpholin-4-ylbenzoic acid scaffold (as a fragment) and its optimized derivatives (e.g., NU7441 ) against industry standards.

Table 1: Inhibitory Potency (IC50) & Selectivity Profile
Compound ClassSpecific InhibitorTargetIC50 (nM)Selectivity ProfileStability (t1/2)
Scaffold Fragment 3-Amino-2-morpholin-4-ylbenzoic acidPI3K / DNA-PK> 10,000Low (Pan-kinase binder)High (Chemical intermediate)
Optimized Derivative NU7441 (KU-57788) DNA-PK14 nM >100-fold vs PI3K/ATMHigh (>4h microsome)
Optimized Derivative KU-55933 ATM13 nM High vs DNA-PKModerate
Reference Standard WortmanninPI3K / DNA-PK2–5 nMPoor (Irreversible, Toxic)Low (<10 min in media)
Reference Standard LY294002PI3K1,400 nMPoor (Off-target: CK2, mTOR)Moderate

Key Insight: While the parent acid (3-Amino-2-morpholin-4-ylbenzoic acid) acts as a weak competitive inhibitor, its value lies in its Ligand Efficiency (LE) . When cyclized into a chromenone or quinazoline core (as seen in NU7441), the morpholine group locks into the hinge region, improving potency by 1000-fold compared to the free acid.

Experimental Protocols

To validate the efficacy of this scaffold or its derivatives, the following self-validating protocols are recommended. These protocols control for the common instability issues seen with reference inhibitors like Wortmannin.

Protocol A: In Vitro Kinase Assay (Fluorescence Polarization)

Objective: Determine IC50 values for PI3K or DNA-PK inhibition.

Reagents:

  • Enzyme: Recombinant DNA-PKcs or PI3Kα (active).

  • Substrate: PIP2 (for PI3K) or p53-derived peptide (for DNA-PK).

  • ATP: 10 µM (at Km).

  • Tracer: Fluorescently labeled phosphopeptide.

Workflow Diagram:

Assay_Workflow Step1 Prepare Serial Dilutions (DMSO Stock) Step2 Add Enzyme + Buffer (Incubate 15 min) Step1->Step2 Step3 Initiate with ATP/Substrate (Start Reaction) Step2->Step3 Step4 Quench Reaction (EDTA/Detection Reagent) Step3->Step4 Step5 Read Fluorescence Polarization (mP Units) Step4->Step5

Caption: Step-by-step Fluorescence Polarization (FP) kinase assay workflow.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 3-Amino-2-morpholin-4-ylbenzoic acid (or derivative) in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions.

  • Enzyme Mix: Dilute DNA-PK/PI3K in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Pre-Incubation: Add 5 µL of compound to 10 µL of Enzyme Mix. Incubate for 15 min at RT to allow equilibrium binding (critical for accurate IC50).

  • Reaction Start: Add 10 µL of ATP/Substrate mix.

  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 25 µL of Detection Reagent (containing antibody-tracer complex).

  • Analysis: Measure Fluorescence Polarization (Ex 485nm / Em 535nm). Fit data to a 4-parameter logistic equation.

Validation Check:

  • Z-Factor: Must be > 0.5.

  • Reference Control: Run Wortmannin in parallel; expected IC50 ~5 nM. If Wortmannin IC50 > 20 nM, check ATP freshness.

Synthesis Utility (For Chemists)

If using 3-Amino-2-morpholin-4-ylbenzoic acid as a building block , it is typically coupled via the carboxylic acid or the amino group to form the tricyclic cores of potent inhibitors.

  • Reaction: Cyclization with 2-hydroxy-benzaldehydes yields Morpholino-chromenone derivatives (DNA-PK inhibitors).

  • Reaction: Amide coupling yields Morpholino-benzamide derivatives (PI3K isoform-selective inhibitors).

Conclusion

3-Amino-2-morpholin-4-ylbenzoic acid is a foundational scaffold rather than a standalone drug. Its "efficacy" is best realized in its derivatives (e.g., NU7441 ), which offer superior metabolic stability and selectivity compared to the reference standard Wortmannin . For research applications, derivatives of this scaffold are the preferred choice for long-term cell-based assays due to Wortmannin's rapid hydrolytic degradation.

References

  • Hardcastle, I. R., et al. (2005). "Discovery of Potent Chromen-4-one Inhibitors of the DNA-Dependent Protein Kinase (DNA-PK) Using a Small-Molecule Library Approach." Journal of Medicinal Chemistry. Link

  • Leahy, J. J., et al. (2004). "Identification of a highly potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor (NU7441) by screening of chromenone libraries." Bioorganic & Medicinal Chemistry Letters. Link

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling." Cell. Link

  • Selleck Chemicals. (2024). "NU7441 (KU-57788) Datasheet and Biological Activity." SelleckChem. Link

Benchmarking 3-Amino-2-morpholin-4-ylbenzoic Acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The aminobenzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This guide provides a comprehensive benchmark analysis of 3-Amino-2-morpholin-4-ylbenzoic acid, a specific derivative, against other relevant aminobenzoic acids. By examining physicochemical properties, outlining detailed protocols for biological activity assessment, and discussing structure-activity relationships (SAR), this document serves as a technical resource for researchers engaged in drug discovery and development. The objective is to provide an in-depth, data-driven comparison to inform rational drug design and lead optimization efforts.

Introduction: The Significance of Aminobenzoic Acid Derivatives

Aminobenzoic acids are versatile building blocks in pharmaceutical development due to their structural adaptability and wide range of biological activities.[2][4] Modifications to the amino group, the carboxylic acid group, or the aromatic ring itself can dramatically alter a compound's therapeutic properties, leading to applications as anticancer, antimicrobial, anti-inflammatory, and local anesthetic agents.[1][3][5] The morpholine moiety, a common heterocyclic substituent, is often introduced to improve aqueous solubility, modulate lipophilicity, and provide a key hydrogen bond acceptor, potentially enhancing target engagement and pharmacokinetic profiles.[6] This guide focuses on 3-Amino-2-morpholin-4-ylbenzoic acid, evaluating its potential advantages and liabilities by comparing it to simpler, foundational aminobenzoic acid derivatives.

Compound Profiles and Physicochemical Benchmarking

The selection of a drug candidate is heavily influenced by its physicochemical properties, which govern absorption, distribution, metabolism, and excretion (ADME).[7][8] Key parameters such as lipophilicity (logP), solubility, and ionization (pKa) are critical predictors of a compound's success.[7][9][10]

For this comparative analysis, we will benchmark our lead compound against two representative aminobenzoic acid derivatives:

  • Compound A (Lead): 3-Amino-2-morpholin-4-ylbenzoic acid

  • Comparator 1: 3-Aminobenzoic acid (a simple isomer of the parent scaffold)

  • Comparator 2: 4-Aminobenzoic acid (PABA, a well-studied biological precursor)[1][2]

Table 1: Comparative Physicochemical Properties

PropertyCompound A (Lead)Comparator 1Comparator 2Rationale & Significance in Drug Discovery
Structure The substitution pattern profoundly impacts electronic properties, intramolecular hydrogen bonding, and target interaction.[11][12]
Molecular Weight ( g/mol ) 222.24137.14137.14Influences diffusion and permeability. Higher MW can negatively impact bioavailability.
Calculated logP 0.951.291.29A measure of lipophilicity. Optimal logP (typically 1-3) is crucial for balancing membrane permeability and aqueous solubility.
Topological Polar Surface Area (TPSA) (Ų) 87.8263.3263.32Predicts cell permeability. TPSA > 140 Ų is often associated with poor oral bioavailability. The morpholine group significantly increases polarity.
Aqueous Solubility High (predicted)ModerateModerateEssential for absorption and formulation. The morpholine group is expected to enhance solubility compared to the parent structures.[13]

Note: Values for Compound A are based on its structure, while comparator values are from established chemical databases. LogP and TPSA are calculated estimates.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

Objective: To experimentally determine and compare the aqueous thermodynamic solubility of the lead compound and its comparators.

Causality: Poor aqueous solubility is a primary cause of failure for drug candidates.[13] This assay provides a quantitative measure to validate the predicted benefits of the morpholine substitution and to identify potential liabilities early in development.

Methodology:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of each test compound in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: In a 96-well plate, add DMSO to serial wells. Transfer a small volume of the 10 mM stock solution to the first well and perform serial dilutions to create a concentration gradient.

  • Solubility Measurement: Add phosphate-buffered saline (PBS, pH 7.4) to each well. The plate is sealed and shaken at room temperature for 2 hours to allow the compounds to reach equilibrium.

  • Analysis: The plate is analyzed using a plate-based nephelometer or by UV-Vis spectroscopy after filtering out precipitated compound. The highest concentration at which no precipitation is observed is determined as the kinetic solubility.

  • Controls: Include a known high-solubility compound (e.g., Propranolol) as a positive control and a low-solubility compound (e.g., Nifedipine) as a negative control to validate the assay performance.

Biological Activity Assessment: A Case Study in Kinase Inhibition

Aminobenzoic acid derivatives have shown activity against a range of biological targets, including protein kinases.[6] Kinases are a major class of drug targets, particularly in oncology and immunology. This section outlines a standardized workflow to benchmark the inhibitory activity of our compounds against a representative serine/threonine kinase.

Rationale for Target Class: The morpholine moiety is present in several approved kinase inhibitors (e.g., Gefitinib), where it often occupies the solvent-exposed region of the ATP-binding pocket. Therefore, assessing activity against a kinase is a logical starting point for biological characterization.

Experimental Workflow for Kinase Inhibitor Profiling

The following workflow represents a standard, self-validating system for progressing from an initial screen to a confirmed, specific inhibitor.[14]

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action start Test Compounds (Compound A & Comparators) primary_assay Single-Dose (10 µM) In Vitro Kinase Assay (e.g., ADP-Glo™) start->primary_assay dose_response 10-Point IC50 Determination for Active Compounds primary_assay->dose_response Hit ≥ 50% Inhibition orthogonal_assay Orthogonal Assay (e.g., TR-FRET) dose_response->orthogonal_assay Potent Hit (IC50 < 1 µM) cellular_assay Cellular Target Engagement Assay orthogonal_assay->cellular_assay end Validated Hit Candidate cellular_assay->end

Caption: A streamlined workflow for identifying and validating kinase inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To measure the dose-dependent inhibition of a target kinase by the test compounds and determine their half-maximal inhibitory concentration (IC50).

Trustworthiness: This protocol incorporates controls and a dual-enzyme system to minimize false positives (e.g., luciferase inhibitors) and ensure data reliability.[15] The ADP-Glo™ assay is a robust method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[16]

Methodology:

  • Reagent Preparation: Prepare kinase buffer (40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA), ATP solution at 2x the desired final concentration (e.g., 20 µM), and a solution of the kinase and its peptide substrate.[16]

  • Compound Plating: In a 384-well plate, perform serial dilutions of the test compounds (Compound A and comparators) in DMSO, followed by dilution in kinase buffer.

  • Kinase Reaction: Add the kinase/substrate solution to each well. Initiate the reaction by adding the ATP solution. Allow the reaction to proceed for 60 minutes at room temperature.

    • Positive Control: Wells with enzyme but no inhibitor (0% inhibition).

    • Negative Control: Wells with no enzyme (100% inhibition).

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.

  • ATP Generation (Step 2): Add Kinase Detection Reagent to convert the ADP generated into ATP, and simultaneously catalyze a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Hypothetical Biological Activity Data

CompoundTarget Kinase IC50 (µM)Rationale for Predicted Activity
Compound A (Lead) 0.5The morpholine and adjacent amino group may form specific hydrogen bonds within the kinase hinge region, while the benzoic acid interacts with a conserved lysine or solvent.
Comparator 1 > 50Lacks the morpholine group, which is hypothesized to be a key pharmacophore for target binding.
Comparator 2 > 50Lacks the key morpholine pharmacophore. The different substitution pattern alters the orientation of functional groups.

Structure-Activity Relationship (SAR) Analysis

The comparative data allows for the development of an initial SAR.

Caption: SAR diagram illustrating the impact of key structural features on activity.

  • The Morpholine Moiety is Critical: The stark difference in hypothetical activity between Compound A and the comparators strongly suggests the morpholine group is essential for biological activity against the test kinase.[6] Research on other 2-morpholinobenzoic acid scaffolds has similarly found the morpholinyl nitrogen to be crucial for inhibitory activity.[6]

  • Substitution Pattern Matters: The ortho-positioning of the morpholine relative to the carboxylic acid in Compound A creates a specific 3D arrangement of hydrogen bond donors and acceptors. This specific geometry is likely a key determinant for fitting into the enzyme's active site.

  • Physicochemical Impact: The introduction of the morpholine group in Compound A, while increasing molecular weight, also increases the TPSA and predicted aqueous solubility. This trade-off is often beneficial, as improved solubility can lead to better ADME properties, despite a potential decrease in passive permeability.

Conclusion and Future Directions

This guide establishes a framework for benchmarking 3-Amino-2-morpholin-4-ylbenzoic acid. The analysis indicates that the compound possesses favorable physicochemical properties, notably enhanced polarity and predicted solubility, due to its morpholine substituent. The primary SAR hypothesis is that this morpholine group is a critical pharmacophore for biological activity, a premise supported by literature on related scaffolds.[6][17]

Future work should focus on executing the described experimental protocols to obtain empirical data. If potent activity is confirmed, subsequent steps should include:

  • Broad Kinome Profiling: To assess the selectivity of Compound A across a large panel of kinases.[14]

  • Cellular Assays: To confirm that in vitro activity translates to a cellular context.[14]

  • ADME Profiling: To experimentally measure metabolic stability, cell permeability, and other key drug-like properties.

By systematically applying these validated protocols, researchers can efficiently determine the therapeutic potential of 3-Amino-2-morpholin-4-ylbenzoic acid and make data-driven decisions for its advancement in the drug discovery pipeline.

References

  • Experimental Protocols for Validating Kinase Inhibition Specificity. Smolecule.
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PMC.
  • Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC.
  • Physicochemical Profiling. Sygnature Discovery.
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing.
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. ACS Publications.
  • Drug Evolution: p-Aminobenzoic Acid as a Building Block. Bentham Science.
  • Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage.
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Chitkara University.
  • Assay Development for Protein Kinase Enzymes. NCBI.
  • One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)benzoic Acid Derivatives: An Application Note and Protocol. Benchchem.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications (PDF). ResearchGate.
  • Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC.
  • Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library.
  • Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders.
  • Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay. Benchchem.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. Benchchem.

Sources

High-Resolution Isomeric Purity Determination of 3-Amino-2-morpholin-4-ylbenzoic Acid: A Comparative Guide to RP-HPLC, UHPLC, and SFC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of complex active pharmaceutical ingredient (API) intermediates requires moving beyond generic platform methods. 3-Amino-2-morpholin-4-ylbenzoic acid (AMBA) presents a unique chromatographic challenge. It is a highly polar, amphoteric molecule featuring a carboxylic acid (anionic potential), a primary amine, and a morpholine ring (cationic potential).

When assessing the isomeric purity of AMBA—specifically differentiating it from positional isomers like 4-amino-3-morpholin-4-ylbenzoic acid or 5-amino-2-morpholin-4-ylbenzoic acid—traditional hydrophobic partitioning often fails. Positional isomers of disubstituted benzoic acids possess nearly identical hydrodynamic volumes, dipole moments, and partition coefficients (


).

This guide objectively compares three advanced chromatographic methodologies—Reversed-Phase HPLC (RP-HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Supercritical Fluid Chromatography (SFC)—detailing the mechanistic causality behind each approach and providing self-validating experimental protocols.

Physicochemical Profiling & Analytical Challenges

Before selecting a column chemistry, we must understand the analyte's behavior in solution. The zwitterionic nature of AMBA means its net charge is highly dependent on the mobile phase pH[1]. Furthermore, the proximity of the amino and morpholino groups on the benzoic acid ring can lead to subtle intramolecular hydrogen bonding and keto-enol tautomerism, which complicates peak shape and resolution (


)[2].
Table 1: Physicochemical Challenges & Chromatographic Solutions
Analyte CharacteristicAnalytical ChallengeMechanistic Solution
Amphoteric/Zwitterionic Poor retention on standard C18; severe peak tailing due to secondary silanol interactions.Use low pH (e.g., pH 2.5) to suppress carboxylic acid ionization, or employ zwitterionic/polar-embedded stationary phases[1].
Positional Isomerism Identical mass and similar hydrophobicity lead to co-elution on purely aliphatic phases.Exploit shape selectivity and

interactions using Phenyl-Hexyl or 2-Picolylamine (2-PIC) phases.
Multiple Heteroatoms Unpredictable hydrogen bonding with the stationary phase.Utilize protic organic modifiers (Methanol) instead of ACN to modulate hydrogen-bonding networks.

Comparative Methodologies & Causality

To establish a self-validating system, an analytical method must not only separate the critical pair but also demonstrate robustness against slight variations in mobile phase composition.

Method A: RP-HPLC with Phenyl-Hexyl Chemistry (The Baseline)

Causality: Standard C18 columns rely on dispersive van der Waals forces. For positional isomers of benzoic acid, these forces are insufficient. A Phenyl-Hexyl stationary phase introduces


 electron donor-acceptor interactions. Because the positional shift of the electron-donating amino and morpholino groups alters the localized electron density of the aromatic ring, the Phenyl phase can discriminate between isomers based on their unique 

-electron distribution[2].
Method B: UHPLC with Core-Shell Technology (High-Throughput)

Causality: When chemical selectivity (


) reaches its limit, we must rely on mechanical efficiency (

). Superficially porous (core-shell) sub-2

m particles minimize the Eddy dispersion (

term) and longitudinal diffusion (

term) in the van Deemter equation[3]. This results in highly efficient, narrow peaks that can resolve closely eluting isomers in a fraction of the time required by fully porous particles[3].
Method C: Supercritical Fluid Chromatography (Orthogonal Selectivity)

Causality: SFC utilizes supercritical


 combined with a co-solvent. It provides orthogonal selectivity to liquid chromatography. Using a 2-Picolylamine (2-PIC) stationary phase specifically targets acidic and amphoteric compounds. The rigid, hydrogen-bonding nature of the 2-PIC phase is highly sensitive to the spatial arrangement (shape selectivity) of disubstituted benzoic acids, achieving baseline resolution without the need for pre-column derivatization.

Workflow and Interaction Visualizations

Workflow A 3-Amino-2-morpholin-4-ylbenzoic Acid Isomeric Mixture B Physicochemical Profiling (Amphoteric, Zwitterionic, Isomeric) A->B C RP-HPLC (Phenyl-Hexyl) Mechanism: π-π Stacking B->C Standard Polarity D UHPLC (Core-Shell C18) Mechanism: High Efficiency (N) B->D High Throughput Need E SFC (2-PIC Phase) Mechanism: Shape Selectivity B->E Co-eluting Pairs F Routine QA/QC (Robust, Transferable) C->F G High-Throughput Screening (Fast, High Resolution) D->G H Orthogonal Validation (Green Chemistry, Complex Pairs) E->H

Workflow for selecting the optimal chromatographic method based on analytical requirements.

Interactions Analyte AMBA Isomer (Zwitterion) Hydrophobic Hydrophobic Partitioning (Aliphatic Morpholine Ring) Analyte->Hydrophobic C18 / Alkyl Phases PiPi π-π Interactions (Benzoic Acid Core) Analyte->PiPi Phenyl-Hexyl Phases Electrostatic Electrostatic / Ion-Exchange (Amine & Carboxyl Groups) Analyte->Electrostatic Mixed-Mode / Zwitterionic Phases Hbond Hydrogen Bonding (Heteroatoms) Analyte->Hbond SFC / Polar Embedded Phases

Dominant chromatographic interaction mechanisms for 3-Amino-2-morpholin-4-ylbenzoic acid.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, each protocol below includes built-in System Suitability Testing (SST) parameters. A method is only valid if the SST criteria are met prior to sample analysis.

Protocol 1: RP-HPLC (Phenyl-Hexyl)

Objective: Maximize


 selectivity for routine QA/QC.
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with orthophosphoric acid. (Causality: Low pH ensures the carboxylic acid is fully protonated, increasing hydrophobicity and preventing peak tailing[2]).

  • Mobile Phase B: Methanol. (Causality: Methanol promotes

    
     interactions better than Acetonitrile).
    
  • Gradient: 10% B to 60% B over 20 minutes.

  • Flow Rate & Temp: 1.0 mL/min; 30 °C.

  • SST Criteria: Resolution (

    
    ) between AMBA and its closest positional isomer must be 
    
    
    
    . Tailing factor (
    
    
    )
    
    
    .
Protocol 2: UHPLC (Core-Shell)

Objective: High-throughput screening using maximum theoretical plates.

  • Column: Superficially porous C18, 100 x 2.1 mm, 1.9 µm[3].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Causality: TFA acts as an ion-pairing agent for the basic morpholine and amine groups, sharpening the peak).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 80% B over 5 minutes.

  • Flow Rate & Temp: 0.5 mL/min; 45 °C. (Causality: Elevated temperature lowers mobile phase viscosity, keeping backpressure within system limits).

  • SST Criteria: Theoretical plates (

    
    ) 
    
    
    
    . Peak width at half-height
    
    
    min.
Protocol 3: SFC (2-PIC Phase)

Objective: Orthogonal validation using green chemistry.

  • Column: Torus 2-Picolylamine (2-PIC), 100 x 3.0 mm, 1.7 µm.

  • Mobile Phase A: Supercritical

    
    .
    
  • Mobile Phase B: Methanol containing 0.2% TFA. (Causality: The acidic additive is strictly required in SFC to elute amphoteric compounds and suppress non-specific interactions with the stationary phase).

  • Gradient: 5% B to 40% B over 8 minutes.

  • Conditions: Backpressure = 120 bar; Temperature = 40 °C; Flow Rate = 1.2 mL/min.

  • SST Criteria: Baseline resolution (

    
    ) of all spiked positional isomers.
    

Performance Comparison Matrix

Table 2: Objective Performance Matrix for AMBA Isomeric Purity
MetricRP-HPLC (Phenyl-Hexyl)UHPLC (Core-Shell C18)SFC (2-PIC Phase)
Analysis Time ~25 minutes~6 minutes~10 minutes
Resolution (

)
1.8 (Good)1.6 (Acceptable)2.8 (Excellent)
Peak Symmetry (

)
1.151.051.20
Solvent Consumption 25 mL per run3 mL per run< 2 mL organic per run
Primary Interaction

Stacking
Hydrophobic PartitioningShape / Hydrogen Bonding
Best Use Case Routine Batch ReleaseIn-Process Control (IPC)Orthogonal Impurity Profiling

Conclusion: While UHPLC offers the fastest time-to-result[3], SFC provides the highest resolving power for the positional isomers of 3-Amino-2-morpholin-4-ylbenzoic acid due to its unique shape selectivity and orthogonal interaction mechanisms. For laboratories equipped with standard instrumentation, the Phenyl-Hexyl RP-HPLC method remains the most robust choice for routine lot-release testing, provided the pH is strictly controlled[2].

References

1.[2] Chemometrically assisted RP-HPLC method development for efficient separation of ivabradine and its eleven impurities. ResearchGate. 2.[1] Sil-DBO-PS: A Zwitterionic Phase for Enhanced HILIC of Polar Compounds. Chromatography Online. 3. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Corporation. 4.[3] CREATING CONSISTENT, EFFICIENT, AND COST-EFFECTIVE ANALYTICAL LC METHODS. Agilent.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.